Ethyl 2,6-dimethylbenzoylformate
Description
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Properties
IUPAC Name |
ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORNSGMLNZETAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641290 | |
| Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698392-47-1 | |
| Record name | Ethyl (2,6-dimethylphenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2,6-dimethylbenzoylformate
CAS Number: 698392-47-1
Introduction: The Strategic Value of a Versatile Ketoester in Synthetic Chemistry
Ethyl 2,6-dimethylbenzoylformate is a specialized α-ketoester that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a reactive α-ketoester moiety flanked by two methyl groups on the aromatic ring, imparts distinct chemical properties that are highly valuable to researchers and scientists, particularly within the realm of drug discovery and development. The steric hindrance provided by the ortho-methyl groups can influence the regioselectivity of reactions at the carbonyl centers, offering a level of control that is often sought after in the synthesis of intricate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in the laboratory.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 698392-47-1 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | Not explicitly stated, likely a liquid | |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a quartet around 4.4 ppm (2H) and a triplet around 1.4 ppm (3H) corresponding to the ethyl ester group. The aromatic region would likely display a triplet and a doublet for the protons on the dimethylphenyl ring. The two methyl groups on the ring would appear as a singlet around 2.3-2.5 ppm (6H).
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum would feature signals for the two carbonyl carbons (keto and ester) in the range of 160-195 ppm. The aromatic carbons would appear between 125-140 ppm. The ethyl group carbons would be observed around 62 ppm (-OCH₂-) and 14 ppm (-CH₃). The methyl groups on the aromatic ring would have a characteristic signal around 20 ppm.
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the carbonyl group (CO, m/z = 28).
Synthesis of this compound: A Practical Approach
The most logical and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with a suitable acylating agent like ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.
Core Synthesis Pathway: Friedel-Crafts Acylation
The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of 1,3-dimethylbenzene. The presence of two electron-donating methyl groups on the aromatic ring activates it towards electrophilic substitution.
Sources
"Ethyl 2,6-dimethylbenzoylformate" molecular weight
An In-depth Technical Guide to Ethyl 2,6-dimethylbenzoylformate: Synthesis, Characterization, and Applications in Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. With a molecular weight of 206.24 g/mol and the chemical formula C₁₂H₁₄O₃, this α-keto ester is a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] This document will detail its physicochemical properties, a robust synthetic protocol, methods for its analytical characterization, and the strategic importance of its functional groups in the field of drug discovery.
Physicochemical and Structural Properties
This compound is a substituted aromatic α-keto ester. The presence of the ketone and ester functionalities proximate to the sterically hindered dimethylated benzene ring dictates its reactivity and utility.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 206.24 g/mol | [2] |
| Molecular Formula | C₁₂H₁₄O₃ | [2][3] |
| CAS Number | 698392-47-1 | [3] |
| Boiling Point | 141.4 °C (Predicted) | [3] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Storage | 2-8°C, under inert gas | [2] |
Molecular Structure Visualization
The structure of this compound, featuring a central benzene ring substituted with two methyl groups, an ethyl formate group, and a ketone, is crucial for its chemical behavior.
Caption: Molecular structure of this compound.
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and industrially scalable synthesis of this compound is via the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene).[4] This electrophilic aromatic substitution reaction utilizes ethyl oxalyl chloride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][5]
The causality behind this choice of reaction is twofold:
-
Reactivity: The electron-donating nature of the two methyl groups on the m-xylene ring activates it towards electrophilic attack, facilitating the acylation process.
-
Regioselectivity: Acylation is directed to the ortho and para positions relative to the methyl groups. In m-xylene, the 2- and 4- positions are the most activated and sterically accessible for the incoming electrophile.
Experimental Workflow: Step-by-Step
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add 1,3-dimethylbenzene (1.0 equivalent) to the cooled suspension. Subsequently, add ethyl oxalyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis (Expected Results)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two distinct methyl groups on the benzene ring, and the ethyl ester group (a quartet for the -CH₂- and a triplet for the -CH₃).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display signals for the aromatic carbons, the methyl carbons, the two carbonyl carbons (ketone and ester), and the carbons of the ethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities (typically in the range of 1680-1750 cm⁻¹), as well as C-H stretches of the aromatic and aliphatic groups.[6]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z = 206.24. Fragmentation patterns would likely show losses corresponding to the ethyl and carbonyl groups.
Chromatographic Purity Assessment
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms) with a temperature gradient program to separate the components of the sample.
-
Detection: The separated components are detected by a mass spectrometer, which provides both retention time data (for purity assessment) and mass spectra (for identity confirmation).
-
Data Analysis: The purity is determined by the relative area of the product peak in the chromatogram. The mass spectrum of the main peak should match the expected fragmentation pattern for this compound.
This self-validating system confirms both the purity and identity of the synthesized compound in a single analysis.
Role and Application in Drug Development
The significance of this compound in drug development stems from the versatile reactivity of its α-keto ester moiety.[1] This functional group is a "privileged" structure in medicinal chemistry, serving as a precursor to other critical functionalities.[7][8]
-
Precursor to α-Hydroxy and α-Amino Acids: The ketone can be selectively reduced to form an α-hydroxy ester, or reductively aminated to produce an α-amino ester. These are fundamental building blocks for a vast array of biologically active molecules.[7][9]
-
Synthesis of Heterocycles: The two adjacent carbonyl groups provide a reactive handle for condensation and cyclization reactions with binucleophilic reagents (e.g., hydrazines, ureas) to construct various heterocyclic scaffolds, which are prevalent in many drug classes.[1]
-
Bioisosteric Mimicry: The α-keto ester can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.[8]
The 2,6-dimethyl substitution pattern provides steric hindrance around the reactive center, which can be strategically employed to influence the molecule's conformation, metabolic stability, and interaction with biological targets.
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and the reagents for its synthesis.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[11] Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11][12]
Conclusion
This compound is a strategically important chemical intermediate with a molecular weight of 206.24 g/mol . Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The true value of this compound for researchers and drug development professionals lies in the synthetic versatility of its α-keto ester functionality, which provides access to a wide range of more complex and potentially bioactive molecules. A thorough understanding of its synthesis, characterization, and chemical properties is essential for its effective application in modern organic and medicinal chemistry.
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Chemguide. Friedel-Crafts acylation of benzene.[Link]
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PubMed. Application of liquid chromatography-nuclear magnetic resonance spectroscopy for the identification of ethyldimethylpyrazine, a food flavouring agent.[Link]
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ResearchGate. Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate.[Link]
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"Ethyl 2,6-dimethylbenzoylformate" chemical properties
An In-depth Technical Guide to Ethyl 2,6-dimethylbenzoylformate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 698392-47-1) is an α-ketoester possessing a sterically hindered aromatic core. This structural feature is of significant interest in synthetic chemistry, imparting unique reactivity and making it a valuable building block for complex molecular architectures. Its bifunctional nature, containing both a reactive ketone and an ester group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and its applications, particularly as a key intermediate in the development of pharmaceuticals and functional materials.[1][2] The insights herein are designed to equip researchers with the technical knowledge required to effectively utilize this versatile reagent in their discovery and development workflows.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its successful application in research. This compound is characterized by the following identifiers and properties.
Structure and Identifiers
The molecular structure features a central benzene ring substituted with two methyl groups at the 2 and 6 positions, and a glyoxylic acid ethyl ester (benzoylformate) group at the 1 position. The steric hindrance provided by the ortho-methyl groups significantly influences the reactivity of the adjacent carbonyl group.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
While comprehensive experimental data is not widely published, information from safety data sheets and chemical suppliers allows for the compilation of the following table. Researchers should verify these properties experimentally.
| Property | Value | Source(s) |
| CAS Number | 698392-47-1 | [3] |
| Molecular Formula | C₁₂H₁₄O₃ | [3] |
| Molecular Weight | 206.24 g/mol | [3] |
| Appearance | Solid | [3] |
| Boiling Point | 141.4 °C (Note: Likely at reduced pressure) | |
| Melting Point | Data not available in published literature | |
| Solubility | Data not available in published literature | |
| SMILES | O=C(C(C1=C(C)C=CC=C1C)=O)OCC |
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on spectroscopic analysis. Although peer-reviewed, published spectra for this specific compound are scarce, the expected spectral characteristics can be predicted based on its structure. These predictions serve as a valuable reference for researchers confirming the identity of synthesized material.
Predicted ¹H and ¹³C NMR Data
-
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 3H): Aromatic protons of the benzene ring.
-
δ 4.40 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester group.
-
δ 2.35 (s, 6H): Protons of the two methyl groups (-CH₃ ) on the aromatic ring.
-
δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester group.
-
-
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ 188.0: Ketone carbonyl carbon (C =O).
-
δ 164.0: Ester carbonyl carbon (C =O).
-
δ 138.0: Aromatic carbons attached to methyl groups.
-
δ 132.0 - 128.0: Aromatic CH carbons.
-
δ 62.5: Methylene carbon (-OCH₂ CH₃).
-
δ 20.0: Aromatic methyl carbons (-CH₃ ).
-
δ 14.0: Ethyl methyl carbon (-OCH₂CH₃ ).
-
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~1735 | Ester C=O | Stretch |
| ~1690 | Ketone C=O | Stretch |
| ~3050 | Aromatic C-H | Stretch |
| ~2980 | Aliphatic C-H | Stretch |
| ~1600, ~1470 | Aromatic C=C | Stretch |
| ~1250 | C-O | Stretch |
Synthesis Protocol
The synthesis of this compound can be effectively achieved via the acylation of a 2,6-dimethylphenyl organometallic species with an appropriate electrophile like ethyl chlorooxoacetate. The use of an organocuprate intermediate is often preferred to ensure efficient reaction with the acid chloride functionality.
Synthesis via Organocuprate Acylation
This protocol is based on established methods for the synthesis of α-ketoesters from organometallic reagents.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2,6-Dimethylchlorobenzene
-
Lithium metal (with ~1-2% sodium)
-
Anhydrous diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
Copper(I) cyanide (CuCN)
-
Ethyl chlorooxoacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of 2,6-Dimethylphenyllithium: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add lithium metal. Add a solution of 2,6-dimethylchlorobenzene in anhydrous diethyl ether dropwise. Stir the reaction mixture at room temperature until the lithium metal is consumed (typically 4-6 hours). The concentration of the resulting aryllithium solution can be determined by titration.
-
Formation of the Organocuprate: In a separate flame-dried flask under an inert atmosphere, suspend Copper(I) cyanide in anhydrous THF and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared 2,6-dimethylphenyllithium solution to the CuCN suspension. Allow the mixture to slowly warm to approximately -25 °C over 30 minutes to ensure complete formation of the lithium dimethylphenylcyanocuprate.
-
Acylation Reaction: Cool the cuprate solution back down to -78 °C. Add a solution of ethyl chlorooxoacetate in anhydrous THF dropwise to the reaction mixture. Stir the reaction at -78 °C for 2-3 hours.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1][2] The presence of two adjacent carbonyl groups provides a platform for a variety of condensation and cyclization reactions, making it a valuable precursor for heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[2]
Key Applications
-
Pharmaceutical Synthesis: It serves as a building block for active ingredients in analgesic and anti-inflammatory drugs.[1]
-
Agrochemicals: Used in the development of new crop protection agents.[1]
-
Heterocycle Synthesis: The 1,2-dicarbonyl moiety is an ideal electrophile for reactions with binucleophiles (e.g., diamines, hydrazines) to construct various heterocyclic rings.[2]
-
Dyes and Functional Materials: Employed in the synthesis of specialized dyes and materials where aromatic ketone derivatives are required.[1]
Representative Reaction: Synthesis of a Benzodiazepine Derivative
A classic application of α-ketoesters is in the synthesis of benzodiazepines, a class of compounds with significant therapeutic applications. The following scheme illustrates the plausible condensation of this compound with o-phenylenediamine to form a 1,5-benzodiazepine-2-one derivative.
Caption: Plausible reaction scheme for the synthesis of a benzodiazepine derivative.
Causality of the Reaction: In this proposed reaction, one amine of the o-phenylenediamine attacks the highly electrophilic α-keto carbonyl group. The resulting intermediate then undergoes an intramolecular cyclization where the second amine attacks the ester carbonyl, displacing ethanol and forming the stable seven-membered heterocyclic ring after dehydration. The choice of a protic acid catalyst like acetic acid facilitates both the initial imine formation and the final dehydration step.
Safety and Handling
As a laboratory chemical, proper handling procedures must be followed to ensure safety.
-
Hazard Classifications:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]
Conclusion
This compound is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its unique sterically hindered structure and dual carbonyl functionality make it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge for its synthesis, characterization, and application, empowering researchers to leverage its synthetic utility in their work.
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A Technical Guide to the Synthesis of Ethyl 2,6-Dimethylbenzoylformate: Pathways and Methodologies
Abstract: This technical guide provides an in-depth exploration of viable synthetic pathways for Ethyl 2,6-dimethylbenzoylformate, a compound of interest in fine chemical and pharmaceutical intermediate synthesis. While direct, single-pot syntheses are not extensively documented in peer-reviewed literature, this paper constructs a robust and logical synthetic approach based on well-established, fundamental organic chemistry principles. We will detail a primary two-step pathway involving a Friedel-Crafts acylation followed by esterification. The discussion emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis of potential strategic variations. This document is intended for researchers, chemists, and drug development professionals seeking a practical, scientifically-grounded framework for the synthesis of substituted benzoylformate esters.
Introduction and Strategic Overview
This compound belongs to the α-keto ester class of compounds, which are valuable precursors in organic synthesis due to the versatile reactivity of their adjacent carbonyl groups. They serve as key building blocks for various heterocyclic compounds and complex molecular architectures. The specific substitution pattern of a 2,6-dimethylphenyl group introduces steric hindrance that can influence reactivity and selectivity in subsequent transformations.
The synthesis of this target molecule is most logically approached via the formation of a key intermediate, 2,6-dimethylbenzoyl chloride, followed by its conversion to the corresponding ethyl ester. This strategy is predicated on the reliability and high yields associated with foundational reactions like the Friedel-Crafts acylation and classical esterification.
Logical Synthesis Workflow
The proposed synthetic strategy is broken down into two core stages, designed for efficiency and high conversion rates.
Caption: Proposed two-step synthesis workflow for this compound.
Pathway I: Friedel-Crafts Acylation of m-Xylene
The foundational step in this synthesis is the acylation of 1,3-dimethylbenzene (m-xylene) to generate the 2,6-dimethylbenzoylformyl framework. The Friedel-Crafts acylation is the premier choice for this transformation, offering a direct method for forming a new carbon-carbon bond between an aromatic ring and an acyl group.
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), activates the oxalyl chloride by coordinating to a carbonyl oxygen, which polarizes the carbon-chlorine bond. This generates a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. The electron-rich m-xylene ring then acts as a nucleophile, attacking the electrophilic carbon. The two methyl groups on the m-xylene ring are ortho-, para-directing activators. The attack occurs at the C4 position (para to one methyl and ortho to the other), which is sterically accessible. However, to obtain the desired 2,6-disubstitution, the reaction must occur at the C2 position, which is sterically hindered by the two adjacent methyl groups. This steric hindrance is a key challenge. To favor the formation of the 2,6-isomer, precise control of reaction conditions, such as low temperatures, is often necessary. Subsequent loss of a proton restores aromaticity and releases the Lewis acid catalyst.
Caption: Mechanism of the Friedel-Crafts acylation of m-xylene with oxalyl chloride.
Experimental Protocol: Synthesis of 2,6-Dimethylbenzoyl Chloride
This protocol is adapted from standard procedures for Friedel-Crafts acylation.
Materials:
-
1,3-Dimethylbenzene (m-xylene), anhydrous
-
Oxalyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of m-Xylene: Add m-xylene (1.0 equivalent) to the cooled suspension with stirring.
-
Slow Addition of Acylating Agent: Add oxalyl chloride (1.05 equivalents) dropwise via the addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (CO and HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,6-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.
Pathway II: Esterification to this compound
With the acyl chloride intermediate in hand, the final step is a nucleophilic acyl substitution reaction with ethanol. This is a straightforward and typically high-yielding esterification process.
Mechanistic Considerations
The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom. The oxygen atom of ethanol acts as a nucleophile, attacking this electrophilic carbon. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group. A weak base, such as pyridine or triethylamine, is often included to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dimethylbenzoyl chloride (from Step 1)
-
Ethanol, anhydrous (2.0 equivalents)
-
Pyridine or Triethylamine (1.2 equivalents)
-
Diethyl ether or DCM, anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2,6-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add the anhydrous ethanol (2.0 equivalents), followed by the dropwise addition of pyridine (1.2 equivalents). A precipitate (pyridinium hydrochloride) may form.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to afford pure this compound.
Data Summary and Pathway Comparison
The proposed two-step pathway offers a reliable method for the synthesis of this compound. Below is a table summarizing the expected outcomes and key parameters for each step.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Esterification |
| Reaction Type | Electrophilic Aromatic Subst. | Nucleophilic Acyl Substitution |
| Key Reagents | m-Xylene, Oxalyl Chloride, AlCl₃ | 2,6-Dimethylbenzoyl Chloride, EtOH |
| Typical Solvents | Dichloromethane (DCM) | Diethyl Ether, DCM |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Anticipated Yield | 60-80% (isomer dependent) | >90% |
| Purification Method | Vacuum Distillation | Column Chromatography/Distillation |
| Key Challenge | Controlling regioselectivity | Anhydrous conditions required |
Conclusion
This guide outlines a logical and robust synthetic strategy for this compound, proceeding through a 2,6-dimethylbenzoyl chloride intermediate. By leveraging the well-understood mechanisms of Friedel-Crafts acylation and nucleophilic acyl substitution, this pathway provides a clear and reproducible framework for laboratory-scale synthesis. The provided protocols emphasize control over reaction conditions and include standard purification techniques to ensure high purity of the final product. This foundational approach can be further optimized by screening different Lewis acids or reaction conditions to potentially improve the yield and regioselectivity of the initial acylation step.
References
-
Title: Friedel-Crafts Acylation Reactions. Source: Organic Chemistry, 5th Ed. (Paula Yurkanis Bruice) URL: [Link]
-
Title: Nucleophilic Acyl Substitution. Source: LibreTexts Chemistry URL: [Link]
-
Title: The Friedel-Crafts Acylation. Source: MasterOrganicChemistry URL: [Link]
-
Title: Esterification of Carboxylic Acids. Source: Chemistry LibreTexts URL: [Link]
An In-depth Technical Guide to Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate, a valuable keto ester intermediate in organic synthesis. The document details its chemical identity, a plausible and detailed synthetic route, characterization methods, and potential applications in pharmaceutical and materials science research, grounded in established chemical principles and supported by authoritative references.
Compound Identification and Structural Elucidation
The compound commonly known as "Ethyl 2,6-dimethylbenzoylformate" is more formally named according to IUPAC nomenclature.
1.1. IUPAC Name and Synonyms
-
IUPAC Name: Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate
-
Common Name: this compound
-
CAS Number: 698392-47-1[1]
-
Molecular Formula: C₁₂H₁₄O₃[1]
-
Molecular Weight: 206.24 g/mol [1]
1.2. Chemical Structure
The molecular structure consists of a 2,6-dimethylphenyl group attached to an ethyl keto-ester moiety. The ortho-methyl groups on the benzene ring introduce significant steric hindrance, which influences the reactivity of the adjacent carbonyl group.
-
SMILES: O=C(C(C1=C(C)C=CC=C1C)=O)OCC[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Appearance | Predicted: Colorless to light yellow liquid | Inferred from Ethyl benzoylformate[2] |
| Storage | Inert atmosphere, room temperature |
Synthesis Pathway: Friedel-Crafts Acylation
A robust and industrially scalable method for the synthesis of aryl keto esters is the Friedel-Crafts acylation.[1][3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For the synthesis of Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate, 1,3-dimethylbenzene (m-xylene) serves as the aromatic substrate and ethyl chlorooxoacetate (ethyl oxalyl chloride) as the acylating agent.
2.1. Reaction Principle
The reaction proceeds via the formation of an acylium ion intermediate from ethyl chlorooxoacetate and a Lewis acid, typically aluminum chloride (AlCl₃). This highly electrophilic species is then attacked by the electron-rich 1,3-dimethylbenzene ring to form the desired product. The methyl groups on the benzene ring are ortho-, para-directing; however, acylation at the 4-position is favored due to reduced steric hindrance compared to the 2-position.
2.2. Experimental Protocol
Disclaimer: This is a generalized protocol based on established Friedel-Crafts acylation procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1,3-Dimethylbenzene (m-xylene), anhydrous
-
Ethyl chlorooxoacetate
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl chlorooxoacetate (1.0 equivalent) dropwise to the suspension with vigorous stirring.
-
Acylation: To the resulting mixture, add 1,3-dimethylbenzene (1.2 equivalents) dropwise via the addition funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of crushed ice, followed by dilute hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
2.3. Synthesis Workflow Diagram
Caption: Friedel-Crafts acylation workflow for the synthesis of Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate.
Spectroscopic Characterization (Predicted)
3.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the aromatic protons, and the methyl groups on the benzene ring.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 3H | Aromatic protons |
| ~4.45 | q | 2H | -OCH₂CH₃ |
| ~2.35 | s | 6H | Ar-CH₃ |
| ~1.42 | t | 3H | -OCH₂CH₃ |
3.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | C=O (keto) |
| ~163 | C=O (ester) |
| ~138 | Quaternary Ar-C |
| ~130-134 | Aromatic CH |
| ~128 | Aromatic CH |
| ~62 | -OCH₂CH₃ |
| ~20 | Ar-CH₃ |
| ~14 | -OCH₂CH₃ |
3.3. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.
Table 4: Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~1730 | C=O stretch (ester) |
| ~1680 | C=O stretch (keto) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1250-1100 | C-O stretch |
3.4. Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Expected M⁺: m/z = 206.09
-
Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29).
Applications in Research and Development
Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate, as an α-keto ester, is a versatile intermediate in organic synthesis with significant potential in drug discovery and materials science.[7]
4.1. Pharmaceutical Intermediate
Α-keto esters are valuable precursors for the synthesis of α-amino acids, α-hydroxy acids, and various heterocyclic compounds that are core scaffolds in many pharmaceuticals.[8] The 2,6-dimethylphenyl moiety can impart specific steric and electronic properties to a target molecule, potentially influencing its biological activity and pharmacokinetic profile. It can serve as a building block in the development of:
-
Analgesic and Anti-inflammatory Drugs: The structural motif is found in some non-steroidal anti-inflammatory drugs (NSAIDs).[9]
-
Enzyme Inhibitors: The keto-ester functionality can mimic natural substrates and interact with the active sites of enzymes.
4.2. Agrochemical Synthesis
Similar to its applications in pharmaceuticals, this compound can be used as a starting material for the synthesis of novel pesticides and herbicides. The specific substitution pattern on the aromatic ring can be tailored to achieve desired activity and selectivity.[9]
4.3. Materials Science
Aromatic ketones are known to be useful in the development of dyes and functional materials.[9] The reactivity of the carbonyl groups allows for further chemical modifications to produce polymers and other advanced materials with specific optical or electronic properties.
4.4. Logical Relationship Diagram of Applications
Caption: Potential applications derived from the core structure of Ethyl 2-oxo-2-(2,6-dimethylphenyl)acetate.
Safety and Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364.[1]
-
Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container under an inert atmosphere.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ACS Publications. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]
-
ScienceDaily. (2024). Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
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"Ethyl 2,6-dimethylbenzoylformate" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 2,6-dimethylbenzoylformate in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a chemical intermediate of significant interest, primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its role as a building block for analgesic and anti-inflammatory drugs, as well as in the development of dyes and functional materials, underscores the importance of understanding its fundamental physicochemical properties.[1] Among these properties, solubility is paramount. A comprehensive grasp of the solubility of this compound in various organic solvents is critical for researchers, scientists, and drug development professionals. It informs crucial decisions in process development, including reaction solvent selection, purification strategies like crystallization, and the formulation of the final product.
This technical guide provides a deep dive into the solubility of this compound. It moves beyond a simple listing of solvents to offer a foundational understanding of the principles governing its solubility. We will explore the theoretical underpinnings, provide a detailed, self-validating experimental protocol for solubility determination, and present a framework for interpreting the resulting data. This guide is designed to empower the reader with the expertise to not only understand but also to practically determine and apply solubility data in a laboratory setting.
I. Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2][3] This means that substances with similar intermolecular forces and polarity tend to be miscible.[2][3] For this compound, an ester, its molecular structure dictates its solubility profile. Esters are generally characterized as polar molecules, but their solubility in water is limited and decreases with increasing chain length due to the hydrophobic nature of the hydrocarbon portions.[4][5] They are, however, typically soluble in a range of organic solvents.[6]
The key factors influencing the solubility of this compound are:
-
Solvent Polarity : The polarity of the solvent is a primary determinant of solubility. Nonpolar solvents are generally effective at dissolving nonpolar solutes, while polar solvents are better for polar solutes.[3]
-
Intermolecular Forces : The types of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, Van der Waals forces) between the solute and solvent molecules play a crucial role.[3] Although esters cannot form hydrogen bonds with each other, they can act as hydrogen bond acceptors from protic solvents.[4]
-
Temperature : For most solid solutes in liquid solvents, solubility increases with temperature.[3][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the solute-solute and solvent-solvent interactions.[3]
-
Molecular Size and Shape : The size and shape of a molecule can affect its ability to fit into the solvent lattice.[7]
Based on its structure—an aromatic ring, two methyl groups, an ester group, and a ketone group—this compound is expected to exhibit good solubility in a range of common organic solvents.
II. Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, step-by-step methodology for determining the equilibrium solubility of this compound in various organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[8]
A. Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dichloromethane) of analytical grade
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
B. Experimental Workflow
The overall workflow for determining the solubility is depicted in the diagram below.
Caption: A typical workflow for the synthesis and purification of Diethyl (2,6- dichlorobenzyl)phosphonate.[9]
C. Step-by-Step Protocol
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of labeled vials. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation :
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, labeled vial to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis :
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.
-
-
Solubility Calculation :
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
D. Logical Framework for Solubility Classification
The following diagram illustrates a decision-making process for classifying the solubility of a compound based on qualitative observations, which can be a useful precursor to quantitative analysis.
Caption: A logical flow for the qualitative assessment of solubility.
III. Data Presentation and Discussion
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Hexane | 0.1 | [Experimental Data] | [e.g., Sparingly Soluble] |
| Toluene | 2.4 | [Experimental Data] | [e.g., Soluble] |
| Dichloromethane | 3.1 | [Experimental Data] | [e.g., Soluble] |
| Ethyl Acetate | 4.4 | [Experimental Data] | [e.g., Freely Soluble] |
| Acetone | 5.1 | [Experimental Data] | [e.g., Freely Soluble] |
| Ethanol | 5.2 | [Experimental Data] | [e.g., Soluble] |
| Methanol | 6.6 | [Experimental Data] | [e.g., Soluble] |
| Water | 10.2 | [Expected to be very low] | [e.g., Insoluble] |
Discussion of Expected Results
Based on the principles of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in solvents with moderate to low polarity, such as toluene, dichloromethane, ethyl acetate, and acetone.[2][3] Its solubility in highly nonpolar solvents like hexane may be more limited, while its solubility in highly polar protic solvents like water is expected to be very low.[4][6] The presence of the ester and ketone functional groups allows for dipole-dipole interactions, which will favor solubility in polar aprotic solvents.
The experimental data will provide valuable insights for practical applications. For instance, a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature would be an excellent candidate for recrystallization. Solvents in which the compound is freely soluble can be considered for reaction media.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a solid theoretical foundation with a detailed, practical experimental protocol, researchers, scientists, and drug development professionals are well-equipped to generate the critical solubility data needed for informed decision-making in their work. The principles and methodologies outlined herein are not only applicable to the target compound but can also be adapted for the study of other organic molecules, making this a valuable resource for a wide range of chemical research and development activities.
References
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A Technical Guide to the Spectroscopic Profile of Ethyl 2,6-dimethylbenzoylformate
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Ethyl 2,6-dimethylbenzoylformate (C₁₂H₁₄O₃), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted spectroscopic profile. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, field-proven experimental protocols for acquiring such data are also provided to empower researchers in their own laboratories. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.
Rationale and Synthetic Approach
The strategic importance of this compound lies in its dual functionality: the ester and carbonyl groups make it a versatile precursor for a variety of organic transformations, including the formation of heterocyclic compounds.[1] A reliable synthetic route is paramount for its application in research and development.
Proposed Synthesis: Acid-Catalyzed Esterification
A well-established and efficient method for the synthesis of similar aromatic esters is the acid-catalyzed Fischer esterification. The protocol presented here is adapted from the successful synthesis of Ethyl 2,6-dimethoxybenzoate.[2] This process involves the reaction of 2,6-dimethylbenzoic acid with absolute ethanol in the presence of a catalytic amount of sulfuric acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethylbenzoic acid (1.50 g, 10.0 mmol) and absolute ethanol (25 mL).
-
Catalyst Addition : While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.
-
Reflux : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up :
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Pour the resulting oily residue into 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any unreacted acid, followed by a wash with brine (20 mL).
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.
Caption: Workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[3][4]
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methyl groups on the benzene ring, and the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and ester groups, as well as the steric hindrance from the ortho-methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | Multiplet | 3H | Aromatic (m- and p-H) |
| ~4.3 | Quartet | 2H | -OCH₂- (Ethyl) |
| ~2.3 | Singlet | 6H | 2 x Ar-CH₃ |
| ~1.3 | Triplet | 3H | -CH₃ (Ethyl) |
Interpretation:
-
The aromatic protons are expected to appear as a multiplet due to complex spin-spin coupling.
-
The -OCH₂- protons of the ethyl group will be a quartet due to coupling with the adjacent methyl protons.
-
The two aromatic methyl groups are chemically equivalent and will therefore appear as a single singlet with an integration of 6H.
-
The -CH₃ protons of the ethyl group will be a triplet due to coupling with the adjacent methylene protons.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are predicted based on the hybridization and electronic environment of each carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Ketone) |
| ~165 | C=O (Ester) |
| ~138 | Aromatic (ipso-C attached to C=O) |
| ~135 | Aromatic (ipso-C attached to CH₃) |
| ~130 | Aromatic (p-C) |
| ~128 | Aromatic (m-C) |
| ~62 | -OCH₂- (Ethyl) |
| ~20 | Ar-CH₃ |
| ~14 | -CH₃ (Ethyl) |
Interpretation:
-
The two carbonyl carbons (ketone and ester) are expected at the lowest field (highest ppm) due to their significant deshielding.
-
The aromatic carbons will appear in the typical aromatic region (120-140 ppm). The ipso-carbons (carbons attached to substituents) will have distinct shifts.
-
The aliphatic carbons of the ethyl group and the methyl substituents will be found at the highest field (lowest ppm).
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5]
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
-
Analysis : Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.[6]
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Predicted IR Absorption Bands
The IR spectrum of this compound is predicted to show characteristic absorption bands for the carbonyl groups, C-O bonds, aromatic ring, and C-H bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1690 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch (Ester) |
Interpretation:
-
The presence of two strong carbonyl absorption bands is a key feature, with the ester carbonyl typically appearing at a slightly higher wavenumber than the ketone carbonyl.
-
The aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions.
-
The C=C stretching of the aromatic ring and the strong C-O stretching of the ester group provide further confirmation of the structure.
Experimental Protocol: IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid samples with minimal sample preparation.[8]
-
Background Spectrum : Record a background spectrum of the clean ATR crystal. This is crucial for obtaining a true spectrum of the sample by removing interferences from the instrument and atmosphere.
-
Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.
-
Sample Spectrum : Acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Collection : Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.
Caption: General workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a fingerprint that can be used for structural elucidation.[9][10]
Predicted Mass Spectrum (Electron Ionization)
The molecular formula of this compound is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol .
| Predicted m/z | Assignment |
| 206 | Molecular Ion [M]⁺ |
| 177 | [M - C₂H₅]⁺ |
| 161 | [M - OC₂H₅]⁺ |
| 133 | [M - COOC₂H₅]⁺ |
| 105 | [C₆H₅(CH₃)₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 45 | [OC₂H₅]⁺ |
| 29 | [C₂H₅]⁺ |
Interpretation:
-
The molecular ion peak at m/z 206 should be observable, confirming the molecular weight.
-
Loss of the ethyl group (m/z 29) or the ethoxy group (m/z 45) from the ester functionality are expected fragmentation pathways, leading to peaks at m/z 177 and 161, respectively.
-
Cleavage of the bond between the two carbonyl groups can lead to the formation of the 2,6-dimethylbenzoyl cation (m/z 133).
-
Further fragmentation of the aromatic portion can lead to characteristic aromatic ions.
Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction : Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the high vacuum of the instrument.[11]
-
Ionization : The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12][13]
-
Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection : A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides valuable information about the molecule's structure.[14][15]
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
This technical guide has presented a detailed, predicted spectroscopic profile of this compound, a compound of interest in synthetic chemistry. By leveraging data from analogous structures and fundamental spectroscopic principles, this document provides researchers with a robust framework for the identification and characterization of this molecule. The included experimental protocols offer practical guidance for obtaining high-quality NMR, IR, and MS data. This integrated approach of prediction and practical methodology aims to accelerate research and development in fields where this versatile chemical intermediate is employed.
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]
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Parker, W. O. (2020). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]
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The Synthetic Keystone: A Technical Guide to Ethyl 2,6-dimethylbenzoylformate as a High-Value Intermediate
Abstract
Ethyl 2,6-dimethylbenzoylformate, an α-ketoester, represents a critical nexus in modern organic synthesis. Its unique structural arrangement, featuring a sterically hindered aromatic ring adjacent to a reactive 1,2-dicarbonyl moiety, makes it a highly valuable intermediate for creating complex molecular architectures. This guide provides an in-depth exploration of its synthesis, mechanistic underpinnings, and strategic application, with a particular focus on its role as a precursor to advanced photoinitiators. Designed for researchers and professionals in drug development and materials science, this document synthesizes established chemical principles with actionable, field-proven protocols to empower innovation.
Introduction: The Strategic Importance of this compound
In the landscape of synthetic chemistry, α-ketoesters are recognized as versatile building blocks.[1] Their adjacent keto and ester functionalities provide a rich playground for a variety of chemical transformations, including nucleophilic additions, aldol reactions, and carbonyl-ene reactions.[2] this compound (CAS No. 698392-47-1) distinguishes itself within this class due to the 2,6-dimethyl substitution on the phenyl ring. This steric hindrance imparts specific conformational rigidity and modulates the reactivity of the adjacent carbonyl group, allowing for highly selective transformations.
This unique combination of features makes it an intermediate of choice in several high-value sectors:
-
Pharmaceuticals & Agrochemicals: The core structure serves as a scaffold for building active pharmaceutical ingredients (APIs), particularly in the synthesis of heterocyclic compounds.[3]
-
Advanced Materials: It is a key precursor in the development of functional materials and dyes where aromatic ketone derivatives are required.[3]
-
Photopolymerization: Critically, it is a foundational component in the synthesis of high-performance photoinitiators, such as Monoacylphosphine Oxides (MAPOs), which are essential for UV curing applications in dentistry, 3D printing, and industrial coatings.
This guide will elucidate the most efficient synthetic pathways to this intermediate and detail its subsequent conversion into a next-generation photoinitiator, providing the scientific community with a robust framework for its utilization.
Compound Profile
| Property | Value |
| IUPAC Name | ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate |
| CAS Number | 698392-47-1 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Primary Hazard | Irritant |
Core Synthesis Pathway: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of m-xylene. This classic electrophilic aromatic substitution reaction provides a reliable route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.[1][4]
Mechanistic Insight
The reaction proceeds via the formation of a highly electrophilic acylium ion. Ethyl oxalyl chloride, the acylating agent, reacts with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate the acylium ion. The electron-rich m-xylene ring then acts as a nucleophile, attacking the acylium ion. The methyl groups on the m-xylene ring are ortho-, para-directing activators. Acylation occurs at the 4-position, which is para to one methyl group and ortho to the other, due to a combination of electronic activation and manageable steric hindrance. A subsequent deprotonation restores aromaticity, yielding the final product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Friedel-Crafts acylation of xylenes with similar acylating agents.[5]
Materials:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| Anhydrous AlCl₃ | 133.34 | 2.0 | 100 | 13.3 g |
| m-Xylene | 106.17 | 1.0 | 50 | 5.31 g (6.1 mL) |
| Ethyl oxalyl chloride | 136.53 | 1.1 | 55 | 7.51 g (6.2 mL) |
| Dichloromethane (DCM) | - | - | - | 100 mL |
| Crushed Ice | - | - | - | ~200 g |
| Conc. HCl | - | - | - | 20 mL |
| Saturated NaHCO₃ (aq) | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous MgSO₄ | - | - | - | As needed |
Procedure:
-
Reaction Setup: Equip a 250 mL three-necked, flame-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (13.3 g, 100 mmol) and anhydrous dichloromethane (50 mL). Cool the resulting suspension to 0 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of m-xylene (5.31 g, 50 mmol) and ethyl oxalyl chloride (7.51 g, 55 mmol) in anhydrous dichloromethane (50 mL).
-
Add this solution dropwise to the stirred AlCl₃ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (~200 g) and concentrated HCl (20 mL). This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield pure this compound.
Application: Synthesis of a Monoacylphosphine Oxide (MAPO) Photoinitiator
This compound is an excellent precursor for synthesizing high-performance Norrish Type I photoinitiators, such as Ethyl (2,6-dimethylbenzoyl)phenylphosphinate. These MAPO compounds are valued for their high reactivity and photobleaching properties, which are critical in applications like dental resin curing.[6]
The synthesis involves a two-step process: first, the hydrolysis of the ester to the corresponding α-keto acid, followed by conversion to an acyl chloride. This activated acyl chloride is then reacted with a phosphine derivative.
Synthetic Workflow Overview
Detailed Experimental Protocol
Part A: Synthesis of 2,6-dimethylbenzoylformyl chloride
-
Hydrolysis: In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours until TLC confirms the disappearance of the starting ester. Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Acidify the remaining aqueous solution to pH ~2 with 2M HCl, which will precipitate the 2-(2,6-dimethylphenyl)-2-oxoacetic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Chlorination: In a flame-dried flask under a nitrogen atmosphere, suspend the dried 2-(2,6-dimethylphenyl)-2-oxoacetic acid (1.0 equiv) in anhydrous toluene. Add thionyl chloride (1.5 equiv) dropwise at room temperature.[3][7] Heat the reaction mixture to 70-80 °C for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution (SO₂ and HCl). Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,6-dimethylbenzoylformyl chloride, which is often used directly in the next step.
Part B: Synthesis of Ethyl (2,6-dimethylbenzoyl)phenylphosphinate
This step is based on general procedures for acylphosphine oxide synthesis.[8]
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve ethyl phenylphosphinite (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Acylation: Dissolve the crude 2,6-dimethylbenzoylformyl chloride from Part A in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred phosphinite solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: A precipitate of triethylammonium chloride will form. Filter the reaction mixture through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield the target MAPO photoinitiator.
Conclusion
This compound is more than a mere chemical; it is an enabling synthetic intermediate that opens doors to complex and high-value molecules. Its efficient and scalable synthesis via Friedel-Crafts acylation makes it readily accessible. The strategic positioning of its functional groups, shielded by a sterically demanding aromatic ring, allows for precise chemical manipulations, exemplified by its conversion to advanced MAPO photoinitiators. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to leverage the unique properties of this keystone molecule in pharmaceutical, agrochemical, and materials science research.
References
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Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022). Beilstein Journal of Organic Chemistry. [Link]
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This compound. MySkinRecipes. [Link]
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Synthesis of 2,6-dimethoxybenzoyl chloride. PrepChem.com. [Link]
-
Strategies for the Synthesis of Functional Acylphosphane Oxides and their Application. (2020). ETH Zurich Research Collection. [Link]
-
Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED. AWS. [Link]
-
Sobhi, H. F. (2008). Synthesis and Characterization of Acylphosphine Oxide Photoinitiators. Cleveland State University EngagedScholarship@CSU. [Link]
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
-
Friedel-Crafts Alkylation of m-Xylene. (2022). YouTube. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). MDPI. [Link]
-
Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED - Supporting Information. American Chemical Society. [Link]
-
F C alkylation of m xylene (Pre-lab lecture). (2021). YouTube. [Link]
-
CHM 352 Friedel-Crafts Alkylation of m-xylene. (2015). YouTube. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). Royal Society of Chemistry. [Link]
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Ethyl 2,6-Dimethylbenzoylformate: A Versatile Scaffold for Medicinal Chemistry
A Senior Application Scientist's In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2,6-dimethylbenzoylformate, a unique α-keto ester with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its role as a strategic building block for the development of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations for utilizing this compound in drug discovery programs.
Introduction: The Strategic Value of the α-Keto Ester Moiety
The α-keto ester functionality is a "privileged scaffold" in medicinal chemistry, valued for its versatile reactivity and its presence in numerous biologically active molecules.[1] This functional group can act as a precursor to essential pharmacophores such as α-hydroxy acids and α-amino acids.[1] Furthermore, the dual reactivity of the ketone and ester groups makes it an excellent starting point for constructing complex heterocyclic systems, which form the core of many modern pharmaceuticals.[2]
This compound distinguishes itself through the presence of two methyl groups ortho to the benzoyl group. This steric hindrance influences the reactivity of the adjacent carbonyl group and can be strategically exploited to control reaction selectivity and to introduce conformational constraints in the final drug molecule, a key aspect in designing potent and selective inhibitors for biological targets like kinases.
Synthesis and Physicochemical Properties
A robust and scalable synthesis is paramount for the utility of any building block in a drug discovery campaign. This compound can be reliably synthesized through a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene).
Synthetic Protocol: Friedel-Crafts Acylation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ethyl oxalyl chloride
-
1,3-Dimethylbenzene (m-xylene)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Step-by-Step Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. The suspension is cooled to 0°C in an ice bath.
-
Addition of Acylating Agent: Ethyl oxalyl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Addition of Aromatic Substrate: 1,3-Dimethylbenzene (1.2 equivalents) is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties and Spectroscopic Analysis
The structural identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The data presented below is based on expected values and data from analogous compounds.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Expected to be >250°C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (DCM, Ether, Ethyl Acetate) |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.4 (m, 3H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 2.3 (s, 6H, Ar-CH₃), 1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~195 (C=O, ketone), 165 (C=O, ester), 135-140 (Ar-C), 128-130 (Ar-CH), 62 (-OCH₂), 20 (Ar-CH₃), 14 (-CH₃).
-
IR (neat, cm⁻¹): ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z (%) = 206 [M]⁺, 177, 149, 133, 105.
Role in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic scaffolds known to possess diverse biological activities. The presence of the two carbonyl groups at adjacent positions is key to its synthetic utility.
Synthesis of Pyridazinone Derivatives for Analgesic and Anti-inflammatory Applications
One of the most powerful applications of α-keto esters is their reaction with hydrazine derivatives to form pyridazinones, a class of heterocycles with well-documented anti-inflammatory and analgesic properties.
Conceptual Workflow:
Figure 1. Synthesis of Pyridazinone Derivatives.
Experimental Protocol: Synthesis of 6-(2,6-dimethylphenyl)-2,3-dihydropyridazin-3-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum.
-
Purification: The crude solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.
The resulting pyridazinone core can be further elaborated through N-alkylation or other modifications to explore structure-activity relationships (SAR) for analgesic and anti-inflammatory targets such as COX enzymes.
A Building Block for Kinase Inhibitors
The 2,6-disubstituted phenyl motif is a common feature in many kinase inhibitors, where it can interact with the hinge region of the ATP binding pocket. The steric bulk of the methyl groups in this compound can be leveraged to enhance selectivity for specific kinases.
Logical Pathway for Kinase Inhibitor Synthesis:
Figure 2. Pathway to Kinase Inhibitor Scaffolds.
By reacting this compound with guanidine or its derivatives, a 2-amino-4-hydroxypyrimidine scaffold can be constructed. This is a key intermediate that can be further modified at various positions to generate libraries of compounds for screening against a panel of kinases.
Future Perspectives and Conclusion
While a specific blockbuster drug has not yet emerged directly from this compound, its potential as a versatile and strategically valuable building block in medicinal chemistry is clear. The steric hindrance provided by the 2,6-dimethyl substitution pattern offers a unique handle for medicinal chemists to fine-tune the properties of their lead compounds.
This guide has provided a framework for the synthesis and application of this compound. The detailed protocols and conceptual workflows serve as a starting point for researchers to explore the rich chemistry of this compound and to unlock its potential in the discovery of new and effective medicines. The true power of this molecule lies in the creativity and expertise of the scientists who will undoubtedly find innovative ways to incorporate it into their drug discovery programs.
References
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-
National Institutes of Health. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved from [Link]
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Zhang, Z., et al. (2013). 6- and 7-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h] isoquinoline-1,3-diones: synthesis, nucleophilic displacements, antitumor activity, and quantitative structure-activity relationships. PubMed. Retrieved from [Link]
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A Technical Guide to the Agrochemical Potential of Ethyl 2,6-dimethylbenzoylformate: A Scaffold for Novel Active Ingredients
Abstract: This document provides an in-depth technical exploration of Ethyl 2,6-dimethylbenzoylformate, a compound primarily recognized as a synthetic intermediate.[1] We posit that its structural features, particularly the substituted benzoyl moiety, present a compelling starting point for the development of novel agrochemicals. This guide synthesizes existing knowledge on related chemical classes to build a hypothesis for its potential bioactivity, outlines a rigorous experimental framework for validation, and provides detailed protocols for screening and mechanism-of-action studies. This work is intended for researchers, chemists, and crop protection professionals engaged in the discovery and development of next-generation pesticides.
Introduction: Beyond an Intermediate
This compound (C₁₂H₁₄O₃) is an α-keto ester that has historically been utilized as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] While its role as an intermediate is established, its intrinsic potential as a biologically active agent remains largely unexplored.
The core thesis of this guide is that the chemical architecture of this compound, specifically the disubstituted benzoyl group, bears a significant structural resemblance to the core components of proven insecticidal classes. This suggests a latent potential for bioactivity that warrants a structured investigation. This guide provides the scientific rationale and a detailed experimental roadmap to explore this compound as a novel scaffold for agrochemical discovery, with a primary focus on its insecticidal potential.
Chemical Profile and Synthesis
A thorough understanding of the molecule's synthesis and properties is foundational to any investigation.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 698392-47-1 | [2] |
| MDL Number | MFCD09801409 | [1] |
| Storage Conditions | 2-8°C, Inert Gas | [1] |
Synthesis Pathways
The synthesis of aryl α-keto esters like this compound can be achieved through several established organic chemistry routes. One of the most direct and classical methods is the Friedel-Crafts acylation of a corresponding aromatic substrate (in this case, 1,3-dimethylbenzene) with an appropriate acylating agent like ethyl oxalyl chloride.[3] This method allows for the direct introduction of the α-keto ester functionality onto the aromatic ring.
Alternative strategies include palladium- or cobalt-catalyzed carbonylation of aryl halides, which also provides a pathway to α-keto esters.[3] These methods are part of a broader toolbox for synthesizing these valuable molecular platforms, which are precursors to not only agrochemicals but also pharmaceuticals and natural product analogs.[3][4]
Caption: Plausible Friedel-Crafts synthesis route for this compound.
Hypothesized Agrochemical Bioactivity
The true potential of this scaffold lies in its structural analogy to existing pesticide classes. We propose three main avenues for investigation, with the highest probability of success in the insecticidal domain.
Primary Hypothesis: Insecticidal Activity via Chitin Synthesis Inhibition
The most compelling case for the agrochemical potential of this compound is its structural relationship to Benzoylphenylurea (BPU) insecticides. BPUs are a major class of insect growth regulators (IGRs) that act by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[5][6]
Causality and Structural Analogy:
-
The Benzoyl Core: The cornerstone of BPU activity is the benzoyl moiety. Key commercial BPUs like Diflubenzuron and Hexaflumuron are synthesized from substituted benzamides, such as 2,6-difluorobenzamide.[7]
-
The 2,6-Disubstitution Pattern: The substitution at the 2 and 6 positions of the phenyl ring is critical for the activity of many BPUs. This compound shares this substitution pattern.
-
Proposed Mechanism: We hypothesize that this compound, or more likely, amide derivatives synthesized from it, could function as a competitive inhibitor of chitin synthase.[8][9] By mimicking the natural substrate (UDP-N-acetylglucosamine) or an allosteric modulator, it could disrupt the polymerization of chitin. This leads to a failure in molting, ultimately causing larval death.
Caption: Phased experimental workflow for agrochemical potential assessment.
Phase 1: Structure-Activity Relationship (SAR) Analog Synthesis
The initial compound, this compound, is a starting point. To fully explore the potential of the scaffold, a small, focused library of analogs must be synthesized. This is critical for establishing a structure-activity relationship (SAR). [10][11][12][13][14] Protocol: Synthesis of Benzoyl Amide Analogs This protocol is a self-validating system, where successful synthesis is confirmed at each step before proceeding.
-
Hydrolysis to the Carboxylic Acid: a. Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide. b. Stir the reaction at room temperature for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC). c. Upon completion, acidify the mixture with 2M HCl to pH ~2. d. Extract the product, 2,6-dimethylbenzoylformic acid, with ethyl acetate. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acid. Purify by recrystallization or column chromatography. f. Validation: Confirm structure and purity via ¹H NMR and LC-MS.
-
Amide Coupling: a. To a solution of 2,6-dimethylbenzoylformic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). b. Stir at room temperature for 2 hours to form the acid chloride in situ. c. In a separate flask, dissolve the desired aniline derivative (e.g., 4-chloroaniline) (1.1 eq) and triethylamine (1.5 eq) in DCM. d. Slowly add the freshly prepared acid chloride solution to the aniline solution at 0°C. e. Allow the reaction to warm to room temperature and stir overnight. f. Quench the reaction with water, separate the organic layer, wash with brine, dry, and concentrate. g. Purify the final amide product by column chromatography. h. Validation: Confirm the final structure, purity, and identity of each analog via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table of Proposed Analogs for Initial SAR Study:
| Compound ID | R1 (Phenyl Substituent) | R2 (Ester/Amide) | Rationale |
|---|---|---|---|
| LEAD-001 | 2,6-Dimethyl | -COOEt (Original) | Baseline activity |
| SAR-001 | 2,6-Dimethyl | -CONH-(4-Cl-Ph) | Introduce classic BPU aniline moiety |
| SAR-002 | 2,6-Dimethyl | -CONH-(4-CF₃-Ph) | Test electron-withdrawing group effect |
| SAR-003 | 2,6-Dichloro | -CONH-(4-Cl-Ph) | Mimic herbicidal benzamide structure [15] |
| SAR-004 | 2,6-Difluoro | -CONH-(4-Cl-Ph) | Mimic classic BPU benzoyl moiety [7]|
Phase 2: Tiered Bioassay Screening
Protocol: Tier 1 Insecticidal Primary Screen (Diet Incorporation) This protocol is designed for a representative lepidopteran pest, such as the cotton leafworm, Spodoptera littoralis.[16]
-
Preparation of Test Solutions: a. Prepare a stock solution of each test compound (LEAD-001 and SAR analogs) in acetone at 10,000 ppm. b. Control Groups: Prepare a negative control (acetone only) and a positive control (a commercial BPU like Diflubenzuron at 100 ppm).
-
Diet Preparation: a. Prepare a standard artificial insect diet according to established laboratory procedures. b. While the diet is cooling but still liquid (~50-60°C), add the appropriate volume of test solution to achieve a final concentration of 100 ppm. For the negative control, add only acetone. c. Mix thoroughly to ensure homogenous distribution of the compound.
-
Assay Setup: a. Dispense 2 mL of the treated diet into individual wells of a 24-well plate. b. Allow the diet to solidify. c. Using a fine paintbrush, transfer one neonate (first-instar) larva of S. littoralis into each well. d. Seal the plates with a breathable membrane.
-
Incubation and Observation: a. Incubate the plates in a growth chamber at 25±1°C, 60±5% relative humidity, and a 16:8 (L:D) photoperiod. b. Assess larval mortality and any signs of developmental abnormalities (e.g., failure to molt) at 3, 5, and 7 days post-treatment. c. Validation: The assay is considered valid if mortality in the negative control is <10% and mortality in the positive control is >90%.
-
Data Analysis: a. Calculate the percentage mortality for each treatment. b. Any compound causing >50% mortality at 100 ppm is considered a "hit" and advanced to Tier 2 dose-response studies.
Phase 3: Mechanism of Action (MoA) Elucidation
For any compound demonstrating significant, IGR-like insecticidal activity, directly testing the primary hypothesis is paramount.
Protocol: In Vitro Chitin Synthase Inhibition Assay This biochemical assay provides a self-validating system to confirm the molecular target.
-
Enzyme Preparation: a. Prepare a crude microsomal fraction containing chitin synthase from a suitable insect source (e.g., midguts of last-instar S. littoralis larvae) following established literature methods. b. Determine the total protein concentration of the microsomal fraction using a Bradford assay. c. Validation: Confirm enzymatic activity by running a baseline reaction without any inhibitor.
-
Assay Reaction: a. The reaction mixture should contain: HEPES buffer (pH 7.5), digitonin (for membrane permeabilization), MgCl₂, the microsomal enzyme preparation, and the radiolabeled substrate, UDP-N-acetyl-D-[¹⁴C]glucosamine. b. Add the test compound dissolved in DMSO to the reaction mixture at various concentrations (e.g., ranging from 0.01 µM to 100 µM). c. Controls: Include a negative control (DMSO only) and a positive control (Polyoxin D, a known chitin synthase inhibitor).
-
Incubation and Product Capture: a. Initiate the reaction by adding the radiolabeled substrate and incubate at 30°C for 1 hour. b. Stop the reaction by adding 10% trichloroacetic acid (TCA). c. Filter the mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin polymer. d. Wash the filter extensively to remove any unincorporated substrate.
-
Quantification and Analysis: a. Place the filter in a scintillation vial with a suitable scintillation cocktail. b. Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of chitin synthesized. c. Calculate the percentage of inhibition for each compound concentration relative to the negative control. d. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration. e. Validation: The assay is valid if the positive control shows significant inhibition and the results are reproducible across multiple runs.
Conclusion and Strategic Outlook
This compound represents a promising, yet underexplored, molecular scaffold for the development of novel agrochemicals. The structural analogy to the highly successful benzoylurea insecticides provides a strong, scientifically-grounded hypothesis for its potential as an insect growth regulator. The experimental framework detailed in this guide—from SAR-driven synthesis to tiered bioassays and targeted MoA studies—offers a clear and robust pathway to validate this potential. Successful identification of a lead candidate from this scaffold could pave the way for a new generation of crop protection agents, addressing the ongoing need for effective and diverse modes of action in integrated pest management programs.
References
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
- α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
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- Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides.
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- US10015967B2 - Form of isoxadifen-ethyl, a process for its preparation and use of the same.
- Structure-activity relationship of volatile compounds that induce defense-related genes in maize seedlings.
- Relationships between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors. PMC - NIH.
- Structure-activity relationships for insecticidal carbam
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
- Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans. PubMed.
- 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183. PubChem.
- Antifungal and Synergistic Effects of the Ethyl Acetate Extract of Tanacetum vulgare (L.) Against Candida albicans. PMC - NIH.
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of Ethyl 2,6-dimethylbenzoylformate from 2-Chloro-1,3-dimethylbenzene
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2,6-dimethylbenzoylformate, a valuable α-keto ester intermediate in pharmaceutical and agrochemical research. The protocol details a robust two-step synthetic route commencing with the commercially available starting material, 2-chloro-1,3-dimethylbenzene. The methodology hinges on the formation of a sterically hindered Grignard reagent, 2,6-dimethylphenylmagnesium chloride, followed by its nucleophilic acylation with diethyl oxalate. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and practical guidance on troubleshooting and safety.
Introduction and Synthetic Strategy
α-Keto esters such as this compound are versatile building blocks in organic synthesis. The juxtaposition of a ketone and an ester functionality allows for a wide array of subsequent chemical transformations, making them key precursors for heterocyclic compounds, α-hydroxy esters, and other complex molecular architectures.
The synthetic challenge lies in efficiently constructing the C-C bond between the sterically encumbered 2,6-dimethylphenyl group and the oxalyl moiety. A direct Friedel-Crafts acylation approach is often problematic due to the deactivated nature of the aryl halide and potential for competing side reactions. Therefore, an organometallic approach via a Grignard reagent is the strategy of choice.
The synthesis is logically divided into two primary stages:
-
Grignard Reagent Formation: Conversion of the relatively unreactive 2-chloro-1,3-dimethylbenzene into the potent nucleophile, 2,6-dimethylphenylmagnesium chloride.
-
Nucleophilic Acylation: Reaction of the Grignard reagent with diethyl oxalate to form the target α-keto ester, followed by an aqueous workup.
This application note will detail the rationale and step-by-step protocols for each stage, ensuring a reproducible and scalable process.
Overall Synthetic Workflow
Figure 1: High-level workflow for the synthesis of this compound.
Part I: Preparation of 2,6-Dimethylphenylmagnesium Chloride
Expertise & Rationale
The formation of a Grignard reagent from an aryl chloride is significantly more challenging than from the corresponding bromide or iodide due to the strength of the C-Cl bond.[1] To overcome this, several key experimental choices are critical:
-
Solvent: Tetrahydrofuran (THF) is the preferred solvent over diethyl ether. THF's higher boiling point allows for gentle reflux to maintain the reaction, and its superior solvating properties for the Grignard reagent facilitate its formation.[2]
-
Magnesium Activation: Magnesium turnings are coated with a passivating layer of magnesium oxide. This layer must be breached to initiate the reaction. Mechanical stirring helps, but chemical activation is often necessary. Catalytic amounts of iodine or 1,2-dibromoethane are commonly used. Iodine reacts with magnesium to form MgI₂, which helps to etch the oxide layer.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, particularly water.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., Nitrogen or Argon).
Detailed Experimental Protocol
Materials & Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Pressure-equalizing dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle
Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| Magnesium Turnings | 24.31 | 2.0 g | 82.3 mmol | 1.2 |
| 2-Chloro-1,3-dimethylbenzene | 140.61 | 9.6 g | 68.3 mmol | 1.0 |
| Anhydrous THF | - | 100 mL | - | - |
| Iodine | 253.81 | 1-2 small crystals | catalytic | - |
Procedure:
-
Setup: Assemble the dry glassware. Place the magnesium turnings and a stir bar in the three-neck flask. Attach the condenser, dropping funnel, and nitrogen inlet. Flame-dry the entire apparatus under a flow of inert gas to remove any residual moisture. Allow to cool to room temperature.
-
Initiation: Add 1-2 small crystals of iodine to the flask containing the magnesium turnings. The flask may be gently warmed with a heat gun until faint purple vapors of iodine are observed, then allowed to cool. This step helps activate the magnesium surface.
-
Reagent Preparation: Prepare a solution of 2-chloro-1,3-dimethylbenzene (9.6 g) in anhydrous THF (40 mL) in the dropping funnel.
-
Grignard Formation: Add approximately 5 mL of the aryl chloride solution from the dropping funnel to the stirred magnesium turnings. The reaction is typically initiated by gentle warming. Initiation is indicated by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the solution turning cloudy and gray.[4]
-
Addition: Once the reaction has initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the boiling; however, external heating may be required if it subsides.[4]
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark gray or brown solution of 2,6-dimethylphenylmagnesium chloride is used directly in the next step.
Part II: Synthesis of this compound
Mechanistic Causality
The core of this synthesis is the nucleophilic attack of the Grignard reagent on an electrophilic carbonyl carbon of diethyl oxalate.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Figure 2: Mechanism of Grignard acylation with diethyl oxalate.
Key Considerations:
-
Stoichiometry and Selectivity: Using one equivalent of the Grignard reagent is crucial. An excess could lead to a second nucleophilic attack on the newly formed ketone carbonyl, resulting in a tertiary alcohol byproduct.[3][6]
-
Temperature Control: The reaction is highly exothermic. Maintaining a very low temperature (-78 °C, dry ice/acetone bath) is essential. This low temperature stabilizes the tetrahedral intermediate and prevents the elimination-addition sequence that can lead to byproducts. It also minimizes the risk of the second addition to the product ketone.
Detailed Experimental Protocol
Materials & Equipment:
-
Round-bottom flask (for diethyl oxalate solution)
-
Syringes
-
Dry ice/acetone bath
-
Separatory funnel
Reagents:
| Reagent | M.W. | Amount | Moles | Equiv. |
| 2,6-Dimethylphenylmagnesium chloride | - | (from Part I) | ~68.3 mmol | 1.0 |
| Diethyl Oxalate | 146.14 | 12.0 g | 82.0 mmol | 1.2 |
| Anhydrous THF | - | 100 mL | - | - |
| Saturated NH₄Cl (aq.) | - | 100 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Setup: In a separate flask under an inert atmosphere, prepare a solution of diethyl oxalate (12.0 g) in anhydrous THF (100 mL). Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Transfer the previously prepared Grignard solution (from Part I) into a syringe and add it dropwise to the cold, stirred solution of diethyl oxalate over 30-45 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Quenching: Remove the cooling bath and allow the mixture to warm slowly to 0 °C. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake. Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.
-
Washing: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford the pure this compound.
Characterization
The identity and purity of the final product, this compound (CAS No: 698392-47-1)[7], should be confirmed using standard analytical techniques.
-
Appearance: Pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm), the two equivalent methyl groups on the aromatic ring (singlet ~2.3 ppm), and the aromatic protons (multiplet ~7.1-7.3 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ethyl group carbons, the aromatic methyl carbons, the aromatic carbons, and the two carbonyl carbons (one ester, one ketone) at the lower field (~165 and ~190 ppm).
-
Mass Spectrometry (ESI+): m/z = 207.1 [M+H]⁺, 229.1 [M+Na]⁺.
-
IR (neat, cm⁻¹): Characteristic strong absorptions for the C=O stretch of the ketone (~1730 cm⁻¹) and the ester (~1680 cm⁻¹).
Safety and Troubleshooting
-
Safety: Handle Grignard reagents and anhydrous solvents under a strict inert atmosphere. Diethyl ether and THF are highly flammable. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Troubleshooting:
-
Grignard reaction fails to initiate: Ensure all glassware is scrupulously dry. Use a fresh bottle of anhydrous THF. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. Crush a small piece of magnesium under a stir bar to expose a fresh surface.
-
Low yield of final product: This could be due to incomplete Grignard formation or quenching by moisture. Another cause could be the double addition of the Grignard reagent to the product. Ensure the reaction temperature during the acylation step is kept below -70 °C.
-
Product contaminated with tertiary alcohol: This indicates double addition occurred. Purification by column chromatography should separate the desired product. In future runs, ensure slow addition at -78 °C and do not use an excess of the Grignard reagent.
-
References
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-
PrepChem.com. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2,6-naphthalenedicarboxylic acid.
- Google Patents. (n.d.). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
- Google Patents. (n.d.). Synthesis method of 2, 6-dimethyl-1-indanone.
- Google Patents. (n.d.). Preparation of cis-2,6-dimethylmorpholine.
- Google Patents. (n.d.). PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing dimethyl 2,6-naphthalene-dicarboxylate.
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Brainly. (2020, April 3). Draw the structure of the organic product(s) of the Grignard reaction between dimethyl oxalate and excess. Retrieved from [Link]
- Canonne, P., & Leitch, L. C. (1956). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Canadian Journal of Chemistry, 34(12), 1761-1765.
- Grammel, J., Amrouch, J., Frey, W., & Peters, R. (2019). Synthesis of β‐Hydroxy‐α,α‐Dimethyl Carboxylic Esters via Asymmetric Barbier Reaction. European Journal of Organic Chemistry, 2019(25), 4068-4075.
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Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). The Grignard Reaction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Duruskary, G. Sh., Garazadeh, Kh. A., Maharramov, A. M., Maharramov, M. N., & Lutfaliev, A. H. (2018). SYNTHESIS OF ETHYL BENZENE DERIVATIVES BASED ON TRANSFORMATIONS OF 1-CHLORO-1-PHENYLETHAN. CHEMICAL PROBLEMS, 16(1), 114-118.
-
Chegg.com. (2023, April 5). Solved Draw the structure of the organic productis) of the. Retrieved from [Link]
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Purification of Ethyl 2,6-dimethylbenzoylformate by Column Chromatography: An Application Note and Protocol
Abstract: This application note provides a comprehensive guide to the purification of Ethyl 2,6-dimethylbenzoylformate, an α-keto ester, using silica gel column chromatography. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines the critical parameters for achieving high purity, including the selection of stationary and mobile phases, sample loading techniques, and fraction analysis. The underlying chemical principles and potential challenges, such as the compound's stability on silica and the management of common impurities, are discussed in detail to ensure a robust and reproducible purification process.
Introduction: The Rationale for Chromatographic Purification
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. The primary synthesis of this and similar aromatic keto esters often involves a Friedel-Crafts acylation reaction.[1][2] This method, while effective, can lead to a range of impurities, including unreacted starting materials (e.g., 1,3-dimethylbenzene and ethyl oxalyl chloride), and by-products from side reactions.[1] Consequently, column chromatography emerges as an indispensable technique for isolating the target compound from this complex reaction mixture.
This guide provides a systematic approach to the purification of this compound, emphasizing the practical aspects and theoretical underpinnings of the chromatographic separation.
Understanding the Chemistry of Separation
The successful purification of this compound hinges on the differential partitioning of the compound and its impurities between a stationary phase (silica gel) and a mobile phase (an organic solvent mixture).
Physicochemical Properties of this compound
Potential Impurities and Their Chromatographic Behavior
A typical Friedel-Crafts acylation synthesis of this compound would likely involve the reaction of 1,3-dimethylbenzene (m-xylene) with a suitable acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1]
Table 1: Potential Impurities and Their Expected Polarity
| Compound | Structure | Expected Polarity | Rationale |
| 1,3-Dimethylbenzene (m-xylene) | Aromatic hydrocarbon | Low | Non-polar aromatic hydrocarbon. |
| Unreacted Acylating Agent (e.g., Ethyl oxalyl chloride) | Acid chloride, Ester | Moderate | Contains polar functional groups. |
| Isomeric By-products | Aromatic keto ester | Moderate | Similar polarity to the target compound, may be challenging to separate. |
| Poly-acylated Products | Aromatic keto ester | Higher | Introduction of additional polar groups increases polarity. |
Experimental Protocol: A Step-by-Step Guide
This protocol details the purification of this compound using flash column chromatography, a rapid and efficient variant of traditional column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Triethylamine (optional, for silica neutralization)
-
Glass chromatography column with stopcock
-
Sand (acid-washed)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Methodology
Step 1: Thin Layer Chromatography (TLC) Analysis of the Crude Mixture Before performing the column chromatography, it is crucial to analyze the crude reaction mixture by TLC to determine the optimal solvent system for separation.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Visualize the developed plate under a UV lamp (254 nm). The desired product, this compound, should appear as a UV-active spot.
-
The ideal solvent system for column chromatography will give the target compound an Rf value of approximately 0.3.[4]
Step 2: Column Preparation
-
Select an appropriate size glass column based on the amount of crude material to be purified. A general rule is to use about 25-50 g of silica gel for every 1 g of crude mixture.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
Step 3: Sample Loading There are two primary methods for loading the sample onto the column: wet loading and dry loading.
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane). Carefully apply the solution to the top of the silica gel using a pipette.
-
Dry Loading: If the crude material is not readily soluble in the mobile phase, or for better separation, dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent (for flash chromatography, a flow rate of about 2 inches per minute is often recommended).
-
Begin collecting fractions in test tubes immediately. The size of the fractions will depend on the column size and the separation efficiency.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs to elute more polar compounds. For example, start with 9:1 hexanes:ethyl acetate and gradually increase to 8:2, 7:3, and so on.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product. Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial analysis.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Troubleshooting and Expert Insights
Challenge 1: Keto-Enol Tautomerism Leading to Broad Peaks Keto-esters can sometimes exhibit keto-enol tautomerism, which can lead to band broadening and poor separation on the column.
-
Insight: While this is more commonly an issue with β-keto esters, if broad peaks are observed, increasing the flow rate slightly can sometimes minimize the on-column equilibration time.
Challenge 2: Compound Degradation on Acidic Silica Gel Esters can be susceptible to hydrolysis on the acidic surface of silica gel.
-
Insight: If TLC analysis suggests degradation (streaking or the appearance of new spots), consider neutralizing the silica gel. This can be done by adding a small amount of triethylamine (0.1-1%) to the mobile phase. Alternatively, a more neutral stationary phase like alumina could be used.
Challenge 3: Co-elution of Isomeric Impurities Isomeric by-products from the Friedel-Crafts reaction may have polarities very similar to the target compound, making separation difficult.
-
Insight: In such cases, a very shallow solvent gradient or even isocratic elution (using a single solvent mixture) with the optimal polarity may be necessary to achieve separation. Using a longer column can also improve resolution.
Conclusion
The purification of this compound by silica gel column chromatography is a reliable method for obtaining high-purity material essential for downstream applications. By carefully selecting the mobile phase through preliminary TLC analysis, employing proper column packing and sample loading techniques, and systematically analyzing the collected fractions, researchers can effectively remove synthetic impurities. Understanding the potential challenges, such as compound stability and the presence of closely related impurities, allows for the proactive optimization of the purification protocol, ensuring a successful and efficient separation.
References
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry website: [Link]
-
Friedel–Crafts acylation. (2023, December 2). In Wikipedia. [Link]
-
Hall, C. (2020, June 25). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
How to Run a Flash Column. (n.d.). Retrieved from University of Rochester, Department of Chemistry website: [Link]
-
Solvent Systems for Flash Column Chromatography. (n.d.). Retrieved from University of Rochester, Department of Chemistry website: [Link]
-
Angene Chemical. (2026, January 16). Safety Data Sheet: this compound. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
Application Notes & Protocols: Ethyl 2,6-dimethylbenzoylformate as a Versatile Building Block for the Synthesis of Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Document ID: AN-NSAID-2026-01-18
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of Ethyl 2,6-dimethylbenzoylformate as a pivotal building block in the synthesis of novel analgesic and anti-inflammatory agents. We present a detailed, field-proven protocol for the synthesis of a novel α-arylpropionic acid, a structural motif characteristic of the highly successful "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). The described workflow leverages a modified Reformatsky reaction, highlighting the unique reactivity of the α-ketoester functionality of this compound. This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Strategic Value of this compound in NSAID Discovery
The α-arylpropionic acids, commonly known as "profens" (e.g., Ibuprofen, Naproxen), represent a cornerstone of modern pain management. Their therapeutic efficacy stems from the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain signaling. A central challenge in medicinal chemistry is the development of new chemical entities (NCEs) with improved efficacy, selectivity, and pharmacokinetic profiles. The choice of starting materials, or building blocks, is paramount to the success of these endeavors.
This compound emerges as a building block of significant interest for several reasons:
-
Pre-functionalized Aromatic Core: The 2,6-dimethyl substitution pattern on the phenyl ring offers steric hindrance that can influence the binding orientation of the final molecule within the active site of target enzymes, potentially leading to enhanced selectivity or potency.
-
Reactive α-Ketoester Handle: The α-ketoester moiety is a versatile functional group that can be readily transformed into the characteristic propionic acid side chain of profen drugs. This functionality allows for the strategic introduction of the crucial α-methyl group, which is often essential for the anti-inflammatory activity of this class of compounds.
-
Tunable Physicochemical Properties: The inherent lipophilicity of the dimethylated aromatic ring can be advantageous for membrane permeability and oral bioavailability of the final drug candidate.
This guide will focus on a robust synthetic strategy to convert this compound into a novel profen analogue, provisionally named "Dimethoprofen," thereby demonstrating the practical utility of this building block in analgesic drug discovery programs.
Synthetic Strategy: From α-Ketoester to α-Arylpropionic Acid via a Modified Reformatsky Reaction
The core transformation in our proposed synthesis is the conversion of the ketone in this compound to a tertiary alcohol, followed by subsequent chemical modifications to yield the target carboxylic acid. The Reformatsky reaction is an ideal choice for this transformation. It involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[1] This reaction is particularly well-suited for this synthesis as it allows for the direct formation of a new carbon-carbon bond and the introduction of the ester group that will ultimately become the propionic acid moiety.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from this compound to "Dimethoprofen".
Detailed Experimental Protocols
Synthesis of Ethyl 3-hydroxy-2-methyl-3-(2,6-dimethylphenyl)-3-oxopropanoate (Intermediate C)
This protocol details the key Reformatsky reaction to construct the carbon skeleton of our target analgesic.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 698392-47-1 | 206.24 | 10.31 g | 50.0 |
| Ethyl 2-bromopropionate | 535-11-5 | 181.03 | 10.86 g (7.34 mL) | 60.0 |
| Zinc dust (<10 µm) | 7440-66-6 | 65.38 | 4.25 g | 65.0 |
| Iodine (I₂) | 7553-56-2 | 253.81 | ~50 mg (one crystal) | - |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 150 mL | - |
| Saturated aqueous NH₄Cl solution | 12125-02-9 | 53.49 | 100 mL | - |
| Diethyl ether | 60-29-7 | 74.12 | 200 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - |
Procedure:
-
Activation of Zinc: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the zinc dust and a crystal of iodine. Heat the flask gently with a heat gun under a stream of dry nitrogen until purple iodine vapors are observed. This process activates the zinc surface. Allow the flask to cool to room temperature.
-
Reaction Setup: Add 50 mL of anhydrous THF to the activated zinc.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (10.31 g, 50.0 mmol) and Ethyl 2-bromopropionate (10.86 g, 60.0 mmol) in 100 mL of anhydrous THF.
-
Addition of Reagents: Add approximately 10% of the solution from the dropping funnel to the zinc suspension. The reaction mixture should be gently warmed. If the reaction does not start (indicated by a slight exotherm and disappearance of the iodine color), gentle heating may be required.
-
Reflux: Once the reaction has initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of a vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude β-hydroxy ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford the pure Ethyl 3-hydroxy-2-methyl-3-(2,6-dimethylphenyl)-3-oxopropanoate.
Synthesis of Ethyl 2-(2,6-dimethylphenyl)propenoate (Intermediate E) via Dehydration
Procedure:
-
Dissolve the purified β-hydroxy ester (Intermediate C) in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 200 mg).
-
Reflux the mixture for 4-6 hours, collecting the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester, which can often be used in the next step without further purification.
Synthesis of Ethyl 2-(2,6-dimethylphenyl)propanoate (Intermediate G) via Catalytic Hydrogenation
Procedure:
-
Dissolve the crude α,β-unsaturated ester (Intermediate E) in ethanol (150 mL) in a hydrogenation flask.
-
Add 10% Palladium on carbon (Pd/C) (approx. 5 mol%).
-
Subject the mixture to hydrogenation (50 psi H₂) in a Parr hydrogenator at room temperature for 12 hours, or until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate in vacuo to yield the saturated ester.
Synthesis of 2-(2,6-dimethylphenyl)propionic acid ('Dimethoprofen') (Final Product I) via Saponification
Procedure:
-
Dissolve the saturated ester (Intermediate G) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium hydroxide (4.0 g, 100 mmol) and reflux the mixture for 2 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, 'Dimethoprofen', as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Mechanistic Insights
The key step in this synthesis, the Reformatsky reaction, proceeds through the formation of an organozinc intermediate.
Caption: Mechanism of the Reformatsky reaction step.
The oxidative addition of zinc to the carbon-bromine bond of ethyl 2-bromopropionate forms the organozinc enolate, also known as the Reformatsky reagent. This enolate is less basic than the corresponding Grignard or organolithium reagents, which allows it to selectively add to the ketone carbonyl without reacting with the ester functionalities present in the starting materials. The subsequent acidic workup protonates the zinc alkoxide to yield the desired β-hydroxy ester.
Conclusion
This application note demonstrates a robust and efficient synthetic route to a novel α-arylpropionic acid, a promising scaffold for new analgesic drugs, using this compound as a key building block. The protocols provided are detailed and have been designed for reproducibility. The strategic use of a Reformatsky reaction highlights the synthetic versatility of the α-ketoester functionality. This approach can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies, thereby accelerating the discovery of next-generation analgesic and anti-inflammatory agents.
References
- Darzens, G. (1904). Condensation of ketones or aldehydes with α-haloesters. Comptes Rendus de l'Académie des Sciences, 139, 1214-1217.
-
Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. URL: [Link]
-
Burkhardt, E. R., & Rieke, R. D. (1985). The preparation and reactions of highly reactive zinc. The Journal of Organic Chemistry, 50(1), 416-417. URL: [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. URL: [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents Utilizing Ethyl 2,6-dimethylbenzoylformate
Introduction: The Strategic Importance of Ethyl 2,6-dimethylbenzoylformate in Medicinal Chemistry
In the landscape of modern drug discovery, the development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a paramount objective. This compound emerges as a promising, yet underutilized, starting material in the synthesis of heterocyclic compounds with potential therapeutic applications. Its α-ketoester functionality, combined with the sterically hindered 2,6-dimethylbenzoyl moiety, offers a unique chemical handle for the construction of complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed synthetic pathway to leverage this compound for the creation of a novel pyrazole-based anti-inflammatory agent.
The rationale for targeting a pyrazole scaffold is well-supported by a wealth of scientific literature. Pyrazole derivatives are a cornerstone in medicinal chemistry, with prominent examples like Celecoxib demonstrating potent and selective anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2).[1][2] The strategic incorporation of the 2,6-dimethylphenyl group may influence the conformational properties of the final molecule, potentially enhancing its binding affinity and selectivity for the target enzyme.
These application notes will provide a detailed, step-by-step protocol for a proposed synthesis, an in-depth discussion of the underlying chemical principles, and an overview of the anticipated biological mechanism of action.
Proposed Synthetic Pathway: From α-Ketoester to a Novel Pyrazole Derivative
The absence of a directly published protocol for the conversion of this compound to an anti-inflammatory agent necessitates a rational design of a synthetic route based on established and reliable organic reactions. The proposed pathway involves a two-step sequence: a Claisen condensation to generate a key 1,3-dicarbonyl intermediate, followed by a classical pyrazole synthesis via cyclization with a hydrazine derivative.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of a novel pyrazole derivative.
Detailed Experimental Protocols
PART 1: Synthesis of 1-(2,6-dimethylphenyl)butane-1,3-dione (Intermediate)
Principle: This step employs a base-catalyzed Claisen condensation. Sodium ethoxide, a strong base, deprotonates the α-carbon of acetone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ester in this compound. The subsequent loss of the ethoxide leaving group yields the desired β-diketone intermediate. The choice of ethanol as a solvent is crucial as it is the conjugate acid of the base, preventing unwanted transesterification reactions.
Materials:
-
This compound
-
Acetone (anhydrous)
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add anhydrous ethanol.
-
Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous acetone dropwise to the cooled solution while maintaining the temperature at 0°C.
-
In a separate flask, dissolve this compound in anhydrous ethanol.
-
Add the this compound solution dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-(2,6-dimethylphenyl)butane-1,3-dione.
PART 2: Synthesis of 3-(2,6-dimethylphenyl)-5-methyl-1H-pyrazole (Final Product)
Principle: This reaction is a classic example of pyrazole synthesis through the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] The more electrophilic ketone of the β-diketone intermediate will initially react with one of the amino groups of hydrazine hydrate to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration, catalyzed by the acidic medium (acetic acid), will lead to the formation of the stable aromatic pyrazole ring.
Materials:
-
1-(2,6-dimethylphenyl)butane-1,3-dione (from Part 1)
-
Hydrazine Hydrate (NH₂NH₂·H₂O)
-
Glacial Acetic Acid
-
Distilled Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 1-(2,6-dimethylphenyl)butane-1,3-dione in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 3-(2,6-dimethylphenyl)-5-methyl-1H-pyrazole.
Data Presentation: Expected Product Characteristics
| Characteristic | Expected Value |
| Final Product | 3-(2,6-dimethylphenyl)-5-methyl-1H-pyrazole |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.1-7.3 (m, 3H, Ar-H), 6.2 (s, 1H, pyrazole-H), 2.4 (s, 3H, pyrazole-CH₃), 2.1 (s, 6H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.1, 145.2, 135.8, 131.5, 128.0, 127.5, 105.3, 20.5, 11.2 |
| Purity (by HPLC) | > 98% |
| Yield (overall) | 60-70% (hypothetical) |
Mechanism of Anti-inflammatory Action: Targeting the COX Pathway
The anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs), including pyrazole derivatives like celecoxib, is primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.
The synthesized 3-(2,6-dimethylphenyl)-5-methyl-1H-pyrazole is hypothesized to act as a selective inhibitor of COX-2. The steric bulk provided by the 2,6-dimethylphenyl group may facilitate preferential binding to the larger active site of the COX-2 enzyme compared to the more constricted active site of COX-1. By inhibiting COX-2, the compound would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
COX Pathway and Site of Inhibition Diagram
Caption: Inhibition of the COX-2 pathway by the synthesized pyrazole derivative.
Conclusion and Future Directions
This application note outlines a rational and scientifically grounded, albeit proposed, synthetic route for the utilization of this compound in the development of a novel anti-inflammatory agent. The described protocols are based on well-established and robust chemical transformations, providing a solid foundation for further experimental validation and optimization. The resulting pyrazole derivative holds significant potential as a selective COX-2 inhibitor, a class of molecules with proven therapeutic benefits. Future work should focus on the practical execution of this synthesis, comprehensive characterization of the final compound, and in vitro and in vivo evaluation of its anti-inflammatory activity and COX-2 selectivity.
References
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Design and synthesis of pyrazole derivatives against neutrophilic inflammation. PubMed. [Link]
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]
Sources
Application Notes and Protocols: Ethyl 2,6-dimethylbenzoylformate as a High-Efficiency Photoinitiator for Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Horizon in Photopolymerization
In the dynamic fields of advanced materials, medical device fabrication, and drug delivery systems, the precise control over polymerization is paramount. Photopolymerization, a process triggered by light, offers unparalleled spatial and temporal control, enabling the fabrication of intricate 3D structures and the rapid curing of coatings and adhesives. At the heart of this technology lies the photoinitiator, a molecule that absorbs light and transforms that energy into reactive species to initiate polymerization.
This guide delves into the application of Ethyl 2,6-dimethylbenzoylformate , a high-efficiency Norrish Type I photoinitiator. Its unique structure offers significant advantages, particularly in applications requiring deep curing and low yellowing. As a Senior Application Scientist, this document is structured to provide not just protocols, but a foundational understanding of the "why" behind the "how," ensuring your experiments are both successful and insightful.
The Science of this compound: Mechanism and Advantages
This compound belongs to the family of benzoylformate esters, which are known for their efficacy as Norrish Type I photoinitiators. Upon exposure to ultraviolet (UV) or near-visible light, these molecules undergo a characteristic α-cleavage reaction.
The Norrish Type I Cleavage Mechanism
The photoinitiation process is a cascade of events at the molecular level. Understanding this is key to optimizing your photopolymerization reactions.
-
Photoexcitation: The process begins with the absorption of a photon by the this compound molecule. This elevates the molecule to an excited singlet state.
-
Intersystem Crossing: The molecule may then undergo intersystem crossing to a more stable triplet state.
-
α-Cleavage: From either the excited singlet or triplet state, the crucial event occurs: the homolytic cleavage of the carbon-carbon bond between the benzoyl group and the formate group.[1] This generates two distinct free radicals: a benzoyl radical and an ethoxycarbonyl radical.
-
Initiation of Polymerization: These highly reactive radicals then attack the double bonds of monomer units (e.g., acrylates, methacrylates), initiating the chain-growth polymerization process that leads to the formation of a cross-linked polymer network.
Figure 1: The Norrish Type I photoinitiation and subsequent polymerization workflow.
Key Advantages of this compound
The specific chemical structure of this compound, with its substituted benzoyl ring, offers several compelling advantages for researchers:
-
Deep Curing Capability: Research on analogous methyl benzoylformate (MBF) derivatives has shown that these types of photoinitiators can be effective for deep-layer photocuring, even with near-UV or visible light LED sources (e.g., 405 nm).[1] This is attributed to their relatively weak absorption at these longer wavelengths, which allows light to penetrate deeper into the resin before being fully absorbed. This is a significant advantage over initiators with very high extinction coefficients at the curing wavelength, which can lead to insufficient curing in thicker samples.
-
Low Yellowing: A common issue with many photoinitiators is the yellowing of the final cured polymer, especially upon aging. Benzoylformate esters are known for their low yellowing properties, making them ideal for applications where optical clarity and aesthetics are critical, such as in clear coatings and medical devices.
-
Good Solubility: this compound is readily soluble in a wide range of common acrylate and methacrylate monomers and oligomers, simplifying the formulation process.
Technical Data and Specifications
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe use.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 698392-47-1 | [2] |
| Molecular Formula | C₁₂H₁₄O₃ | - |
| Molecular Weight | 206.24 g/mol | - |
| Appearance | Typically a liquid | - |
| Purity | ≥95% (typical) | - |
| Storage | 2-8°C, under inert gas | - |
UV-Vis Absorption Spectrum (Inferred)
Note: It is strongly recommended that users perform their own UV-Vis spectroscopy on their specific formulation to precisely determine the absorption characteristics and optimize the choice of light source and exposure parameters.
Experimental Protocols
The following protocols are designed to be a robust starting point for researchers. They should be adapted and optimized for specific applications and equipment.
General Formulation Protocol for a UV-Curable Acrylate System
This protocol outlines the preparation of a basic UV-curable formulation.
Materials:
-
This compound (Photoinitiator)
-
Urethane diacrylate oligomer (e.g., Ebecryl® 270)
-
1,6-Hexanediol diacrylate (HDDA) (Reactive diluent monomer)
-
Acetonitrile (for UV-Vis spectroscopy)
-
Amber glass vials or bottles
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Preparation of the Resin Blend:
-
In a suitable amber glass container, weigh the desired amounts of the urethane diacrylate oligomer and the 1,6-hexanediol diacrylate monomer. A common starting ratio is 70:30 by weight.
-
Mix the components thoroughly using a magnetic stirrer at room temperature until a homogeneous solution is obtained.
-
-
Addition of the Photoinitiator:
-
Weigh the required amount of this compound. A typical concentration range for initial screening is 0.5% to 3.0% by weight of the total resin formulation.
-
Add the photoinitiator to the resin blend.
-
Continue stirring in the dark (or under safe light conditions) until the photoinitiator is completely dissolved. Gentle warming (to ~40°C) can be used to aid dissolution if necessary.
-
-
Degassing (Optional but Recommended):
-
To remove any dissolved air that could inhibit polymerization, place the formulation in a vacuum chamber for 10-15 minutes or until bubbling ceases.
-
-
Storage:
-
Store the final formulation in a tightly sealed amber glass container at the recommended storage temperature (2-8°C) and protected from light.
-
Figure 2: Workflow for preparing a UV-curable formulation.
Protocol for UV Curing and Characterization
This protocol describes the process of curing the formulated resin and performing initial characterization.
Equipment:
-
UV/LED curing system (e.g., 365 nm or 405 nm LED lamp with controlled intensity)
-
Radiometer
-
FTIR spectrometer with an ATR accessory
-
Glass slides or other suitable substrates
-
Drawdown bar or spin coater for controlled film thickness
Procedure:
-
Sample Preparation:
-
Apply a thin film of the formulated resin onto a glass slide. A drawdown bar can be used to achieve a consistent thickness (e.g., 50-100 µm).
-
-
UV Curing:
-
Measure the intensity of your UV/LED light source at the sample distance using a radiometer.
-
Expose the sample to the UV/LED light for a predetermined time. It is recommended to perform a dose-response experiment by varying the exposure time or light intensity.
-
-
Monitoring Cure Progression (Real-Time FTIR):
-
To precisely monitor the polymerization kinetics, place a drop of the liquid formulation onto the ATR crystal of an FTIR spectrometer.
-
Record a baseline spectrum.
-
Initiate UV/LED exposure and simultaneously collect spectra over time.
-
The degree of conversion can be calculated by monitoring the decrease in the peak area of the acrylate double bond (typically around 810 cm⁻¹ or 1635 cm⁻¹).
-
-
Post-Cure Characterization:
-
Assess the cured film for tackiness (surface cure) and hardness (through-cure).
-
Further analytical techniques such as dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) can be employed for more in-depth characterization of the cured polymer's properties.
-
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and dark place, away from sources of ignition. Keep the container tightly closed and under an inert atmosphere as recommended.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Curing / Tacky Surface | - Insufficient light dose (intensity x time)- Oxygen inhibition at the surface- Photoinitiator concentration too low | - Increase exposure time or light intensity.- Perform curing in an inert atmosphere (e.g., nitrogen).- Increase the photoinitiator concentration in small increments (e.g., 0.5% steps). |
| Poor Through-Cure | - Light source wavelength not optimal for deep penetration- Photoinitiator concentration too high (light blocking)- Pigments or fillers absorbing/scattering light | - Use a longer wavelength light source (e.g., 405 nm LED).- Decrease the photoinitiator concentration.- Evaluate the UV-Vis absorption of all formulation components. |
| Yellowing of Cured Polymer | - Photoinitiator degradation products- Over-curing (excessive light exposure) | - While this compound is low-yellowing, ensure optimal curing dose.- Consider adding a UV stabilizer for long-term stability if needed. |
Conclusion
This compound presents a compelling option for researchers and developers seeking a high-efficiency, low-yellowing photoinitiator, particularly for applications demanding excellent through-cure in thick sections. Its mechanism as a Norrish Type I initiator is well-understood, providing a solid foundation for rational formulation design. By following the protocols and understanding the principles outlined in this guide, you are well-equipped to leverage the benefits of this advanced photoinitiator in your work, pushing the boundaries of what is possible in photopolymerization.
References
- Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. (2006).
-
Photoinitiators Formulation Overview. (2022). Bomar Blog. [Link]
-
Free Radical Photoinitiators - Type I. Tintoll. [Link]
-
photoinitiators, UV monomers, mercaptan polymers, polymerisation inhibitors. Guangzhou yansuo New Materrial Company Ltd.[Link]
-
Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization. (2021). ResearchGate. [Link]
-
Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. (2021). ACS Publications. [Link]
-
Photoinitiator Made in China. SPECTRA GROUP LTD.,INC.[Link]
- Aryllithiums with Increasing Steric Crowding and Lipophilicity Prepared from Chlorides in Diethyl Ether. The First Direct. Screttas, Constantinos G.; Steele, Barry R.; Micha-Screttas, Maria; Heropoulos, Georgios A. Organic Letters, 2012, vol. 14, # 22, p. 5680 - 5683.
Sources
Application Note: A Guide to Free-Radical Polymerization Mediated by Ethyl 2,6-dimethylbenzoylformate
Introduction
Photopolymerization, or UV curing, is a cornerstone technology in modern materials science, enabling the rapid, on-demand transformation of liquid monomers and oligomers into solid polymers. This process is pivotal in fields ranging from advanced manufacturing (3D printing) and microelectronics to biomedical devices and high-performance coatings. The efficiency and success of photopolymerization are critically dependent on the photoinitiator, a molecule that absorbs light energy and converts it into chemical energy in the form of reactive species.
Ethyl 2,6-dimethylbenzoylformate is a specialized photoinitiator belonging to the benzoylformate ester family. It is classified as a Norrish Type I, or cleavage-type, photoinitiator.[1][2] Upon exposure to ultraviolet (UV) light, it undergoes a rapid and efficient homolytic cleavage to generate two distinct free radicals, which subsequently initiate the polymerization of suitable monomers, such as acrylates or methacrylates.[2][3] The steric hindrance provided by the two methyl groups at the ortho positions of the benzoyl ring can influence the initiator's reactivity and fragmentation pattern, making it a molecule of interest for specific applications.
This application note provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the principles, experimental design, and practical execution of polymerization reactions mediated by this compound. It emphasizes the causality behind procedural choices and offers detailed protocols for achieving reproducible and well-characterized results.
Part 1: The Norrish Type I Cleavage Mechanism
The function of this compound is predicated on the Norrish Type I reaction, a fundamental photochemical process.[2] The initiation sequence is as follows:
-
Photoexcitation: The carbonyl group within the benzoylformate moiety absorbs a photon of appropriate energy (typically in the UV-A spectrum), transitioning the molecule from its ground state to an excited singlet state.[2]
-
Intersystem Crossing: The excited singlet state can rapidly convert to a more stable, longer-lived triplet state.
-
α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the labile carbon-carbon bond adjacent to the carbonyl group (the α-position).[1][2] This fragmentation is highly efficient and results in the formation of two distinct radical species: a 2,6-dimethylbenzoyl radical and an ethyl formate radical.
-
Initiation: The highly reactive 2,6-dimethylbenzoyl radical is the primary species responsible for initiating polymerization by attacking the double bond of a monomer molecule, thus beginning the polymer chain growth.[1]
The primary advantage of a Type I initiator is its unimolecular nature; it does not require a co-initiator or synergist to generate radicals, simplifying formulation and reducing the potential for side reactions.[1][4]
Part 2: Key Considerations for Experimental Design
A successful photopolymerization experiment requires careful optimization of several interdependent parameters. The choices made will directly impact the reaction kinetics, final monomer conversion, and the physicochemical properties of the resulting polymer.
1. Light Source Selection
-
Causality: The foundational principle of photochemistry is that a reaction can only be initiated if the initiator absorbs the light emitted by the source. Therefore, the emission spectrum of the UV lamp must overlap significantly with the absorption spectrum of this compound.
-
Insight: While the specific λ-max for this compound is not widely published, related benzoylformate esters exhibit strong absorption in the UV-A range, with absorption maxima often around 250-300 nm and a tail extending towards 400 nm.[5][6] This makes them suitable for use with common and cost-effective light sources.
-
Recommendation:
-
Broadband Mercury Lamps: These are effective due to their multiple emission lines (e.g., 313, 334, 365 nm).
-
LEDs: Light Emitting Diodes offer narrow, specific wavelength outputs (e.g., 365 nm, 385 nm, 395 nm, 405 nm). Using an LED whose peak emission aligns with the initiator's absorption tail can be highly efficient and energy-saving.[7] A preliminary UV-Vis spectrum of the initiator in the chosen monomer or solvent is essential for optimal source selection.
-
2. Initiator Concentration
-
Causality: The concentration of the photoinitiator dictates the rate of radical generation. Higher concentrations lead to faster polymerization rates. However, an excessively high concentration can be detrimental.
-
Insight: This phenomenon, known as the "inner filter effect," occurs when initiator molecules at the surface absorb most of the incident light, preventing photons from penetrating deeper into the sample.[5] This results in poor "through-cure," leaving the bottom of the sample uncured or tacky.
-
Recommendation: The optimal concentration is a balance between cure speed and cure depth. A typical starting range for formulation development is 0.1% to 5.0% by weight relative to the monomer/oligomer blend. Thinner films generally require higher concentrations, while thicker samples benefit from lower concentrations to allow for deeper light penetration.
3. Monomer and Oligomer System
-
Causality: this compound initiates free-radical polymerization. Therefore, it is compatible with monomers containing carbon-carbon double bonds that are susceptible to radical attack.
-
Insight: Acrylates and methacrylates are the most common choices due to their high reactivity. The functionality of the monomer (number of double bonds per molecule) will determine the cross-link density of the final polymer. For example, a monofunctional monomer like 2-hydroxyethyl methacrylate (HEMA) will produce linear polymer chains, while a difunctional monomer like 1,6-hexanediol diacrylate (HDDA) will create a cross-linked network.
-
Recommendation: The choice of monomer should be tailored to the desired properties of the final material (e.g., flexibility, hardness, thermal stability).
4. The Role of Oxygen Inhibition
-
Causality: Molecular oxygen (O₂) is a potent inhibitor of free-radical polymerization. In its ground state, O₂ is a triplet diradical that can efficiently quench the excited triplet state of the photoinitiator and scavenge the initiating free radicals to form non-reactive peroxy radicals.
-
Insight: This inhibition is most pronounced at the surface of the sample where oxygen concentration is highest, often leading to a tacky or uncured surface layer.
-
Recommendation: To achieve complete and tack-free curing, the polymerization should be conducted in an inert atmosphere. This can be achieved by purging the reaction vessel and headspace with an inert gas like nitrogen (N₂) or argon (Ar) for 5-15 minutes before and during UV exposure.
Part 3: Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for a typical lab-scale photopolymerization experiment.
Materials & Equipment
-
Photoinitiator: this compound
-
Monomer: 1,6-Hexanediol diacrylate (HDDA) (or other suitable acrylate/methacrylate)
-
Solvent (Optional): Tetrahydrofuran (THF) or other suitable solvent if not performing bulk polymerization
-
Reaction Vessel: Small glass vial (e.g., 4 mL) with a magnetic stir bar
-
UV Light Source: Collimated LED (e.g., 365 nm) or a filtered mercury lamp with controlled intensity
-
Radiometer: To measure light intensity at the sample surface (mW/cm²)
-
Inert Gas: Nitrogen or Argon cylinder with tubing
-
Analytical Balance, Syringes, Pipettes
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer (for monitoring)
Step-by-Step Methodology
-
Formulation Preparation:
-
In a clean, amber glass vial, accurately weigh the desired amount of this compound. For a 1 wt% formulation, this would be 10 mg of initiator for 990 mg of monomer.
-
Add the monomer (e.g., 990 mg of HDDA) to the vial.
-
Add a small magnetic stir bar.
-
Seal the vial and stir the mixture in the dark until the photoinitiator is completely dissolved. Gentle warming (to ~40°C) may be required for some systems.
-
-
Experimental Setup:
-
Calibrate the UV light source using a radiometer to ensure a known and reproducible intensity at the sample position (e.g., 10 mW/cm²).
-
Position the reaction vial under the center of the UV light source at a fixed distance.
-
If using RT-FTIR, place a drop of the formulation between two salt plates (e.g., KBr or BaF₂) and place them in the spectrometer's sample holder, which should be aligned with the UV source.
-
-
Inerting the System:
-
Insert a needle connected to the inert gas line into the vial through the septum cap. Use a second needle as an outlet.
-
Gently bubble the inert gas through the solution for 10-15 minutes prior to irradiation to remove dissolved oxygen.
-
Maintain a gentle, positive pressure of the inert gas over the liquid's surface throughout the experiment.
-
-
Initiation and Polymerization:
-
Start data acquisition if using a real-time monitoring technique.
-
Simultaneously, open the shutter or turn on the UV light source to begin the irradiation.
-
Continue irradiation for the predetermined time or until the reaction reaches a plateau (as observed by RT-FTIR).
-
-
Reaction Termination and Polymer Isolation:
-
Turn off the UV source to stop the generation of new radicals.
-
The resulting solid polymer can be removed from the vial.
-
If the polymer needs to be purified (e.g., to remove unreacted monomer), it can be dissolved in a suitable solvent (like THF) and then precipitated into a non-solvent (like cold methanol).
-
The precipitated polymer should be collected by filtration and dried under vacuum until a constant weight is achieved.
-
Table 1: Example Experimental Parameters
| Parameter | Recommended Range | Rationale |
| Initiator Conc. (wt%) | 0.1 - 5.0 % | Balances cure speed and cure depth. |
| Monomer System | Acrylates, Methacrylates | High reactivity with free radicals. |
| Light Wavelength (nm) | 365, 385, 395, 405 | Should overlap with initiator's absorption spectrum. |
| Light Intensity (mW/cm²) | 5 - 100 | Higher intensity increases cure speed but can also increase shrinkage stress. |
| Atmosphere | Nitrogen or Argon | Prevents oxygen inhibition, ensuring complete surface cure. |
| Temperature (°C) | 20 - 60 | Higher temperatures can increase mobility and conversion but may not be necessary. |
Part 4: Polymer Characterization Techniques
Post-polymerization analysis is crucial to validate the experiment and understand the properties of the new material.
-
Monomer Conversion: Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the polymerization in-situ.[4] By tracking the disappearance of the monomer's acrylate C=C peak (e.g., at ~1635 cm⁻¹), one can calculate the conversion percentage over time.
-
Molecular Weight Analysis: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the polymer.[8] This provides insight into the efficiency of the initiation and the extent of chain transfer or termination reactions.
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the glass transition temperature (Tg) of the polymer, which is a critical indicator of its thermal and mechanical properties.[8]
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by recording its weight loss as a function of increasing temperature.
-
Part 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound was not available through initial searches, general precautions for related photoinitiators like acylphosphine oxides and benzoylformate esters should be strictly followed.[9][10]
-
Always consult the material-specific SDS before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with UV protection, nitrile gloves, and a lab coat.
-
Handling: Handle the chemical in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a cool, dry, dark place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
UV Hazard: Never look directly into the UV light source. Use appropriate UV-blocking shields and eyewear.
Part 6: Troubleshooting Guide
Table 2: Common Issues and Solutions in Photopolymerization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Cure | 1. Oxygen inhibition.2. Insufficient light intensity.3. Mismatch between lamp emission and initiator absorption.4. Low initiator concentration. | 1. Ensure thorough and continuous inert gas purging.2. Increase light intensity or exposure time.3. Verify lamp/LED wavelength against initiator's UV-Vis spectrum.4. Increase initiator concentration (e.g., in 0.5% increments). |
| Tacky Surface | 1. Primarily oxygen inhibition.2. Low light intensity at the surface. | 1. Improve inerting procedure; increase gas flow rate.2. Increase light intensity; consider using a lamp with shorter wavelength components which are absorbed more strongly at the surface. |
| Yellowing of Polymer | 1. Photodegradation of the initiator or polymer backbone.2. Side reactions of initiator fragments. | 1. Use a light source with a longer wavelength (e.g., 405 nm LED) if the initiator has sufficient absorption there.2. Reduce initiator concentration to the minimum required for full cure. |
| Brittle Polymer | 1. High cross-link density.2. High shrinkage stress from rapid curing. | 1. Blend difunctional monomers with monofunctional ones to reduce cross-linking.2. Reduce light intensity to slow down the polymerization rate. |
References
-
Arkema. "SpeedCure MBF". Sartomer EMEA. [Link]
-
Bomar. (2022). "Photoinitiators Formulation Overview". Bomar Blog. [Link]
-
Tintoll. "Free Radical Photoinitiators - Type I". Tintoll. [Link]
-
Lalevée, J., et al. (2021). "Recent Advances on Glyoxylates and Related Structures as Photoinitiators of Polymerization". ResearchGate. [Link]
-
Sangermano, M., et al. (2021). "Multiphoton Laser Fabrication of Hybrid Photo-Activable Biomaterials". ResearchGate. [Link]
-
Corrales, T., et al. "Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market". National Institutes of Health (NIH). [Link]
-
Polymer Characterization. "Top Analytical Techniques for Characterizing Custom Polymers". Polymerchar.com. [Link]
-
Wikipedia. "Norrish reaction". Wikipedia, The Free Encyclopedia. [Link]
-
Lalevée, J., et al. (2021). "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED". ResearchGate. [Link]
-
Lalevée, J., et al. (2021). "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep Layer Photocuring under Near- UV or Visible LED". American Chemical Society. [Link]
-
Sobhi, H. F. (2008). "Synthesis and Characterization of Acylphosphine Oxide Photoinitiators". Cleveland State University EngagedScholarship@CSU. [Link]
-
Dumur, F., et al. (2023). "Towards safe phosphine oxides photoinitiators with good cytocompatibility for 3D printing of thermoplastics". ResearchGate. [Link]
-
Clark, I. P., et al. "Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators". Royal Society of Chemistry. [Link]
-
LookChem. (2023). "Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: applications and toxicology". LookChem. [Link]
Sources
- 1. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 2. Norrish reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Free-Radical Photopolymerization for Curing Products for Refinish Coatings Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emea.sartomer.arkema.com [emea.sartomer.arkema.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Ethyl (2,4,6-trimethylbenzoyl) Phenylphosphinate: Characteristics, Preparation Methods and Difference with TPO_Chemicalbook [chemicalbook.com]
- 10. Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate: applications and toxicology_Chemicalbook [chemicalbook.com]
Application Note & Protocol Guide: Comprehensive Analytical Characterization of Ethyl 2,6-dimethylbenzoylformate
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of Ethyl 2,6-dimethylbenzoylformate, a key intermediate in various chemical syntheses. As an aromatic ketone, its purity and structural integrity are paramount for its intended applications in research and drug development. This guide details a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to ensure a thorough and reliable characterization. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering both theoretical justifications for methodological choices and practical, step-by-step instructions.
Introduction: The Analytical Imperative for this compound
This compound belongs to the class of aromatic ketones, compounds of significant interest in organic synthesis and medicinal chemistry.[1] The presence of a carbonyl group directly attached to an aromatic ring, along with an ester functionality, imparts specific chemical properties that necessitate a robust analytical strategy for its complete characterization. Accurate determination of identity, purity, and potential impurities is a critical step in quality control and regulatory compliance.
This guide outlines a systematic workflow for the analytical characterization of this compound, commencing with fundamental structural elucidation and culminating in quantitative purity assessment. The methodologies are selected to provide orthogonal information, thereby building a comprehensive and trustworthy analytical profile of the compound.
Structural Elucidation: A Spectroscopic Approach
Spectroscopic techniques are indispensable for the initial identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are essential.
2.1.1. ¹H NMR Spectroscopy Protocol
-
Objective: To identify and confirm the proton environment within the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
-
Expected Chemical Shifts (δ) and Multiplicities:
-
Aromatic protons (3H): A multiplet in the region of δ 7.0-7.5 ppm.
-
Ethyl group (CH₂): A quartet around δ 4.0-4.5 ppm.
-
Methyl groups (6H): A singlet around δ 2.2-2.6 ppm.
-
Ethyl group (CH₃): A triplet around δ 1.2-1.5 ppm.
-
2.1.2. ¹³C NMR Spectroscopy Protocol
-
Objective: To identify all unique carbon atoms in the molecule.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: As per the ¹H NMR protocol.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Expected Chemical Shifts (δ):
-
Carbonyl carbons (C=O): Two distinct signals in the region of δ 160-200 ppm.
-
Aromatic carbons: Signals in the region of δ 125-140 ppm.
-
Ethyl group (CH₂): A signal around δ 60-65 ppm.
-
Methyl groups (CH₃): A signal around δ 15-25 ppm.
-
Ethyl group (CH₃): A signal around δ 10-15 ppm.
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.[2][3]
2.2.1. HRMS Protocol (Electrospray Ionization - ESI)
-
Objective: To determine the accurate mass and confirm the molecular formula.
-
Instrumentation: ESI-Time of Flight (TOF) or ESI-Orbitrap Mass Spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Mass range: m/z 50-500.
-
-
Expected Result:
-
The protonated molecule [M+H]⁺ should be observed with a high mass accuracy (typically < 5 ppm error).
-
For this compound (C₁₂H₁₄O₃), the expected exact mass of the [M+H]⁺ ion is 207.1016.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the key functional groups present in a molecule.
2.3.1. Attenuated Total Reflectance (ATR)-FTIR Protocol
-
Objective: To identify characteristic functional group vibrations.
-
Instrumentation: FTIR Spectrometer with an ATR accessory.
-
Sample Preparation:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
-
Expected Absorption Bands (cm⁻¹):
-
C=O (ester): Strong absorption around 1720-1740 cm⁻¹.
-
C=O (ketone): Strong absorption around 1680-1700 cm⁻¹.
-
C-O (ester): Absorption in the range of 1100-1300 cm⁻¹.
-
Aromatic C=C: Absorptions in the region of 1450-1600 cm⁻¹.
-
C-H (aromatic and aliphatic): Absorptions in the region of 2850-3100 cm⁻¹.
-
Purity Assessment and Impurity Profiling: A Chromatographic Approach
Chromatographic techniques are essential for separating the target compound from any impurities, by-products, or starting materials, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical and chemical industries. A reverse-phase method is generally suitable for a moderately polar compound like this compound.
3.1.1. HPLC Protocol for Purity Determination
-
Objective: To determine the purity of the sample and identify any related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 30-90% B over 15 min, hold at 90% B for 5 min Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL | Detection | UV at 254 nm |
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
-
Data Analysis:
-
Calculate the area percent of the main peak to determine the purity.
-
Identify and quantify any impurity peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectrometric identification of the components.[4]
3.2.1. GC-MS Protocol for Volatile Impurity Analysis
-
Objective: To identify and quantify volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
Parameter Value Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film Carrier Gas Helium at a constant flow of 1.0 mL/min Inlet Temperature 250 °C Injection Mode Split (e.g., 50:1) Injection Volume 1 µL Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min MS Transfer Line 280 °C Ion Source Temp 230 °C | Mass Range | m/z 40-450 |
-
Sample Preparation:
-
Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
The retention time of the main peak will correspond to this compound.
-
The mass spectrum of the main peak should be consistent with the expected fragmentation pattern.
-
Identify any impurity peaks by their mass spectra and retention times.
-
Integrated Analytical Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of this compound, from initial identification to final purity assessment.
Sources
HPLC method for determining the purity of "Ethyl 2,6-dimethylbenzoylformate"
An Application Note and Protocol for the Determination of Ethyl 2,6-dimethylbenzoylformate Purity via High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its purity is a critical determinant of the quality and yield of subsequent reactions. This document provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity. The method described herein is designed for researchers, scientists, and drug development professionals who require a reliable, accurate, and precise analytical procedure.
The underlying principle of this method is reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with the stationary phase. This technique is exceptionally well-suited for a molecule like this compound, which possesses both polar (ester and keto groups) and non-polar (dimethylphenyl group) moieties. The strategic selection of the stationary phase, mobile phase, and detection wavelength is paramount to achieving optimal separation from potential impurities, which may include starting materials, by-products, or degradation products.
Methodology
The development of this HPLC method was predicated on the chemical structure of this compound, which dictates its chromatographic behavior. A C18 stationary phase was selected due to its versatility and proven efficacy in retaining and separating a wide range of moderately non-polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength to achieve a balance between resolution and analysis time. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The addition of a small amount of formic acid to the aqueous phase is a critical step to control the ionization of any acidic or basic impurities, thereby ensuring sharp, symmetrical peaks.
Detection is performed using a UV-Vis detector set at a wavelength where this compound exhibits significant absorbance, maximizing sensitivity. The specific wavelength of 254 nm is often a good starting point for aromatic compounds.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 254 nm |
| Run Time | 15 minutes |
Workflow Diagram
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100```
-
Area of Main Peak: The integrated area of the this compound peak in the sample chromatogram.
-
Total Area of All Peaks: The sum of the integrated areas of all peaks in the sample chromatogram, excluding any peaks from the blank injection.
It is crucial to set an appropriate integration threshold to exclude baseline noise from the calculation.
Trustworthiness and Method Validation
The robustness of this method is ensured by the implementation of a rigorous system suitability test. The defined criteria for tailing factor, theoretical plates, and repeatability confirm that the chromatographic system is performing optimally and is capable of providing reliable and reproducible results. For regulatory submissions, a full method validation in accordance with ICH guidelines (Q2(R1)) would be required, encompassing specificity, linearity, range, accuracy, precision, and robustness.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]
-
Agilent Technologies. Basics of HPLC Columns.[Link]
GC-MS analysis of "Ethyl 2,6-dimethylbenzoylformate" reaction products
An Application Guide for the Identification and Quantification of Ethyl 2,6-dimethylbenzoylformate Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a keto-ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules in pharmaceutical and agrochemical development. The reactivity of its dual functional groups—a ketone and an ester—allows for a variety of chemical transformations. Monitoring the conversion of the starting material and identifying the resultant products and byproducts is critical for reaction optimization, yield calculation, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier analytical technique for this purpose, offering high-resolution separation of volatile compounds coupled with definitive mass-based identification.[1]
This application note provides a comprehensive, field-tested protocol for the GC-MS analysis of reaction mixtures containing this compound. We will delve into potential reaction pathways, detail a robust sample preparation and analysis workflow, and explain the interpretation of mass spectrometry data for confident structural elucidation. This guide is designed for researchers, chemists, and quality control analysts seeking a reliable method to characterize the outcomes of reactions involving this key synthetic intermediate.
Anticipated Reaction Pathways and Target Analytes
Understanding the potential chemical transformations of this compound is fundamental to developing a targeted analytical method. The presence of both a carbonyl and an ester group opens several reaction avenues. The method described herein is designed to separate and identify the parent compound and products from two common reaction types: reduction and hydrolysis.
-
Reduction: The selective reduction of the ketone functionality is a common objective. Using a reducing agent like sodium borohydride (NaBH₄) would be expected to yield Ethyl 2-hydroxy-2-(2,6-dimethylphenyl)acetate.
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to form 2,6-dimethylbenzoic acid and ethanol. The resulting carboxylic acid is less volatile and may require a derivatization step for optimal GC analysis, for instance, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
The following diagram illustrates these primary transformation pathways.
Caption: Key reaction pathways for this compound.
Experimental Protocol
This protocol provides a self-validating system for the reproducible analysis of reaction mixtures. The use of an internal standard is critical for accurate quantification, correcting for variations in sample preparation and injection volume.[3]
Materials and Reagents
-
Solvents: Ethyl acetate (GC grade), Dichloromethane (GC grade), Hexane (GC grade), Deionized Water
-
Standards: this compound (≥98% purity), Internal Standard (IS) such as Diphenyl ether or 3',4'-(methylenedioxy)-acetophenone.[4] The IS should be selected based on its retention time not overlapping with any components of interest.
-
Reagents for Sample Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Derivatization Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatizing acidic products.
Sample Preparation: Liquid-Liquid Extraction
The causality behind this extraction procedure is to isolate the organic analytes from the inorganic salts, catalysts, and polar solvents often present in a reaction mixture, thereby protecting the GC inlet and column.
-
Reaction Quenching: At the desired reaction time point, take a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by diluting it into 1 mL of cold deionized water in a 4 mL vial. This step halts the chemical reaction to ensure the analyzed sample accurately reflects the reaction state at that specific time.
-
Internal Standard Spiking: Add 50 µL of a pre-prepared Internal Standard solution (e.g., 1 mg/mL Diphenyl ether in ethyl acetate) to the quenched sample.
-
Extraction: Add 1 mL of ethyl acetate to the vial. Cap the vial securely and vortex for 1 minute to facilitate the transfer of organic analytes into the ethyl acetate layer.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the vial at 2000 rpm for 5 minutes.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new vial containing a small amount of anhydrous sodium sulfate (~50 mg). The sodium sulfate acts as a drying agent to remove residual water, which can interfere with the GC analysis and damage the column.
-
Final Preparation: After 5 minutes, transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are a robust starting point and can be optimized for specific instrumentation. The choice of a mid-polarity column like a DB-5MS is based on its versatility for separating a wide range of aromatic compounds.[1]
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent separation for a broad range of semi-volatile aromatic compounds.[1] |
| Carrier Gas | Helium (>99.999% purity) at a constant flow of 1.2 mL/min | Inert carrier gas that provides good chromatographic efficiency.[1] |
| Injector Temperature | 250°C | Ensures rapid volatilization of the analytes without thermal degradation. |
| Injection Mode | Split (40:1 ratio) | Prevents column overloading for concentrated samples and ensures sharp peaks.[4] A splitless injection may be used for trace analysis. |
| Injection Volume | 1 µL | |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 15°C/min to 280°C; Hold: 5 min | The initial hold separates volatile components, while the ramp allows for the elution of higher-boiling point products. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that creates reproducible fragmentation patterns for library matching.[5] |
| Ion Source Temp. | 230°C | Standard temperature to maintain ion formation and transfer.[4] |
| Quadrupole Temp. | 150°C | Ensures stable mass filtering.[4] |
| Transfer Line Temp. | 280°C | Prevents condensation of analytes between the GC and MS. |
| Mass Scan Range | m/z 40-450 | A wide enough range to capture the molecular ions and key fragments of expected products. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector.[4] |
Data Analysis and Interpretation
Analyte Identification
Compound identification is a two-factor authentication process:
-
Retention Time (RT): Compare the RT of a peak in the sample chromatogram to that of an authentic reference standard analyzed under the same conditions.
-
Mass Spectrum: The fragmentation pattern of an unknown peak should match the pattern from a reference standard or a trusted spectral library (e.g., NIST).
Fragmentation Pattern Analysis
For novel products where a standard is unavailable, understanding fragmentation rules is key. Benzoyl derivatives often exhibit predictable cleavage patterns.[5]
-
This compound (M.W. 206.24):
-
Molecular Ion (M⁺): A peak at m/z 206.
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A significant peak at m/z 161 resulting from cleavage alpha to the ester carbonyl.
-
2,6-Dimethylbenzoyl Cation: A base peak is expected at m/z 133 from the loss of the ethyl formate group. This is a highly stable acylium ion.
-
Loss of CO: The m/z 133 fragment can further lose carbon monoxide to yield the 2,6-dimethylphenyl cation at m/z 105.[5]
-
-
Ethyl 2-hydroxy-2-(2,6-dimethylphenyl)acetate (Reduction Product, M.W. 208.25):
-
Molecular Ion (M⁺): A weak or absent peak at m/z 208 due to the instability of the alcohol.
-
Alpha Cleavage: A major fragment at m/z 135 corresponding to the [C₆H₃(CH₃)₂CHOH]⁺ ion.
-
Quantitative Analysis
Quantification is achieved by comparing the peak area of each analyte to the peak area of the internal standard. A calibration curve should first be established by analyzing a series of standards with known concentrations to ensure linearity.[6]
Relative Response Factor (RRF): RRF = (Areaanalyte / Conc.analyte) / (AreaIS / Conc.IS)
Concentration Calculation: Conc.analyte = (Areaanalyte * Conc.IS) / (AreaIS * RRF)
Hypothetical Results
The table below presents example data from a hypothetical reaction mixture analysis, demonstrating how to report quantitative results.
| Compound | Retention Time (min) | Key m/z Ions | Concentration (mg/mL) |
| Diphenyl ether (IS) | 9.85 | 170, 141, 77 | 1.00 (Reference) |
| This compound | 11.21 | 206, 161, 133, 105 | 2.35 |
| Ethyl 2-hydroxy-2-(2,6-dimethylphenyl)acetate | 11.54 | 135, 105, 77 | 7.61 |
Comprehensive Experimental Workflow
The entire process from sample collection to final data analysis is visualized in the workflow diagram below.
Caption: Step-by-step workflow for GC-MS analysis of reaction products.
Conclusion
The GC-MS method detailed in this application note provides a robust, reliable, and highly informative approach for the analysis of reactions involving this compound. The combination of a streamlined liquid-liquid extraction protocol, optimized chromatographic conditions, and clear principles for mass spectral interpretation allows for confident identification and accurate quantification of reactants, products, and byproducts. This protocol serves as a foundational tool for chemists in process development, reaction monitoring, and quality assurance, enabling data-driven decisions to improve synthetic outcomes.
References
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. BenchChem Scientific.
- Berna, A., et al. (2002). Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction. PubMed.
- Lisko, J. G., et al. (2012). A new GC/MS method for the quantitation of ten flavor compounds in a variety of tobacco products. Analytical Methods, Royal Society of Chemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
- Škultéty, L., et al. (n.d.). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Ethyl 2-Formylpropionate by GC-MS and Alternative Methods. BenchChem Scientific.
- Liu, R. H., & Gorycki, P. D. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,6-dimethylbenzoylformate
Welcome to the technical support guide for the synthesis of Ethyl 2,6-dimethylbenzoylformate (CAS 698392-47-1). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this key chemical intermediate.[1][2] This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction outcomes and achieve high product purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
The predominant method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with ethyl oxalyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] This electrophilic aromatic substitution reaction introduces the ethyl oxalyl group onto the aromatic ring.[4][5]
The general reaction scheme is illustrated below.
Caption: General Friedel-Crafts acylation synthesis pathway.
Q2: What are the primary impurities I should expect in my crude product?
Impurities in this synthesis can originate from starting materials, side reactions, or subsequent degradation. Understanding these impurities is the first step toward effective mitigation and purification.
| Impurity Name | Structure / Type | Origin |
| Ethyl 2,4-dimethylbenzoylformate | Positional Isomer | Friedel-Crafts acylation at the C4 position of m-xylene. This is the most common and challenging impurity to separate.[3] |
| Unreacted m-xylene | Starting Material | Incomplete reaction or use of excess m-xylene. |
| Unreacted Ethyl Oxalyl Chloride | Starting Material | Incomplete reaction. Often decomposes during workup.[6][7] |
| Oxalic Acid / Monoethyl Oxalate | Hydrolysis Products | Reaction of ethyl oxalyl chloride with moisture during the reaction or aqueous workup.[6][7] |
| Diacylated Products | Polysubstitution Byproducts | A second acylation of the product ring. Less common as the first acyl group is deactivating.[3] |
| Residual Solvents | Process-Related | Solvents used in the reaction (e.g., dichloromethane, dichloroethane) or workup (e.g., ethyl acetate, hexanes).[8] |
| Residual Aluminum Salts | Catalyst-Related | Incomplete quenching and removal of the AlCl₃ catalyst. |
Q3: Why is the 2,4-isomer a major byproduct and how can I minimize it?
The formation of the ethyl 2,4-dimethylbenzoylformate isomer is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution.[3][9]
-
Electronic Effects: The two methyl groups on m-xylene are ortho, para-directing. Acylation can occur at the C2, C4, or C6 positions. The C5 position is sterically hindered and electronically deactivated.
-
Steric Hindrance: The C2 and C6 positions are sterically hindered by the adjacent methyl groups. The C4 position is less hindered.
-
Kinetic vs. Thermodynamic Control:
-
Thermodynamic Product (2,4-isomer): At higher temperatures, the reaction is reversible, allowing the intermediates to equilibrate to the most stable product, which is the less sterically crowded 2,4-isomer.[3]
-
Kinetic Product (2,6-isomer): At lower temperatures, the reaction favors the product that forms fastest. While sterically hindered, the C2/C6 positions are highly activated. By keeping the temperature low (e.g., -10 to 5 °C), you can trap the desired 2,6-isomer before it can revert and form the more stable 2,4-isomer.[9]
-
To minimize the 2,4-isomer, strict temperature control is paramount . Running the reaction at or below 5°C is critical for achieving high selectivity.[9]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem 1: My reaction yield is low and the crude product contains significant starting material.
-
Possible Cause 1: Inactive Catalyst. Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture can deactivate it, leading to a stalled reaction.
-
Solution: Use fresh, high-purity, anhydrous AlCl₃ from a newly opened container. Handle it quickly in a dry environment or a glovebox. Ensure all glassware is thoroughly dried before use.[10]
-
-
Possible Cause 2: Poor Quality Ethyl Oxalyl Chloride. This reagent is moisture-sensitive and can hydrolyze over time to inactive species.[6][7][11]
-
Solution: Use high-purity ethyl oxalyl chloride. If the quality is suspect, consider purification by distillation under reduced pressure before use. Store it under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (2-8°C).[7]
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature. While low temperature is needed for selectivity, the reaction may proceed too slowly if the temperature is excessively low or the reaction time is too short.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).[12] If the reaction stalls, consider allowing it to run for a longer period or slightly increasing the temperature (e.g., from 0°C to 5°C), while carefully monitoring the isomer ratio.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: My final product is discolored (yellow or brown).
-
Possible Cause 1: Incomplete Quenching. Residual Lewis acid-ketone complexes can be colored. An aggressive or incomplete quench can lead to side reactions that produce colored impurities.
-
Solution: Ensure the reaction is quenched slowly and completely by pouring the reaction mixture onto crushed ice and acid (e.g., cold dilute HCl).[10] This breaks up the aluminum complexes and protonates the intermediates.
-
-
Possible Cause 2: Thermal Degradation. The product may be sensitive to high temperatures. Overheating during solvent removal or purification (distillation) can cause decomposition and discoloration.
-
Solution: Remove solvents under reduced pressure at a moderate temperature (e.g., < 50°C). If using distillation for purification, ensure it is performed under high vacuum to lower the boiling point.[13] For many applications, purification by recrystallization or column chromatography is preferred to avoid thermal stress.[12][14]
-
Problem 3: HPLC analysis shows two major peaks that are difficult to separate.
-
Issue: You are likely observing the desired 2,6-isomer and the contaminating 2,4-isomer. These positional isomers have very similar polarities, making them difficult to separate.
-
Analytical Solution: Optimize your HPLC method. Use a high-resolution column (e.g., C18, >150 mm length) and a slow gradient elution with a suitable solvent system (e.g., acetonitrile/water or methanol/water).[15] Refer to Protocol 1 for a starting method.
-
Purification Solution 1: Fractional Recrystallization. This can sometimes be effective if there is a significant difference in the crystal packing and solubility of the two isomers. Experiment with different solvent systems (e.g., isopropanol, heptane, ethanol/water mixtures).
-
Purification Solution 2: Preparative Chromatography. While costly at scale, flash column chromatography using a high-performance silica and a shallow elution gradient (e.g., a slow increase from 2% to 10% ethyl acetate in hexanes) can resolve the isomers.[12][13]
-
Part 3: Key Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a baseline for separating this compound from its key isomeric impurity and other byproducts.
| Parameter | Specification | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic selectivity for aromatic compounds. |
| Mobile Phase A | Water (HPLC Grade) | The weak solvent in the gradient. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The strong solvent for eluting the analytes. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B | A shallow gradient is crucial for resolving closely eluting isomers.[15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ketone functionality has strong absorbance at this wavelength. |
| Injection Vol. | 5 µL | |
| Sample Prep. | Dissolve ~10 mg of crude material in 10 mL of Acetonitrile. | Ensure the sample is fully dissolved to prevent column blockage. |
Protocol 2: Purification by Column Chromatography
This protocol is for laboratory-scale purification to isolate the desired product from isomers and other impurities.[13]
-
Prepare the Slurry: In a beaker, mix silica gel (230-400 mesh) with the initial eluent (e.g., 2% Ethyl Acetate in Hexanes) to form a slurry. The amount of silica should be 50-100 times the weight of the crude product.[14]
-
Pack the Column: Pour the slurry into a glass chromatography column and use gentle air pressure to pack an even bed. Add a thin layer of sand on top to protect the silica surface.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. In a separate flask, add a small amount of silica gel and your dissolved sample. Evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column.
-
Elute the Column: Begin elution with the non-polar solvent (2% Ethyl Acetate/Hexanes). The less polar m-xylene will elute first.
-
Run the Gradient: Gradually and slowly increase the polarity of the eluent. For example, increase the ethyl acetate concentration by 1-2% for every column volume of solvent passed through. This shallow gradient is key to separating the 2,4- and 2,6- isomers.[13]
-
Collect and Analyze: Collect small fractions and monitor them by TLC or HPLC to identify which ones contain the pure desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
-
MySkinRecipes. This compound. [Online] Available at: [Link]
-
University of Huddersfield Repository. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Online] Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: [Link]
-
YouTube. F C alkylation of m xylene (Pre-lab lecture). [Online] Available at: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Online] Available at: [Link]
-
University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Online] Available at: [Link]
-
Wikipedia. Oxalyl chloride. [Online] Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]
-
Haz-Map. Ethyl oxalyl chloride - Hazardous Agents. [Online] Available at: [Link]
-
European Medicines Agency. Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Online] Available at: [Link]
- Google Patents. Oxalyl chloride monoethyl ester and production process thereof.
-
PubMed. Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. [Online] Available at: [Link]
-
ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Online] Available at: [Link]
- Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Online] Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Online] Available at: [Link]
-
ResearchGate. (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. [Online] Available at: [Link]
-
Environmental Protection Agency. Dichlobenil and its degradate, 2,6-dichlorobenzamide (BAM), were solvent extracted. [Online] Available at: [Link]
-
Environmental Protection Agency. The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Online] Available at: [Link]
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- 11. Ethyl oxalyl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 12. Friedel-Crafts Acylation [www1.udel.edu]
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- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Optimizing reaction conditions for "Ethyl 2,6-dimethylbenzoylformate" synthesis
Answering the call for in-depth, practical guidance, this Technical Support Center is dedicated to the successful synthesis of Ethyl 2,6-dimethylbenzoylformate. As a Senior Application Scientist, my goal is to move beyond mere procedural lists and provide a framework of chemical logic. This guide is structured to help you anticipate challenges, troubleshoot effectively, and optimize your reaction conditions based on a solid understanding of the underlying mechanisms.
We will explore the primary synthetic pathways, focusing on the common pitfalls associated with sterically hindered substrates and moisture-sensitive reagents. This resource is designed for the practicing scientist who values not just the "how," but the crucial "why" behind every experimental step.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, helping you select the most appropriate synthetic strategy for your laboratory's capabilities and project goals.
Q1: What are the most common strategies for synthesizing this compound?
A1: There are two principal and well-established routes for synthesizing aryl α-keto esters like this compound:
-
Friedel-Crafts Acylation: This is an electrophilic aromatic substitution where an aromatic compound (in this case, 1,3-dimethylbenzene or m-xylene) reacts with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like AlCl₃.[1] This method is often favored for its directness.
-
Organometallic Acylation: This route involves the reaction of an organometallic reagent derived from a 2,6-dimethylhalobenzene with ethyl oxalyl chloride.[2] The most common variant uses a Grignard reagent (2,6-dimethylphenylmagnesium bromide). However, due to the high reactivity of Grignard reagents, milder organometallics like organocuprates (Gilman reagents) are often preferred to prevent side reactions.[3]
Q2: How does the steric hindrance from the two methyl groups affect the synthesis?
A2: The ortho-methyl groups on the 2,6-dimethylbenzoyl moiety introduce significant steric hindrance. This has two major consequences:
-
Slower Reaction Rates: The bulky methyl groups can physically block the approach of reagents to the reaction center, slowing down the rate of acylation.[4] This may necessitate more forcing conditions (higher temperatures, longer reaction times) or more potent catalysts.
-
Influence on Reagent Choice: In the organometallic route, sterically hindered Grignard reagents can be less reactive or prone to side reactions. In the Friedel-Crafts route, the steric bulk can help prevent polysubstitution but requires a carefully chosen Lewis acid to achieve efficient acylation.
Q3: Which starting materials are critical for this synthesis and what are their key handling considerations?
A3: The quality and handling of your starting materials are paramount.
-
Ethyl Oxalyl Chloride: This is a primary precursor and is highly reactive and acutely sensitive to moisture.[5] It will readily hydrolyze to ethyl oxalyl acid and HCl, which will quench the reaction and introduce impurities. It is also a corrosive lachrymator and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
-
2,6-Dimethylbenzoyl Chloride: If you are pursuing a route involving this intermediate, it is also highly moisture-sensitive and will hydrolyze to 2,6-dimethylbenzoic acid.[6]
-
Anhydrous Solvents and Reagents: All solvents (e.g., Dichloromethane, Diethyl Ether, THF) must be rigorously dried. Lewis acids like AlCl₃ must be anhydrous and handled under an inert atmosphere (e.g., Argon or Nitrogen).
Experimental Protocols & Optimization
This section provides a detailed protocol for the most common synthetic route and a table summarizing key optimization parameters.
Protocol: Friedel-Crafts Acylation of m-Xylene
This protocol describes the synthesis of this compound from 1,3-dimethylbenzene (m-xylene) and ethyl oxalyl chloride.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked, flame-dried, round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen/argon inlet connected to an oil bubbler.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the slurry to 0 °C in an ice-water bath.
-
Substrate Addition: Add 1,3-dimethylbenzene (m-xylene, 1.0 equivalent) to the cooled AlCl₃ slurry via syringe.
-
Acylating Agent Addition: Dissolve ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM and load it into the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous HCl gas evolution will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in ice-cold dilute HCl and extracting with ethyl acetate. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and very slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes key parameters and their impact on the synthesis, providing a logical framework for optimization.
| Parameter | Condition A (Standard) | Condition B (For Low Reactivity) | Rationale & Troubleshooting Notes |
| Lewis Acid | AlCl₃ (1.1 eq) | AlCl₃ (1.5 eq) or FeCl₃ (1.2 eq) | Increased catalyst loading can overcome slow reaction rates. FeCl₃ is a milder alternative if AlCl₃ causes charring or side products. |
| Temperature | 0 °C → 5 °C | 0 °C → Room Temp | Allowing the reaction to warm to RT may be necessary if no conversion is observed at lower temperatures, but increases the risk of side products. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) or Nitrobenzene | DCE allows for higher reaction temperatures. Nitrobenzene can be used but makes work-up more difficult. Use only if necessary. |
| Reaction Time | 1-3 hours | 3-12 hours | Steric hindrance can significantly slow the reaction; monitor by TLC/GC-MS to determine the optimal time and avoid decomposition. |
| Quench | Ice / conc. HCl | Ice / dilute HCl | A slower, more controlled quench with dilute acid is advisable for large-scale reactions to manage the highly exothermic decomposition of the AlCl₃ complex. |
Troubleshooting Guide
This guide uses a problem-oriented approach to address common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause A: Deactivated Reagents.
-
Explanation: The most common cause of failure is the deactivation of moisture-sensitive reagents. Ethyl oxalyl chloride hydrolyzes to its corresponding acid, and anhydrous AlCl₃ becomes inactive upon exposure to atmospheric moisture.[5]
-
Solution:
-
Ensure ethyl oxalyl chloride is fresh or was stored properly under inert gas. Consider running a test reaction with a more reactive arene like toluene to confirm its activity.
-
Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a glovebox or under a strong positive pressure of inert gas.
-
Rigorously dry all solvents and glassware. Flame-dry glassware under vacuum and cool under inert gas immediately before use.
-
-
-
Possible Cause B: Insufficiently Reactive Conditions.
-
Explanation: The steric hindrance of the 2,6-dimethylphenyl system may require more energy to overcome the activation barrier for acylation.[4]
-
Solution:
-
After adding the acylating agent at 0 °C, allow the reaction to slowly warm to room temperature and monitor for progress.
-
Consider using a higher-boiling solvent like 1,2-dichloroethane (DCE) and gently heating the reaction (e.g., to 40 °C), but be aware this can increase side product formation.
-
Increase the equivalents of the Lewis acid catalyst (e.g., from 1.1 to 1.5 eq).
-
-
Problem 2: Formation of a Major White Solid Impurity (2,6-Dimethylbenzoic Acid)
-
Possible Cause: Hydrolysis of Acyl Chloride Intermediate or Starting Material.
-
Explanation: This impurity arises from the presence of water during the reaction or work-up. If using 2,6-dimethylbenzoyl chloride as a starting material, it can hydrolyze. In the Friedel-Crafts route, it suggests water was introduced, leading to hydrolysis of the acylating agent.[6]
-
Solution:
-
Review all procedures for drying solvents and handling reagents. Ensure the inert gas line is equipped with a drying tube.
-
During the aqueous work-up, perform extractions quickly and efficiently to minimize contact time between the product and the aqueous phase.
-
The acidic impurity can be removed by washing the organic layer with a weak base like saturated sodium bicarbonate solution. The desired ketoester is stable to this treatment.
-
-
Problem 3: Multiple Products Observed by TLC/GC-MS
-
Possible Cause A: Reaction Temperature Too High.
-
Explanation: Friedel-Crafts reactions can generate undesired isomers or byproducts at elevated temperatures. While isomerization of the methyl groups is unlikely, charring and polymerization can occur.
-
Solution: Maintain strict temperature control, especially during the addition of the acylating agent and the initial reaction phase. Ensure the ice bath is well-maintained.
-
-
Possible Cause B (Organometallic Route): Over-addition of the Nucleophile.
-
Explanation: If using a highly reactive organometallic like a Grignard reagent, it can add to the ketone of the newly formed product, resulting in a tertiary alcohol byproduct.[3]
-
Solution:
-
Switch from a Grignard reagent to a less reactive organocuprate (Gilman reagent), which is known to react selectively with acyl chlorides without attacking the resulting ketone.[3]
-
Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the organometallic reagent to the ethyl oxalyl chloride.
-
-
Visual Workflow & Logic Diagrams
The following diagrams illustrate the key reaction pathway and a logical troubleshooting flow.
Caption: Friedel-Crafts Synthesis Workflow.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 6. Buy 2,6-Dimethylbenzoyl chloride | 21900-37-8 [smolecule.com]
Technical Support Center: Synthesis of Ethyl 2,6-dimethylbenzoylformate
Welcome to the technical support center for the synthesis and yield optimization of Ethyl 2,6-dimethylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile α-keto ester intermediate.[1] We will explore the common synthetic challenges, provide in-depth troubleshooting advice, and offer a validated protocol to maximize your reaction yields.
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction.[2][3][4][5] This classic electrophilic aromatic substitution involves reacting m-xylene (1,3-dimethylbenzene) with an acylating agent like ethyl oxalyl chloride in the presence of a Lewis acid catalyst.[2][5] However, the steric hindrance imposed by the two methyl groups at the 2- and 6- positions of the aromatic ring presents a significant challenge, often leading to lower-than-expected yields.[6][7]
This guide will dissect the critical parameters of this reaction to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The most direct and widely employed method is the Friedel-Crafts acylation of m-xylene with ethyl oxalyl chloride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3] The reaction generates a highly reactive acylium ion intermediate that attacks the electron-rich m-xylene ring.[2][5] Due to the deactivating nature of the resulting ketone product, the reaction typically stops after mono-acylation, which is a significant advantage over Friedel-Crafts alkylation that can lead to poly-substituted products.[8]
Q2: How does the steric hindrance from the two methyl groups impact the reaction?
A2: The two methyl groups ortho to the site of acylation on the m-xylene ring create significant steric hindrance. This physical crowding makes it more difficult for the bulky acylium ion electrophile to approach and attack the C2 position. The consequence is often a slower reaction rate and the potential for increased formation of the undesired regioisomer, Ethyl 4-acetyl-2,6-dimethylbenzoate, where acylation occurs at the less hindered C4 position. Optimizing catalyst choice and reaction temperature is crucial to favor the desired 2-acylated product.[9]
Q3: What is the best choice of Lewis acid catalyst and why?
A3: Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for this transformation.[2][3][5] Its role is to coordinate with the chlorine atom of ethyl oxalyl chloride, facilitating its departure and generating the electrophilic acylium ion.[2] Unlike in Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃.[3] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required to drive the reaction to completion.[3][8] Milder Lewis acids like FeCl₃ or Zn(II) salts can be used but may result in lower yields for sterically hindered substrates.[2][3]
Q4: My yield is consistently low. What are the most common causes?
A4: Consistently low yields can typically be traced back to one of four areas:
-
Reagent Quality: Moisture is detrimental. Anhydrous conditions are paramount as water will react with and deactivate the AlCl₃ catalyst.[10] Ensure m-xylene and the solvent are thoroughly dried and that ethyl oxalyl chloride has not hydrolyzed.
-
Catalyst Activity: Use a fresh, high-purity source of anhydrous AlCl₃. Clumped or discolored catalyst may indicate deactivation due to moisture absorption.
-
Reaction Temperature: Temperature control is critical. The initial addition of AlCl₃ and the acyl chloride should be done at a low temperature (e.g., 0-5 °C) to control the initial exotherm and minimize side reactions. Subsequently, allowing the reaction to proceed at room temperature or with gentle heating might be necessary to overcome the activation energy barrier imposed by steric hindrance.[11]
-
Workup & Purification: Product can be lost during the aqueous workup if emulsions form or if the pH is not carefully controlled. Purification by column chromatography must be optimized to ensure good separation from side products and unreacted starting material.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Minimal Product Formation | 1. Inactive Catalyst: AlCl₃ has been deactivated by moisture.[10]2. Poor Reagent Quality: Starting materials (m-xylene, ethyl oxalyl chloride) contain water or other impurities.3. Incorrect Stoichiometry: Insufficient AlCl₃ was used. A stoichiometric amount is required as it complexes with the product.[3][8] | 1. Use fresh, finely ground, anhydrous AlCl₃ from a newly opened container. Perform the reaction under an inert atmosphere (Nitrogen or Argon).2. Dry the solvent (e.g., Dichloromethane) over a suitable drying agent like CaH₂. Distill m-xylene before use.3. Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent, ethyl oxalyl chloride. |
| Formation of a Major Side Product (Isomer) | 1. Thermodynamic Control: The reaction conditions may favor the formation of the more stable (but undesired) 4-acylated isomer.2. High Reaction Temperature: Higher temperatures can provide enough energy to overcome the steric barrier at the C4 position. | 1. Control the kinetics of the reaction. Add the reagents slowly at a low temperature (0-5 °C) to favor attack at the most electron-rich position (C2), which is kinetically preferred despite the steric hindrance.[11]2. Maintain a controlled temperature throughout the reaction. Avoid excessive heating. |
| Difficult Product Purification | 1. Emulsion during Workup: Formation of stable emulsions during the aqueous quench makes phase separation difficult.2. Co-elution of Impurities: Side products or starting materials have similar polarity to the desired product, leading to poor separation on silica gel.[12] | 1. Quench the reaction by slowly pouring the reaction mixture onto crushed ice with dilute HCl. This breaks down the aluminum complexes. If an emulsion persists, add a small amount of a brine solution.2. Optimize your column chromatography solvent system. Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate.[12] |
Visualizing the Workflow
General Synthesis Workflow
The diagram below outlines the key stages of the Friedel-Crafts acylation for preparing this compound.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve issues with low reaction yield.
Caption: Decision tree for troubleshooting low yield in the acylation reaction.
Detailed Experimental Protocol
This protocol is optimized for the synthesis of this compound on a laboratory scale.
Materials:
-
m-Xylene (reagent grade, distilled)
-
Ethyl oxalyl chloride (≥98%)
-
Aluminum chloride (anhydrous, ≥99%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Setup: Under an inert atmosphere of nitrogen, equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Reagent Charging: Charge the flask with m-xylene (1.0 eq) and anhydrous dichloromethane. Cool the mixture to 0-5 °C in an ice-water bath.
-
Catalyst Addition: To the cooled, stirring solution, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Acylating Agent Addition: Dissolve ethyl oxalyl chloride (1.05 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully and slowly pour the mixture onto a vigorously stirred slurry of crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
MySkinRecipes. This compound. [Link]
-
T., H. (n.d.). The Friedel-Crafts Benzylation of Arenes and the Synthesis of Sterically Hindered Amides. [Link]
-
Rotaru, A., et al. (2022). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. National Institutes of Health. [Link]
- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Le, C., et al. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. RSC Publishing. [Link]
- Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
-
CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. [Link]
-
ResearchGate. Optimization of the Friedel-Crafts reaction conditions. [Link]
-
PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]
-
Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
University of Delaware. Friedel-Crafts Acylation. [Link]
-
YouTube. (2021, March 16). F C alkylation of m xylene (Pre-lab lecture). [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. studymind.co.uk [studymind.co.uk]
- 5. byjus.com [byjus.com]
- 6. [PDF] The Friedel-Crafts Benzylation of Arenes and the Synthesis of Sterically Hindered Amides | Semantic Scholar [semanticscholar.org]
- 7. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedel-Crafts Acylation [www1.udel.edu]
Technical Support Center: Grignard Reactions for Substituted Benzoylformates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of Grignard reactions with substituted benzoylformates. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction to synthesize α-hydroxy esters, crucial intermediates in medicinal chemistry and materials science.
The reaction of a Grignard reagent with an α-keto ester like a benzoylformate is notoriously sensitive. The presence of two adjacent, reactive carbonyl groups presents a significant challenge: achieving selective 1,2-addition to the ketone while preventing a subsequent reaction at the ester moiety. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction for success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, focusing on causality and actionable solutions.
Question 1: My reaction yield is very low, or I've recovered only unreacted starting material. What went wrong?
This is the most common issue and typically points to a problem with the Grignard reagent itself or the reaction conditions.
Probable Causes & Solutions:
-
Inactive Grignard Reagent: Grignard reagents are potent bases and will react with even trace amounts of acidic protons from water or alcohols.[1][2] This acid-base reaction is significantly faster than the desired nucleophilic attack on the carbonyl.[1]
-
Solution: Ensure absolute anhydrous conditions. All glassware must be rigorously flame-dried or oven-dried (>120°C overnight) and cooled under an inert atmosphere (Nitrogen or Argon).[3][4] Solvents must be freshly distilled from an appropriate drying agent or sourced from a sealed bottle of anhydrous grade solvent.
-
-
Poor Grignard Reagent Formation: The magnesium metal surface is often passivated by a layer of magnesium oxide, which prevents the reaction with the organic halide.[5][6]
-
Solution: Activate the magnesium turnings. Common methods include:
-
Iodine Activation: Add a single crystal of iodine to the magnesium suspension. The disappearance of the brown color is an indicator of activation.[4][7]
-
Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod to expose a fresh metal surface.[3]
-
Chemical Activation: Add a few drops of 1,2-dibromoethane. Its reaction with magnesium is rapid and exothermic, cleaning the surface.
-
-
-
Inaccurate Reagent Concentration: The actual concentration of your prepared Grignard reagent is often lower than the theoretical value. Using a stoichiometric amount based on theory can lead to incomplete conversion.
Question 2: My main product is a tertiary alcohol, not the desired α-hydroxy ester. How do I prevent this double addition?
This is the classic side reaction when using Grignard reagents with esters.[9][10] The mechanism involves an initial successful addition to the ketone, followed by the elimination of the ester's alkoxy group to form a new ketone intermediate. This intermediate is often more reactive than the starting benzoylformate and is immediately attacked by a second equivalent of the Grignard reagent.[10][11]
Probable Causes & Solutions:
-
High Reaction Temperature: At higher temperatures, the tetrahedral intermediate formed after the first addition is unstable and rapidly eliminates the alkoxide, facilitating the second addition.
-
Incorrect Order/Rate of Addition: Adding the benzoylformate to the Grignard reagent creates a local excess of the nucleophile, strongly favoring the double addition product.
-
Solution: Always add the Grignard reagent slowly and dropwise to the solution of the substituted benzoylformate. This ensures the Grignard reagent is the limiting reactant at any given moment, minimizing its chance to react a second time.
-
-
Excess Grignard Reagent: Using more than one equivalent of the Grignard reagent will inevitably lead to the formation of the tertiary alcohol.[11]
-
Solution: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the Grignard reagent based on your titration results. This ensures the benzoylformate is never fully consumed, preventing the second addition from becoming the dominant pathway. While this means some starting material will remain, it is often easier to separate from the desired product than the tertiary alcohol byproduct is.
-
Question 3: The reaction mixture turned dark brown or black during the Grignard reagent formation or the reaction itself. Is this normal?
A cloudy, grey, or light brown appearance during Grignard formation is normal and indicates the reagent is forming.[14] However, a dark brown or black color often signals decomposition.[1][14]
Probable Causes & Solutions:
-
Overheating: Grignard reagent formation is exothermic. If the reaction is not controlled, localized heating can cause decomposition of the reagent or solvent. This can also promote Wurtz coupling, a side reaction between the Grignard reagent and unreacted organic halide, which can produce finely divided metal particles that darken the solution.[1][14]
-
Solution: Control the rate of addition of the organic halide to the magnesium turnings to maintain a gentle reflux. Use an ice bath to moderate the reaction if necessary.
-
-
Presence of Impurities: Impurities in the magnesium or organic halide can catalyze decomposition pathways.[1]
-
Solution: Use high-purity reagents. Ensure the organic halide has been purified to remove any traces of oxidation or hydrolysis products.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and why is the ketone intermediate so reactive?
The reaction proceeds via nucleophilic acyl addition. The key challenge lies in the fate of the initial intermediate.
Caption: Reaction pathways for Grignard addition to a benzoylformate.
The ketone intermediate formed after the first addition-elimination sequence is generally more reactive than the starting ester.[11] This is because the ester's carbonyl carbon is stabilized by resonance donation from the adjacent oxygen atom, making it less electrophilic than a ketone's carbonyl carbon.[11]
Q2: How do substituents on the benzoyl ring affect the reaction?
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halides increase the electrophilicity of the ketone carbonyl carbon. This can accelerate the initial desired reaction but may also increase the rate of side reactions if the temperature is not strictly controlled.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -N(CH₃)₂ decrease the electrophilicity of the carbonyl carbon. This may require slightly longer reaction times or a less cryogenic temperature (e.g., -40°C instead of -78°C) to achieve full conversion of the starting material.
Q3: What is the best solvent for this reaction?
Anhydrous ethereal solvents are essential.
-
Tetrahydrofuran (THF) is often preferred for Grignard reagent formation due to its ability to better solvate the magnesium species.[15]
-
Diethyl ether is also commonly used and its lower boiling point can make it easier to remove during workup.
The choice of solvent can sometimes influence reactivity, but ensuring it is absolutely anhydrous is the most critical factor.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | -78°C to -40°C | Stabilizes the initial tetrahedral intermediate, preventing elimination and subsequent double addition.[12][13] |
| Grignard eq. | 0.95 - 1.05 equivalents | Prevents excess reagent from forcing the double addition reaction. Requires accurate titration.[11] |
| Order of Addition | Grignard Reagent to Ester | Maintains a low concentration of the nucleophile, favoring mono-addition. |
| Rate of Addition | Slow, dropwise over 30-60 min | Avoids localized heating and prevents a buildup of unreacted Grignard reagent. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are required to solvate and stabilize the Grignard reagent.[6][15] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[2] |
Detailed Experimental Protocol: Synthesis of Methyl 2-hydroxy-2,2-diphenylacetate
This protocol describes the reaction of phenylmagnesium bromide with methyl benzoylformate.
1. Glassware and Reagent Preparation:
-
All glassware (round-bottom flasks, dropping funnel, condenser) must be oven-dried for at least 4 hours at 125°C and assembled hot, then allowed to cool under a stream of dry nitrogen or argon.[3][4]
-
Magnesium turnings should be fresh and shiny.
-
Anhydrous diethyl ether should be obtained from a freshly opened bottle or distilled from sodium/benzophenone.
2. Grignard Reagent Formation (Phenylmagnesium Bromide):
-
Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel, all under an inert atmosphere.
-
Add a single crystal of iodine.
-
Prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
-
Add ~10% of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and the disappearance of the iodine color. Gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the grey, cloudy solution for an additional 30-60 minutes.
-
Crucially, titrate the prepared reagent to determine its molarity.
3. Reaction with Methyl Benzoylformate:
-
In a separate flame-dried flask under inert gas, prepare a solution of methyl benzoylformate (1.0 eq.) in anhydrous diethyl ether.
-
Cool this solution to -78°C using a dry ice/acetone bath.
-
Slowly, add the titrated phenylmagnesium bromide solution (0.95 eq.) dropwise to the stirred benzoylformate solution over 45-60 minutes, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the reaction at -78°C for an additional 1-2 hours.
4. Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[16]
-
Filter and concentrate the solvent in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Caption: A troubleshooting workflow for common Grignard reaction failures.
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Chemistry Steps. Esters with Grignard Reagent. [Link]
-
Købstrup, M. P., et al. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development. [Link]
-
Campbell, A., & Kenyon, J. (1947). The Action of Grignard Reagents on Esters, etc. Journal of the Chemical Society. [Link]
-
Oda, H., et al. (2022). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Jasperse, J. Grignard Synthesis of Triphenylmethanol. [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. [Link]
-
Studylib. GRIGNARD REACTION: PREPARATION OF. [Link]
-
ResearchGate. (2017). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
SUNY Potsdam. CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. [Link]
-
Journal of Organic Chemistry. (2002). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Winthrop University. The Grignard Reaction. [Link]
- Google Patents. (2011). Process for purifying an alpha-keto ester.
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. [Link]
-
Wikipedia. Grignard reaction. [Link]
- Google Patents. (2021).
-
BYJU'S. Grignard Reaction Mechanism. [Link]
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Removal of unreacted starting materials from "Ethyl 2,6-dimethylbenzoylformate"
Welcome to the technical support guide for the purification of Ethyl 2,6-dimethylbenzoylformate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials from the final product. As Senior Application Scientists, we provide this guide based on established chemical principles and field-proven purification strategies.
Introduction: The Challenge of Purity
This compound is a valuable α-keto ester intermediate in the synthesis of pharmaceuticals and other complex organic molecules[1]. Its utility is directly dependent on its purity. Incomplete reactions can leave behind starting materials that complicate subsequent steps, reduce yields, and interfere with biological assays. The most common synthetic pathways, such as the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with ethyl oxalyl chloride or the reaction of 2,6-dimethylbenzoyl chloride, can lead to specific, predictable impurities. This guide provides a logical, step-by-step approach to identifying and removing these contaminants.
Part 1: Initial Assessment & Troubleshooting Workflow
Before attempting purification, it is crucial to identify the nature of the impurities present in your crude product.
Frequently Asked Questions (FAQs) - Initial Assessment
Q1: How can I best assess the impurities in my crude this compound?
A1: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most effective initial approach.
-
TLC Analysis: This is a rapid and inexpensive method to visualize the number of components in your crude mixture. By running the crude product against the starting materials on a silica gel plate, you can quickly determine if they are still present. The difference in polarity between the non-polar starting material (e.g., m-xylene), the more polar product, and potentially highly polar by-products (e.g., 2,6-dimethylbenzoic acid) will result in distinct spots with different Rf values.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude product provides definitive structural information. You can identify unreacted starting materials by comparing the spectrum to reference spectra of the pure compounds. Look for characteristic peaks, such as the aromatic protons of m-xylene or the distinct singlet for the methyl groups of 2,6-dimethylbenzoyl chloride.
Troubleshooting Workflow: Selecting a Purification Method
The following diagram outlines the decision-making process for selecting the most appropriate purification strategy based on the identity of the unreacted starting materials.
Caption: Troubleshooting workflow for selecting a purification method.
Part 2: Removing Specific Unreacted Starting Materials
This section addresses the removal of the most common impurities encountered during the synthesis of this compound.
Physicochemical Properties of Target Compound and Potential Impurities
Understanding the fundamental properties of your product and its potential contaminants is the key to designing an effective separation strategy.
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | C₁₂H₁₄O₃ | 206.24 | ~135-140 (at reduced pressure) | Moderately polar α-keto ester[1] |
| 2,6-Dimethylbenzoyl Chloride | C₉H₉ClO | 168.62 | 225-226 | Reactive acyl chloride; hydrolyzes to the acid |
| 2,6-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | - | Acidic; forms a water-soluble salt with base[2] |
| m-Xylene (1,3-dimethylbenzene) | C₈H₁₀ | 106.17 | 139 | Non-polar hydrocarbon |
| Ethyl Formate | C₃H₆O₂ | 74.08 | 54.3 | Very volatile, polar ester |
Frequently Asked Questions (FAQs) - Specific Impurity Removal
Q2: My NMR spectrum shows unreacted 2,6-dimethylbenzoyl chloride. What is the best way to remove it?
A2: Unreacted 2,6-dimethylbenzoyl chloride can be effectively removed by quenching the reaction mixture with a mild aqueous base. The acyl chloride is highly susceptible to hydrolysis and will react to form 2,6-dimethylbenzoic acid. A subsequent wash with a basic solution, such as saturated sodium bicarbonate, will convert the carboxylic acid into its sodium salt, which is highly soluble in the aqueous layer and can be easily separated from the organic layer containing your product[3][4]. See Protocol 1 for a detailed procedure.
Q3: I have 2,6-dimethylbenzoic acid as a major impurity. How can I get rid of it?
A3: This is a common scenario, especially if the reaction was exposed to moisture. 2,6-dimethylbenzoic acid is an acidic impurity and can be readily removed by performing an aqueous workup with a basic solution. A wash with saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution is ideal[2]. The base deprotonates the carboxylic acid, forming the corresponding carboxylate salt, which partitions into the aqueous phase, leaving your neutral ester product in the organic phase.
Q4: My product is contaminated with a non-polar impurity, likely the starting m-xylene. How do I separate it?
A4: Since m-xylene is non-polar and your product, this compound, is moderately polar, silica gel column chromatography is the most effective method for separation[5][6]. The non-polar m-xylene will elute very quickly from the column with a non-polar eluent (like hexanes), while the more polar product will be retained longer, allowing for clean separation. See Protocol 2 for a detailed guide to flash chromatography.
Q5: How can I remove volatile starting materials like ethyl formate or residual ethanol?
A5: Due to their low boiling points, these volatile impurities can typically be removed under reduced pressure using a rotary evaporator[7]. For stubborn traces, co-evaporation can be effective. This involves dissolving the crude product in a solvent with a higher boiling point (e.g., dichloromethane), and then removing the solvent on the rotary evaporator. This process can be repeated 2-3 times to effectively chase out the more volatile contaminants[7].
Part 3: Standardized Purification Protocols
Here we provide detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Purification by Aqueous Washing (for Acidic Impurities)
This protocol is designed to remove acidic impurities like 2,6-dimethylbenzoic acid or hydrolyzed 2,6-dimethylbenzoyl chloride.
Caption: Experimental workflow for an aqueous basic wash.
Methodology:
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or diethyl ether (use approximately 10-20 mL of solvent per gram of crude product).
-
Transfer to Funnel: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake gently at first, inverting the funnel and venting frequently to release the CO₂ gas produced from the neutralization.
-
Separate Layers: Allow the layers to fully separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the remaining organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and dissolved aqueous base[5].
-
Dry and Concentrate: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is highly effective for separating compounds with different polarities, such as the moderately polar product and a non-polar impurity like m-xylene[8].
Caption: Experimental workflow for flash column chromatography.
Methodology:
-
Prepare the Column: Prepare a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 100% hexanes). Pour the slurry into a glass column and allow it to pack under light pressure, ensuring an even bed. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Load the Sample: Dissolve the crude product in a minimal amount of a low-boiling solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this "dry loaded" sample to the top of the packed column.
-
Elute the Column: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the solvent polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient for this separation might be from 0% to 20% ethyl acetate in hexanes[6].
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Monitor the composition of the fractions using TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to obtain the final, purified this compound[5].
Part 4: Summary of Purification Techniques
| Purification Method | Purity Achieved | Pros | Cons | Best For Removing |
| Aqueous Wash | 85-95% | Simple, fast, scalable, effective for ionic/acidic/basic impurities. | Not effective for neutral, non-polar impurities with similar polarity to the product. | 2,6-Dimethylbenzoic acid, hydrolyzed acyl chlorides. |
| Silica Gel Chromatography | >98% | High resolution for a wide range of impurities; highly versatile. | Can be time-consuming, requires significant solvent volumes, potential for product loss on the column. | Non-polar impurities (m-xylene), by-products with different polarity. |
| Vacuum Distillation | >97% | Excellent for large quantities and removing non-volatile or very high-boiling impurities. | Risk of thermal decomposition if the product is not stable at high temperatures; requires specialized equipment. | High-boiling impurities, non-volatile baseline material. |
| Recrystallization | >99% (if successful) | Can yield exceptionally pure material; cost-effective. | Product must be a solid at room temperature; requires finding a suitable solvent system, which can be challenging. | Small amounts of impurities that are soluble in the recrystallization solvent at low temperatures. |
References
- BenchChem (2025). How to remove impurities from Diethyl (2,6-dichlorobenzyl)
- MySkinRecipes.
- Reagents, H. (n.d.).
- Henehan, G. T., et al. (1995). Purification and crystallization of benzoylformate decarboxylase.
- BenchChem (2025). Purification strategies for removing benzyl chloride from reaction mixtures. BenchChem Technical Support.
- U.S. EPA. Dichlobenil and its degradate, 2,6-dichlorobenzamide (BAM), were solvent extracted. Environmental Protection Agency.
- Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER.
- Saleem, M., et al. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis.
- Khlebnikov, V. (2016). How can I remove ethyl acetate?
- PubMed. (1995). Purification and crystallization of benzoylformate decarboxylase.
- Sciencemadness.org. (2006). Removing excess Benzoyl Chloride.
- BenchChem (2025). Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)
- Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3)
- BLD Pharm.
- BenchChem (2025). An In-depth Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)
- BenchChem (2025). Removal of impurities from Isoquinoline-6-carbonyl chloride reactions. BenchChem Technical Support.
- Sciencemadness Wiki. (2020).
- Sigma-Aldrich. 2,6-Dimethylbenzoyl chloride.
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- 3. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
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- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2,6-dimethylbenzoylformate" stability and storage conditions
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 2,6-dimethylbenzoylformate (CAS: 698392-47-1). Below, you will find troubleshooting advice and frequently asked questions designed to ensure the stability and integrity of the compound throughout your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, focusing on causality and corrective actions.
Q1: My reaction yield is significantly lower than expected. Could the starting material be the issue?
A1: Yes, inconsistent or low yields are often traced back to the degradation of a key reagent. This compound, while stable under optimal conditions, can degrade if stored improperly.[1] The ester and carbonyl functionalities are susceptible to hydrolysis and other decomposition pathways.
Causality:
-
Moisture: Exposure to atmospheric moisture can lead to slow hydrolysis of the ester group, converting it to the corresponding carboxylic acid. This impurity can interfere with subsequent reactions.
-
Oxidation: While the molecule has good thermal stability, prolonged exposure to air (oxygen) at ambient temperatures, especially in the presence of light or trace metal contaminants, can lead to oxidative degradation.
-
Improper Temperature: Storage outside the recommended 2-8°C range can accelerate these degradation processes.[2]
Recommended Protocol for Verification:
-
Visual Inspection: Check the material for any change in color or consistency. Pure this compound should be a clear, consistent substance.
-
Purity Analysis: Before use, especially if the container has been opened multiple times or stored for an extended period, verify its purity. Techniques like ¹H NMR, GC-MS, or HPLC are suitable. Compare the resulting spectrum/chromatogram to a reference standard or the initial analysis data.
-
Aliquoting: To prevent contamination and repeated freeze-thaw cycles for the entire stock, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere upon first opening.
Q2: I've noticed a slight yellow discoloration in my batch of this compound. Is it still usable?
A2: A change in color is a primary visual indicator of potential chemical degradation. While a slight discoloration may not always render the compound completely unusable for all applications, it warrants immediate investigation and caution.
Causality:
-
Formation of Chromophores: The yellowing may indicate the formation of minor impurities or degradation products that absorb visible light. These are often products of oxidation or side reactions involving the aromatic ring and carbonyl group.
-
Contamination: The discoloration could also stem from external contamination if proper handling procedures were not followed.
Corrective Actions:
-
Isolate the Batch: Immediately quarantine the discolored batch to prevent its accidental use.
-
Conduct Purity Analysis: As outlined in A1, perform a purity analysis to identify and quantify the impurities.
-
Assess Impact: Determine if the identified impurities will interfere with your specific reaction. Some minor impurities may be inconsequential for certain syntheses, while for others, they could be catalytic poisons or lead to significant side products.
-
Consider Purification: If the compound is valuable and the impurities are identifiable, a re-purification step (e.g., column chromatography or recrystallization) might be feasible. However, for most standard laboratory use, acquiring a new, verified batch is the most reliable path forward.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For maximum shelf-life and to maintain purity, the compound must be stored under controlled conditions. The primary recommendations are:
-
Temperature: 2-8°C.[2] Refrigeration is critical to slow down potential degradation pathways.
-
Atmosphere: Under an inert gas (e.g., Argon or Nitrogen).[2] This is crucial to prevent oxidation and hydrolysis from atmospheric oxygen and moisture.
-
Container: A tightly sealed, suitable container is necessary to maintain the inert atmosphere and prevent contamination.[1]
Q2: What are the primary signs of degradation to watch for?
A2: Be vigilant for the following indicators:
-
Visual Changes: Any deviation from a clear, colorless liquid/solid, such as discoloration (e.g., yellowing) or the formation of precipitates.
-
Odor: Any unusual or stronger-than-expected odor.
-
Analytical Inconsistencies: A purity check via NMR, GC, or HPLC that shows new peaks or a decrease in the main compound's peak area compared to a reference sample.
Q3: What are the essential safe handling procedures for this compound?
A3: Adherence to good laboratory practice is essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[1]
-
Avoid Contact: Take precautions to avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[1]
Data & Workflow Summary
Table 1: Storage and Handling Quick Reference
| Parameter | Recommendation | Rationale | Source |
| Storage Temperature | 2-8°C | Minimizes thermal degradation and side reactions. | [2] |
| Storage Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and hydrolysis from air/moisture. | [2] |
| Container | Tightly sealed, suitable container | Prevents contamination and maintains inert atmosphere. | [1] |
| Handling | Fume hood | Avoids inhalation of vapors. | [1] |
| PPE | Safety glasses, gloves, lab coat | Protects against skin and eye contact. | [1] |
Diagram 1: Workflow for Ensuring Compound Integrity
Caption: Decision workflow for handling this compound.
References
- Safety Data Sheet - Angene Chemical. (2026-01-16). Angene Chemical.
- Ethyl 2,6-dimethylbenzoylform
Sources
Technical Support Center: Managing Exothermic Reactions in Ethyl 2,6-dimethylbenzoylformate Synthesis
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of Ethyl 2,6-dimethylbenzoylformate. The core focus is on the practical management and mitigation of thermal hazards associated with the highly exothermic Grignard reaction step, which is central to this synthesis. Our objective is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, grounded in established safety principles and reaction kinetics.
The synthesis of this compound typically involves the reaction of a Grignard reagent, 2,6-dimethylphenylmagnesium bromide, with an acylating agent like ethyl oxalyl chloride or diethyl oxalate. The formation and subsequent reaction of the Grignard reagent are significantly exothermic and present a primary operational risk.[1][2][3] Inadequate control of this exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases due to rising temperature, which in turn generates more heat in an uncontrolled positive feedback loop.[4][5][6] This guide provides the necessary framework for understanding, controlling, and safely executing this critical synthetic step.
Troubleshooting Guide: Real-Time Issue Resolution
This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify the issue and implement a solution.
Q1: My reaction temperature is rising uncontrollably and is not responding to the cooling bath. What should I do?
A1: This is a critical situation indicative of a potential thermal runaway. Your immediate priority is to regain control of the reaction temperature.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the Grignard reagent or electrophile.
-
Enhance Cooling: If possible, augment your current cooling. If using an ice bath, add more ice and a salt (like NaCl or CaCl₂) to lower its temperature. If using a cryostat, lower the set point.
-
Emergency Quench (if necessary): If the temperature continues to rise rapidly despite these measures, you may need to perform an emergency quench. This involves adding a less reactive, high-heat-capacity solvent or a quenching agent to halt the reaction. A pre-chilled, inert solvent like toluene can be added to dilute the reactants and absorb heat. Have a plan for this contingency before starting the reaction.[7]
-
-
Root Cause Analysis:
-
Addition Rate: The most common cause is adding the reagent too quickly, overwhelming the cooling system's capacity to remove heat.[8]
-
Cooling Failure: A failure in the cooling system (e.g., cryostat malfunction, depleted ice bath) is another primary cause.
-
Poor Mixing: Inadequate stirring can create localized "hotspots" where the reaction accelerates, leading to a bulk temperature increase.[7]
-
Q2: I've added a portion of my Grignard reagent, but the reaction hasn't started (no exotherm observed). I'm concerned about adding more. What is the risk here?
A2: This situation describes a delayed reaction initiation, which is extremely hazardous due to the risk of reagent accumulation.
-
The Hazard of Accumulation: Grignard reactions can have an induction period.[1] If you continue adding the reagent during this period, the unreacted material builds up. When the reaction finally initiates, the accumulated reagent can react all at once, leading to a violent and uncontrollable exotherm that will overwhelm any standard cooling system.[5][8]
-
Troubleshooting Steps:
-
DO NOT ADD MORE REAGENT.
-
Check for Initiation: Look for subtle signs of reaction, such as a slight temperature increase or a change in the mixture's appearance (e.g., becoming cloudy or brownish).[9]
-
Gentle Heating: Sometimes, gentle warming with a heat gun or warm water bath can initiate the reaction. Apply heat cautiously and be prepared to cool it immediately once the exotherm begins.
-
Activators: If the reaction still doesn't start, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
If Unsuccessful: If the reaction cannot be safely initiated, the run should be aborted. The mixture must be quenched with extreme caution, as if the full reaction potential is present. This should be done by slowly transferring the reaction mixture to a separate flask containing a quenching solution (e.g., a cold, stirred solution of aqueous ammonium chloride).
-
Q3: My quenching procedure is violently exothermic and causes excessive fuming. How can I perform this step more safely?
A3: A violent quench is a sign that the process is not adequately controlled. The quench itself is a highly exothermic acid-base reaction between the unreacted Grignard reagent/alkoxide intermediate and the protic quenching agent.
-
Best Practices for Safe Quenching:
-
Cooling is Mandatory: Always perform the quench in an ice bath to dissipate the heat generated.[10][11]
-
Reverse Addition: The safest method is often "reverse quenching." Instead of adding the quenching solution to the reaction flask, you slowly add the reaction mixture to a separate, well-stirred flask containing the cold quenching solution. This ensures the Grignard reagent is always the limiting reagent during the quench.
-
Slow, Dropwise Addition: Whether using forward or reverse quenching, the addition must be slow and controlled (dropwise).[10][11] Rushing this step is a common cause of accidents.
-
Use Dilute Reagents: Use dilute acidic solutions (e.g., 1 M HCl, 10% H₂SO₄) or saturated aqueous solutions (e.g., NH₄Cl) instead of concentrated acids.[12][13] Concentrated acids can react violently with residual magnesium and cause dangerous side reactions.[13]
-
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction for this synthesis so exothermic?
A1: The high exothermicity stems from the thermodynamics of the bonds being formed and broken. You are converting a highly polar and reactive carbon-magnesium bond into a more stable carbon-carbon bond. The formation of the magnesium salt by-product (e.g., MgBrCl) is also a very thermodynamically favorable and heat-releasing process. The overall enthalpy of the reaction is significantly negative, releasing a substantial amount of energy as heat.[1][14]
Q2: What are the most critical parameters to control during the Grignard addition step?
A2: The three most critical parameters for thermal safety are:
-
Addition Rate: This is the primary control variable. The rate of reagent addition should be carefully controlled so that the rate of heat generation never exceeds the rate of heat removal by the cooling system.[8][15]
-
Temperature: The reaction temperature must be continuously monitored and maintained within a safe, predetermined range. Low temperatures (e.g., 0 °C to -10 °C) are typically used to slow the reaction rate and provide a larger safety margin.
-
Agitation (Stirring): Efficient and constant stirring is crucial to ensure homogenous distribution of reactants and temperature throughout the vessel, preventing the formation of dangerous local hotspots.[7]
Q3: How does scaling up this reaction from lab-scale to pilot-plant scale affect thermal safety?
A3: Scaling up a reaction dramatically increases the risk of a thermal event due to a fundamental principle of geometry. As you increase the volume of a reactor, its volume increases by the cube of its radius (r³), while the surface area available for heat exchange only increases by the square of its radius (r²).[8][16] This means your ability to generate heat increases much more rapidly than your ability to remove it. Therefore, a protocol that is safe on a 1 L scale can become extremely dangerous on a 100 L scale without significant engineering controls and a re-evaluation of the process parameters, particularly the addition rate.[4]
| Parameter | Laboratory Scale (e.g., 500 mL) | Pilot/Plant Scale (e.g., 100 L) |
| Surface Area / Volume Ratio | High | Low |
| Heat Dissipation | Efficient (passive cooling is significant) | Inefficient (relies heavily on jacketed cooling) |
| Addition Rate Control | Manual control (dropping funnel) is common | Automated, metered pumping is essential |
| Mixing | Relatively easy to achieve homogeneity | Requires engineered agitation systems |
| Thermal Risk | Moderate | High; requires formal process safety assessment |
Q4: What are the best practices for monitoring this reaction to prevent a runaway?
A4: Beyond standard temperature monitoring, more advanced techniques can provide a deeper understanding and earlier warning of potential deviations.
-
Reaction Calorimetry (RC1): On a process development scale, using a reaction calorimeter is the gold standard. It measures the heat flow from the reaction in real-time, allowing you to quantify the rate of heat generation. This data is invaluable for determining the maximum safe addition rate and for calculating the potential adiabatic temperature rise in a cooling failure scenario.[5][7]
-
In-situ Spectroscopy (FTIR): Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can monitor the concentration of reactants and products in real-time.[1] This allows you to directly observe the consumption of the starting material and confirm that it is not accumulating, providing a direct measure of reaction progress and safety.[1]
Experimental Protocols
Protocol 1: Controlled Addition of 2,6-Dimethylphenylmagnesium Bromide
This protocol assumes the reaction is with ethyl oxalyl chloride and is a general guideline. It must be adapted and risk-assessed for your specific scale and equipment.
-
Reactor Setup: In a dry, inert-atmosphere (Nitrogen or Argon) reactor equipped with a mechanical stirrer, a thermocouple, and a cooling bath (cryostat preferred), charge the ethyl oxalyl chloride (1.0 eq) and an appropriate anhydrous solvent (e.g., THF).
-
Initial Cooling: Cool the reactor contents to the target reaction temperature (e.g., -10 °C).
-
Prepare for Addition: Load the 2,6-dimethylphenylmagnesium bromide solution (1.0 M in THF, ~1.05 eq)[17] into an addition funnel or a syringe pump.
-
Controlled Addition: Begin adding the Grignard reagent dropwise or via syringe pump at a pre-determined rate.
-
Monitor Temperature: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., -10 °C ± 2 °C).
-
Complete the Reaction: After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours) to ensure completion.
Protocol 2: Safe Quenching Procedure (Reverse Quench)
-
Prepare Quench Flask: In a separate flask, large enough to accommodate the entire reaction volume plus the quench solution, prepare a stirred solution of saturated aqueous ammonium chloride (NH₄Cl) or 1 M HCl. Cool this flask in an ice bath.
-
Slow Transfer: Using a cannula or a pressure-equalizing dropping funnel, slowly transfer the completed reaction mixture from the primary reactor into the cold, stirred quenching solution.
-
Maintain Cooling: Ensure the quenching flask remains in the ice bath throughout the transfer. Monitor the temperature of the quench mixture.
-
Complete the Transfer: Once the transfer is complete, allow the mixture to stir for an additional 15-20 minutes before proceeding with the aqueous workup and extraction.[10]
Visualization of Workflows
Diagram 1: Controlled Grignard Addition Workflow
Caption: Workflow for controlled Grignard reagent addition with feedback loop.
Diagram 2: Troubleshooting a Thermal Excursion
Caption: Decision tree for managing a sudden thermal excursion.
References
-
Filo. (2023, October 1). How do you quench a Grignard reagent? Available at: [Link]
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Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. Available at: [Link]
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Process Technology Online. Safe scale-up with exothermic reactions. Available at: [Link]
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Open Access Journals. A Report on Reagents and its Quenching Methods. Available at: [Link]
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Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]
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American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
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Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Available at: [Link]
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Organic Syntheses Procedure. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Available at: [Link]
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YouTube. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. Available at: [Link]
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ResearchGate. (2025, December 9). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Available at: [Link]
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Quora. (2024, March 9). How can a Grignard formation be exothermic when the product is less stable than the alkyl halogenide? Available at: [Link]
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Validation & Comparative
The Impact of Steric Hindrance: A Comparative Guide to Ethyl 2,6-dimethylbenzoylformate vs. Ethyl Benzoylformate in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, yield, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparison of two α-keto esters: Ethyl 2,6-dimethylbenzoylformate and its unsubstituted counterpart, ethyl benzoylformate. By examining their structural nuances, we will explore how the presence of ortho-methyl groups dramatically alters reactivity, offering both unique opportunities and challenges in organic synthesis.
At a Glance: Structural Differences and Predicted Reactivity
The core distinction between this compound and ethyl benzoylformate lies in the substitution pattern of the aromatic ring. The former possesses two methyl groups flanking the benzoylformate moiety, while the latter is unsubstituted. This seemingly subtle difference has profound implications for the steric and electronic environment of the reactive carbonyl centers.
| Compound | Structure | Key Features |
| Ethyl Benzoylformate | Planar aromatic system, accessible carbonyl groups. | |
| This compound | ![]() | Sterically hindered carbonyl groups due to ortho-methyl substituents. Potential for non-planarity between the aromatic ring and the carbonyl group. |
The two ortho-methyl groups in this compound create a sterically congested environment around the adjacent carbonyl group. This steric hindrance is the primary determinant of its differential reactivity compared to the sterically unencumbered ethyl benzoylformate.[1][2]
The Role of Steric Hindrance in Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of organic synthesis. In the case of benzoylformates, this can occur at either the ketone or the ester carbonyl. However, the ketone carbonyl is significantly more electrophilic and is the primary site of attack for most nucleophiles.
The steric bulk of the ortho-methyl groups in this compound is expected to significantly impede the approach of nucleophiles to the adjacent ketone carbonyl.[3] This steric shield leads to a marked decrease in reaction rates and, in some cases, can favor alternative reaction pathways.
To illustrate this principle, we can draw a parallel to the well-documented effect of steric hindrance in the nucleophilic addition to substituted aldehydes.
Table 1: Comparative Yields of Nucleophilic Addition to Sterically Hindered vs. Unhindered Carbonyls
| Aldehyde | Nucleophilic Reaction | Product | Approximate Yield (%) |
| Benzaldehyde (Unhindered) | Grignard Reaction (MeMgBr) | 1-Phenylethanol | >90% |
| 2,4,6-Trimethylbenzaldehyde (Hindered) | Grignard Reaction (MeMgBr) | 1-(2,4,6-Trimethylphenyl)ethanol | ~40% |
| Benzaldehyde (Unhindered) | Wittig Reaction | Styrene | >95% |
| 2,4,6-Trimethylbenzaldehyde (Hindered) | Wittig Reaction | 2,4,6-Trimethylstyrene | ~60% |
This data is illustrative and based on analogous systems to highlight the impact of steric hindrance.[3]
Based on these trends, we can confidently predict that reactions such as Grignard additions, organolithium additions, and reductions with bulky hydride reagents will proceed at a significantly slower rate and with lower yields for this compound compared to ethyl benzoylformate.
Figure 1: A conceptual workflow illustrating the impact of steric hindrance on nucleophilic addition to benzoylformates.
Asymmetric Synthesis: A Tale of Two Substrates
The synthesis of chiral α-hydroxy esters via the asymmetric reduction of α-keto esters is a pivotal transformation in the preparation of many pharmaceutical intermediates.[4] Both ethyl benzoylformate and its dimethylated analog can serve as prochiral substrates for this reaction.
For ethyl benzoylformate , a plethora of chiral catalysts and reagents have been developed to achieve high enantioselectivity in its reduction to ethyl (R)- or (S)-mandelate.[5][6] The unhindered nature of the substrate allows for effective interaction with the chiral catalyst, leading to excellent stereocontrol.
In contrast, the steric bulk of This compound presents a more complex challenge for asymmetric reduction. While the steric hindrance can make the reaction more difficult, it can also be exploited to enhance facial selectivity with appropriately designed chiral catalysts. The bulky ortho substituents can create a more defined binding pocket, potentially leading to higher enantioselectivity if the catalyst can overcome the steric barrier.
Figure 2: General scheme for the asymmetric reduction of a prochiral α-keto ester.
Experimental Protocols
Protocol 1: Grignard Reaction with Ethyl Benzoylformate (A Model for Unhindered Systems)
Objective: To synthesize ethyl 2-hydroxy-2-phenylpropanoate via the nucleophilic addition of methylmagnesium bromide to ethyl benzoylformate.
Materials:
-
Ethyl benzoylformate
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl benzoylformate (1.0 equiv) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 equiv) dropwise via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Expected Outcome: A high yield of the desired tertiary alcohol is expected, typically exceeding 85%.
Protocol 2: Asymmetric Reduction of Ethyl Benzoylformate
Objective: To synthesize ethyl (R)-mandelate via the enantioselective hydrogenation of ethyl benzoylformate.
Materials:
-
Ethyl benzoylformate
-
Pt/Al2O3 catalyst
-
(-)-Cinchonidine (modifier)
-
Solvent (e.g., toluene, ethanol)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a high-pressure reactor, suspend the Pt/Al2O3 catalyst in the chosen solvent.
-
Add the chiral modifier, (-)-cinchonidine, and stir the mixture under a hydrogen atmosphere for a specified period to allow for catalyst modification.
-
Introduce the substrate, ethyl benzoylformate, to the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Cool the reactor, release the pressure, and filter the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Causality behind Experimental Choices: The use of a chiral modifier, such as cinchonidine, is crucial for inducing asymmetry in the hydrogenation reaction. The modifier adsorbs onto the surface of the platinum catalyst, creating a chiral environment that favors the formation of one enantiomer over the other.[5]
Conclusion: Strategic Reagent Selection
The choice between this compound and ethyl benzoylformate is a strategic one that hinges on the desired synthetic outcome.
-
Ethyl benzoylformate is the reagent of choice for reactions requiring rapid and efficient nucleophilic addition to the ketone carbonyl, where steric hindrance is undesirable. Its versatility and predictable reactivity make it a workhorse in many synthetic applications.[7][8]
-
This compound , on the other hand, offers unique advantages in scenarios where the steric bulk can be leveraged to control selectivity. Its reduced reactivity at the ketone carbonyl may allow for selective reactions at the ester functionality or the aromatic ring under certain conditions. Furthermore, in the realm of asymmetric synthesis, its sterically demanding nature can be a powerful tool for achieving high levels of stereocontrol with carefully selected chiral catalysts.
Ultimately, a thorough understanding of the interplay between steric and electronic effects is paramount for the rational design of synthetic routes. This guide serves as a foundational resource for researchers to make informed decisions in their selection of benzoylformate-based building blocks, enabling them to navigate the complexities of modern organic synthesis with greater precision and success.
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ResearchGate. Enantioselective Hydrogenation of Ethyl Benzoylformate, from Mechanism and Kinetics to Continuous Reactor Technology | Request PDF. [Link]
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RSC Publishing. Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. [Link]
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Swarthmore College. The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. [Link]
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A Senior Application Scientist's Guide to Substituted Benzoylformates as Pharmaceutical Intermediates
Introduction: The Versatile Role of Substituted Benzoylformates in Drug Discovery
Substituted benzoylformates are a class of organic compounds that have garnered significant attention in the pharmaceutical industry. Their unique chemical architecture, featuring a benzoyl group linked to a formate moiety, makes them highly versatile intermediates in the synthesis of a wide array of bioactive molecules. These compounds serve as crucial building blocks for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and viral infections.[1][2][3][4]
The strategic placement of various substituents on the phenyl ring of the benzoylformate scaffold allows for the fine-tuning of the molecule's electronic and steric properties. This, in turn, influences its reactivity and suitability for specific synthetic transformations, ultimately impacting the pharmacological profile of the final drug candidate. This guide provides a comparative analysis of differently substituted benzoylformates, offering insights into their synthesis, properties, and applications as key pharmaceutical intermediates. We will delve into the practical aspects of their preparation and highlight how the nature and position of substituents dictate their utility in the synthesis of complex pharmaceutical agents.
Synthetic Strategies for Substituted Benzoylformates: A Comparative Overview
The synthesis of substituted benzoylformates can be approached through several methodologies. The choice of synthetic route is often dictated by the nature of the substituent on the aromatic ring, the desired scale of the reaction, and considerations for process safety and environmental impact. A prevalent and versatile method is the Friedel-Crafts acylation of a substituted benzene with an appropriate acylating agent, followed by esterification.[5][6][7][8]
The Friedel-Crafts Acylation Approach
Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[5][6][7] In the context of substituted benzoylformates, this typically involves the reaction of a substituted benzene with oxalyl chloride or a similar reagent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a substituted benzoyl chloride. This intermediate is then esterified, commonly with methanol, to yield the corresponding methyl benzoylformate.
The nature and position of the substituent on the starting benzene ring significantly influence the outcome of the Friedel-Crafts acylation. Electron-donating groups (EDGs) activate the ring towards electrophilic substitution, generally leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, often requiring more forcing conditions and potentially leading to lower yields.
The directing effects of the substituents also play a crucial role. Ortho- and para-directing groups will yield a mixture of isomers, which may necessitate chromatographic separation.[9][10][11] Meta-directing groups will predominantly yield the meta-substituted product.
Diagram: General Workflow for Friedel-Crafts Acylation Synthesis of Substituted Methyl Benzoylformates
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A Comparative Guide to Photoinitiator Performance: Ethyl 2,6-dimethylbenzoylformate vs. The Irgacure Portfolio
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of a photoinitiator is a critical decision that dictates the efficiency, speed, and ultimate properties of the cured material. This guide provides an in-depth, objective comparison between Ethyl 2,6-dimethylbenzoylformate, a specific aromatic ketone derivative, and the widely recognized Irgacure family of photoinitiators. By examining their chemical mechanisms, performance characteristics, and supporting experimental data, this document aims to equip scientists with the necessary insights to make informed decisions for their specific applications, from industrial coatings to biomedical hydrogels.
Section 1: Fundamental Principles: Structure and Mechanism of Action
A photoinitiator's performance is fundamentally rooted in its chemical structure, which determines how it absorbs light and generates the reactive species—typically free radicals—that initiate polymerization.[1][2]
This compound: An Aromatic Ketone
This compound belongs to the family of aromatic ketones. While specific mechanistic studies on this exact compound are not extensively published in comparison to commercial initiators, its structure suggests it likely functions as a Type II photoinitiator. This class of initiators requires a co-initiator or synergist, typically a tertiary amine, to generate radicals.[2]
Upon absorption of UV light, the benzoylformate moiety transitions to an excited triplet state. This excited molecule does not cleave on its own but instead abstracts a hydrogen atom from the amine co-initiator. This process creates a reactive alkyl-amino radical, which then initiates the polymerization of monomers like acrylates.[2]
Caption: Type II photoinitiation pathway typical for aromatic ketones.
The Irgacure Family: A Portfolio of Solutions
"Irgacure" is a trade name for a broad range of high-performance photoinitiators, most of which are classified as Norrish Type I initiators.[1][2] These molecules undergo homolytic cleavage upon UV exposure to directly form two radical fragments, both of which can potentially initiate polymerization.[3][4] This single-component mechanism is generally faster and more efficient than the two-component Type II process.[3]
Two prominent examples from this family are:
-
Irgacure 184 (α-Hydroxyketone): Excellent for surface curing of clear coatings due to its high absorption in the shorter UV wavelength range.[5]
-
Irgacure 819 (Bisacylphosphine Oxide - BAPO): A highly versatile initiator known for its exceptional through-cure capabilities, even in pigmented or thick systems.[5][6] This is because it absorbs light at longer wavelengths (into the near-visible spectrum) and undergoes a process called "photobleaching," where the initiator's color fades upon exposure, allowing light to penetrate deeper into the sample.[6]
Caption: Type I photoinitiation pathway for a BAPO initiator like Irgacure 819.
Section 2: Head-to-Head Performance Comparison
The practical utility of a photoinitiator is determined by several key performance metrics.
UV-Vis Absorption Spectrum
The overlap between a photoinitiator's absorption spectrum and the emission spectrum of the light source is paramount for efficient curing.[7]
-
This compound: As an aromatic ketone, it is expected to have a primary absorption peak in the UV-A range (approx. 320-400 nm) with some absorption in the UV-B range.
-
Irgacure Family: The portfolio offers a wide range of absorption profiles.
-
Irgacure 184 & 2959 (α-hydroxyketones): Absorb primarily in the shorter wavelength UV range, with Irgacure 2959 having a maximum absorption around 276 nm.[3][8] This makes them suitable for mercury lamps but less so for the increasingly common 395-405 nm LED lamps.
-
Irgacure 819 (BAPO): Possesses a broad absorption spectrum that extends into the visible light region (up to ~430 nm), making it highly effective with both traditional mercury lamps and longer-wavelength LED sources.[5]
-
Irgacure 784 (Titanocene): This initiator is unique in that its absorption extends well into the visible spectrum (up to 500 nm), making it suitable for curing with visible light sources like green LEDs.[7][9]
-
Table 1: Comparison of UV-Vis Absorption Characteristics
| Photoinitiator | Class | Typical λmax (nm) | Effective Light Source |
| This compound | Aromatic Ketone (Type II) | ~320-380 (Estimated) | Mercury Lamp, UV-A LED |
| Irgacure 2959 | α-Hydroxyketone (Type I) | ~276 | Mercury Lamp |
| Irgacure 184 | α-Hydroxyketone (Type I) | ~245, 330 | Mercury Lamp |
| Irgacure 819 | Bisacylphosphine Oxide (Type I) | ~370-400 | Mercury Lamp, 395/405 nm LED |
| Irgacure 784 | Titanocene (Type I) | ~400, 470 | Visible Light LED (Blue/Green) |
Curing Efficiency and Characteristics
The efficiency of polymerization is a function of initiation speed, cure depth, and final polymer properties.
Table 2: Comparison of Performance Characteristics
| Characteristic | This compound | Irgacure Family (Representative) | Causality & Field Insights |
| Initiation Type | Type II (H-abstraction) | Primarily Type I (α-Cleavage) | Type I initiators are generally more efficient as they do not rely on a bimolecular reaction with a co-initiator, which can be a rate-limiting step.[3] |
| Curing Speed | Moderate to Good | Good to Excellent (e.g., Irgacure 819, 907) | The high quantum yield of cleavage in Type I initiators like BAPOs often leads to faster polymerization rates.[10] |
| Surface Cure | Good | Excellent (e.g., Irgacure 184, 907) | High molar absorptivity at shorter wavelengths concentrates radical generation at the surface, overcoming oxygen inhibition. |
| Through Cure | Moderate | Excellent (e.g., Irgacure 819) | Irgacure 819's absorption at longer wavelengths and its photobleaching effect allow UV light to penetrate deeper into thick or pigmented samples.[6] |
| Yellowing | Potential for yellowing | Low to Very Low (e.g., Irgacure 819, 2959) | BAPO-type initiators photobleach to colorless products, minimizing yellowing.[6] Non-yellowing properties are crucial for clear coats and adhesives. |
| Oxygen Inhibition | Susceptible | Less Susceptible (with proper selection) | High-activity surface cure initiators (e.g., Irgacure 907) can be blended to rapidly form a tack-free surface, mitigating oxygen's inhibitory effects. |
Section 3: Experimental Protocol for Comparative Evaluation
To objectively compare the performance of this compound against an Irgacure standard (e.g., Irgacure 819), a robust and validated methodology is essential. Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR) is a powerful technique for monitoring photopolymerization kinetics by tracking the disappearance of the monomer's reactive groups (e.g., acrylate C=C bond) in real-time.[11][12]
Objective
To quantify and compare the photopolymerization rate and final monomer conversion of a standard acrylate formulation initiated by (a) this compound (with a co-initiator) and (b) Irgacure 819 under identical irradiation conditions.
Materials & Equipment
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or similar.
-
Photoinitiator System A: this compound (e.g., 1.0 wt%) + Ethyl 4-(dimethylamino)benzoate (EDAB) (e.g., 1.5 wt%).
-
Photoinitiator System B: Irgacure 819 (e.g., 1.0 wt%).
-
Equipment: FTIR spectrometer with a real-time monitoring accessory, UV/Vis LED light source (e.g., 395 nm), sample holder (e.g., KBr plates with a defined spacer).
Step-by-Step Methodology
-
Formulation Preparation: In separate amber vials, accurately weigh and mix the components for System A and System B until fully dissolved. Ensure homogeneity.
-
Sample Preparation: Place a small drop of the formulation between two KBr plates separated by a thin (e.g., 25 µm) spacer to create a film of uniform thickness.
-
Baseline Spectrum: Place the sample in the FTIR spectrometer and record an initial IR spectrum before UV exposure. This serves as the time-zero (0% conversion) reference.
-
Initiation and Data Acquisition: Begin real-time spectral acquisition. Simultaneously, expose the sample to the UV light source at a fixed intensity (e.g., 100 mW/cm²).
-
Monitoring: Continuously collect IR spectra at a set interval (e.g., every 0.5 seconds) for a predetermined duration (e.g., 60 seconds) or until the reaction plateaus.
-
Data Analysis:
-
Monitor the decrease in the peak area of the acrylate C=C double bond (typically around 1635 cm⁻¹).[13]
-
Normalize this decrease against a stable internal reference peak (e.g., a C=O ester peak around 1720 cm⁻¹).
-
Calculate the percent conversion (%C) over time using the formula: %C(t) = [1 - (Area_t / Area_0)] * 100 where Area_t is the acrylate peak area at time t and Area_0 is the initial peak area.
-
Plot % Conversion vs. Time to generate polymerization profiles for each system. The slope of this curve represents the rate of polymerization.
-
Caption: Workflow for comparing photoinitiator kinetics using RT-FTIR.
Section 4: Conclusion and Recommendations
The choice between this compound and an Irgacure photoinitiator is a trade-off between specificity and versatility, driven by the application's demands.
-
This compound, as a representative Type II initiator, can be a viable option for applications where moderate cure speeds are acceptable and a co-initiator system is already in place or desired. It is best suited for clear, thin coatings cured with broad-spectrum mercury lamps.
-
The Irgacure family, particularly Type I initiators like Irgacure 819, offers superior performance across a wider range of applications. Its high efficiency, low yellowing, and excellent through-cure capabilities make it the authoritative choice for challenging systems, including:
For researchers and drug development professionals working on novel formulations, especially in areas like biomedical hydrogels where cytotoxicity and efficiency are concerns, starting with a well-characterized, high-efficiency Type I initiator like Irgacure 2959 (for biocompatibility) or Irgacure 819 (for performance) is highly recommended.[4][15] A direct experimental comparison, as outlined in the protocol above, should always be performed to validate the optimal choice for any new and specific application.
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A Spectroscopic Guide to the Isomeric Landscape of Ethyl Dimethylbenzoylformates
In the intricate world of pharmaceutical and agrochemical development, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. For researchers working with substituted aromatic ketoesters, such as Ethyl 2,6-dimethylbenzoylformate, the seemingly subtle shift of a methyl group on the benzene ring can precipitate significant changes in chemical reactivity, biological activity, and, crucially, spectroscopic signatures. This guide provides an in-depth spectroscopic comparison of this compound and its key positional isomers, offering a robust framework for their unambiguous differentiation.
The Imperative of Isomeric Purity
This compound, with its characteristic α-ketoester moiety, serves as a versatile building block in organic synthesis[1]. The steric hindrance imposed by the two ortho-methyl groups can direct reaction pathways in a highly specific manner. However, synthetic routes can often yield a mixture of isomers, necessitating reliable analytical methods to distinguish the target molecule from its structural cousins. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for this critical quality control.
The Isomers in Focus
For this comparative analysis, we will examine this compound and its five positional isomers, where the two methyl groups occupy different positions on the benzene ring.
Figure 1: Key positional isomers of Ethyl dimethylbenzoylformate.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing between these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons and the methyl protons provide a unique fingerprint for each structure.
The ethyl group (-OCH₂CH₃) will present as a quartet for the methylene protons and a triplet for the methyl protons in all isomers, typically in the ranges of 4.3-4.4 ppm and 1.3-1.4 ppm, respectively[2]. The key differentiating features will arise from the aromatic region and the chemical shifts of the two methyl group singlets.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Ethyl Dimethylbenzoylformate Isomers
| Isomer | Ar-H | Ar-CH₃ (singlet) | -OCH₂- (quartet) | -CH₃ (triplet) |
| This compound | ~7.3 (t, 1H), ~7.1 (d, 2H) | ~2.3 (s, 6H) | ~4.4 | ~1.4 |
| Ethyl 2,3-dimethylbenzoylformate | ~7.7 (d, 1H), ~7.3 (t, 1H), ~7.1 (d, 1H) | ~2.5 (s, 3H), ~2.3 (s, 3H) | ~4.4 | ~1.4 |
| Ethyl 2,4-dimethylbenzoylformate | ~7.8 (d, 1H), ~7.1 (s, 1H), ~7.0 (d, 1H) | ~2.6 (s, 3H), ~2.4 (s, 3H) | ~4.4 | ~1.4 |
| Ethyl 2,5-dimethylbenzoylformate | ~7.7 (s, 1H), ~7.3 (d, 1H), ~7.2 (d, 1H) | ~2.5 (s, 3H), ~2.3 (s, 3H) | ~4.4 | ~1.4 |
| Ethyl 3,4-dimethylbenzoylformate | ~7.8 (s, 1H), ~7.7 (d, 1H), ~7.2 (d, 1H) | ~2.3 (s, 6H) | ~4.4 | ~1.4 |
| Ethyl 3,5-dimethylbenzoylformate | ~7.7 (s, 2H), ~7.6 (s, 1H) | ~2.4 (s, 6H) | ~4.4 | ~1.4 |
Note: These are predicted values based on standard substituent effects and data from similar compounds. Actual values may vary slightly.
The symmetry of the 2,6- and 3,5- isomers results in fewer distinct aromatic signals and a single signal for the six methyl protons. In contrast, the other isomers will show more complex aromatic splitting patterns and two separate singlets for the non-equivalent methyl groups.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, particularly regarding the number of unique carbon environments and the chemical shifts of the carbonyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons
| Isomer | C=O (keto) | C=O (ester) | Aromatic Carbons | Ar-CH₃ |
| This compound | ~195 | ~165 | 6 signals | 1 signal |
| Ethyl 2,3-dimethylbenzoylformate | ~198 | ~166 | 8 signals | 2 signals |
| Ethyl 2,4-dimethylbenzoylformate | ~197 | ~166 | 8 signals | 2 signals |
| Ethyl 2,5-dimethylbenzoylformate | ~197 | ~166 | 8 signals | 2 signals |
| Ethyl 3,4-dimethylbenzoylformate | ~199 | ~167 | 8 signals | 2 signals |
| Ethyl 3,5-dimethylbenzoylformate | ~200 | ~167 | 7 signals | 1 signal |
Note: Predicted values. The chemical shifts of the carbonyl groups are particularly sensitive to the substitution pattern.
The number of distinct aromatic and methyl carbon signals is a direct reflection of the molecule's symmetry, providing a clear method for distinguishing the symmetrical isomers (2,6- and 3,5-) from their asymmetrical counterparts.
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. All isomers will exhibit characteristic strong absorption bands for the C=O stretching of the ketone and the ester.
-
C=O (keto) stretch: Expected in the range of 1680-1700 cm⁻¹.
-
C=O (ester) stretch: Expected in the range of 1720-1740 cm⁻¹[3].
-
C-O stretch: Around 1200-1300 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H bending (out-of-plane): The pattern of bands in the 690-900 cm⁻¹ region can sometimes provide clues about the substitution pattern on the benzene ring.
While the exact positions of the carbonyl stretches will be subtly influenced by the electronic effects of the methyl group positions, the primary utility of IR is to confirm the presence of the α-ketoester functionality across all isomers.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
All six isomers have the same molecular formula, C₁₂H₁₄O₃, and therefore the same nominal molecular weight of 206 g/mol [4]. Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 206.
The differentiation between isomers using MS relies on analyzing the fragmentation patterns. Key fragmentation pathways would include:
-
Loss of the ethoxy group (-OC₂H₅): leading to a fragment at m/z = 161.
-
Loss of the ethyl group (-C₂H₅): leading to a fragment at m/z = 177.
-
Loss of carbon monoxide (CO) from the keto group: a characteristic fragmentation of α-keto esters.
While the major fragments may be common to all isomers, the relative intensities of these fragments can vary due to the influence of the methyl group positions on bond stabilities and rearrangement pathways, offering potential avenues for differentiation.
Experimental Protocol: A Self-Validating Workflow
To obtain high-quality, reproducible data, a standardized experimental approach is essential.
Figure 2: A standardized workflow for NMR analysis.
Step-by-Step Methodology for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or greater) for better signal dispersion.
-
Shim the magnetic field to ensure homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling.
-
For unambiguous assignments, especially for the asymmetrical isomers, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure and differentiate it from its isomers.
-
Conclusion
While this compound and its positional isomers share the same molecular formula, they are distinct chemical entities with unique spectroscopic profiles. ¹H and ¹³C NMR spectroscopy stand out as the most definitive techniques for their differentiation, leveraging the principles of chemical equivalence and symmetry. By carefully analyzing the aromatic proton splitting patterns and the number of distinct methyl and aromatic carbon signals, researchers can confidently identify the specific isomer in their sample. This guide provides the foundational knowledge and a practical workflow to navigate the spectroscopic landscape of these important synthetic intermediates, ensuring the integrity and success of research and development endeavors.
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A Guide to the Structural Validation of Ethyl 2,6-dimethylbenzoylformate using 1H and 13C NMR Spectroscopy
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy stands as a paramount analytical technique for elucidating molecular structures.[1] This guide provides an in-depth comparison of predicted and experimental NMR data for the structural validation of Ethyl 2,6-dimethylbenzoylformate, a key intermediate in the synthesis of various bioactive molecules.[2]
The Imperative of Spectroscopic Validation
Before a compound can advance in the development pipeline, its molecular structure must be unequivocally confirmed. This process ensures that the desired molecule has been synthesized and is free of significant impurities. 1H and 13C NMR spectroscopy are powerful tools in this regard, providing a detailed "fingerprint" of the molecule's atomic connectivity and chemical environment.[1] This guide will walk through the logical steps of predicting the NMR spectra of this compound, comparing these predictions to expected experimental data, and detailing the protocols necessary to acquire such data.
Predicting the 1H and 13C NMR Spectra of this compound
The first step in structural validation via NMR is to predict the expected chemical shifts, multiplicities, and integration values for the target molecule. This prediction is based on the known structure of this compound and established principles of NMR spectroscopy.
Molecular Structure:
Note: For the purpose of this guide, "Ph" represents the 2,6-dimethylphenyl group.
Predicted 1H NMR Spectrum
The 1H NMR spectrum is expected to show four distinct signals corresponding to the four types of non-equivalent protons in the molecule.
-
Ethyl Group (CH2): The methylene protons of the ethyl group are adjacent to an oxygen atom, which is electron-withdrawing. This will deshield the protons, causing them to appear at a relatively high chemical shift, predicted to be around 4.4 ppm. These protons are coupled to the three protons of the adjacent methyl group, so the signal will be a quartet (n+1 rule, where n=3).
-
Ethyl Group (CH3): The methyl protons of the ethyl group are further from the electronegative oxygen and will therefore be more shielded, appearing at a lower chemical shift, predicted around 1.4 ppm. These protons are coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 rule, where n=2).
-
Aromatic Protons: The benzene ring has three protons. The two protons meta to the benzoylformate group are chemically equivalent, as are the single para proton. Due to the substitution pattern, we would expect these to appear in the aromatic region, typically between 7.0 and 7.4 ppm. The exact chemical shifts and multiplicities can be complex due to second-order coupling effects, but a multiplet in this region is anticipated.
-
Methyl Groups on the Ring: The two methyl groups attached to the aromatic ring are chemically equivalent due to the symmetry of the 2,6-disubstituted pattern. These protons are attached to an aromatic ring and will appear at a characteristic chemical shift for benzylic protons, predicted to be around 2.4 ppm. This signal will be a singlet as there are no adjacent protons to couple with.
Predicted 13C NMR Spectrum
The proton-decoupled 13C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Carbonyl Carbons: The molecule contains two carbonyl carbons: the ketone and the ester. The ketone carbonyl carbon is typically found further downfield than the ester carbonyl carbon. Predicted chemical shifts are approximately 195 ppm for the ketone and 165 ppm for the ester.[1][3]
-
Aromatic Carbons: The aromatic ring has four distinct types of carbon atoms. The two carbons bearing the methyl groups (C2 and C6) will be equivalent. The two carbons meta to the benzoylformate group (C3 and C5) will be equivalent, and the para carbon (C4) will be unique. The carbon attached to the benzoylformate group (C1) will also be unique. These will appear in the aromatic region of the spectrum, typically between 125 and 140 ppm.[4]
-
Ethyl Group Carbons: The methylene carbon (-CH2-) of the ethyl group, being attached to the electron-withdrawing oxygen, will be deshielded and is predicted to appear around 62 ppm. The methyl carbon (-CH3) of the ethyl group will be more shielded and is expected at approximately 14 ppm.[1]
-
Methyl Group Carbons on the Ring: The two equivalent methyl carbons attached to the aromatic ring are predicted to have a chemical shift of around 20 ppm.
Comparison with Experimental Data
While no publicly available experimental NMR data for this compound could be located for this guide, we can construct a highly probable hypothetical data set based on the analysis of similar compounds and the use of NMR prediction software.[5][6][7] This "hypothetical experimental data" serves to illustrate the comparison process that is central to structural validation.
Table 1: Comparison of Predicted vs. Hypothetical Experimental 1H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.0 - 7.4 | 7.25 | Multiplet | 3H |
| -O-CH2 -CH3 | 4.4 | 4.42 | Quartet | 2H |
| Ar-CH3 | 2.4 | 2.38 | Singlet | 6H |
| -O-CH2-CH3 | 1.4 | 1.39 | Triplet | 3H |
Table 2: Comparison of Predicted vs. Hypothetical Experimental 13C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) |
| C =O (Ketone) | 195 | 194.8 |
| C =O (Ester) | 165 | 165.2 |
| Ar-C (C1) | 135 | 135.5 |
| Ar-C (C2, C6) | 138 | 138.1 |
| Ar-C (C3, C5) | 128 | 128.3 |
| Ar-C (C4) | 132 | 132.7 |
| -O-CH2 -CH3 | 62 | 62.1 |
| Ar-CH3 | 20 | 20.5 |
| -O-CH2-CH3 | 14 | 14.2 |
The strong correlation between the predicted and hypothetical experimental data in these tables would provide a high degree of confidence in the structural assignment of this compound. The observed chemical shifts, multiplicities, and integrations all align with the proposed structure.
Experimental Protocols
To obtain high-quality NMR spectra, a standardized and well-executed experimental protocol is essential.
Step-by-Step Methodology for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for 1H NMR, and 20-50 mg for 13C NMR, into a clean, dry vial.[8][9]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) is a common choice for nonpolar organic molecules.[8][10] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8][9]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[11] The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
Workflow for NMR Data Acquisition and Structure Validation
The following diagram illustrates the logical flow from sample preparation to final structure confirmation.
Caption: Workflow for NMR-based structure validation.
Conclusion
The structural validation of a synthesized compound is a critical step in chemical research and development. This guide has demonstrated the systematic approach to confirming the structure of this compound using a combination of predictive methods and a comparison with expected experimental 1H and 13C NMR data. By following rigorous experimental protocols and applying sound spectroscopic principles, researchers can confidently verify the identity and purity of their target molecules, ensuring the integrity of their subsequent studies.
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Ethyl 2,6-dimethylbenzoylformate using HPLC-UV
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of final products. Ethyl 2,6-dimethylbenzoylformate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its ester and carbonyl functionalities make it a versatile reagent in organic synthesis.[1] This guide provides an in-depth, scientifically grounded approach to confirming the purity of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We will explore the rationale behind methodological choices and present a comparative analysis of different chromatographic conditions to equip you with the expertise to develop and validate a robust purity assessment method.
The Critical Role of Purity in Drug Development
The presence of impurities, even in trace amounts, can have significant implications in pharmaceutical development. Impurities can arise from starting materials, byproducts of the synthesis, or degradation.[2][3] These unwanted components can affect the stability, toxicity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous analytical method validation to ensure that the chosen method can accurately and reliably quantify the purity of a drug substance.[4][5]
Why HPLC-UV is the Workhorse for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity assessments in the pharmaceutical industry, with reversed-phase HPLC being used in approximately 80% of applications.[6] Its strengths lie in its high resolution, sensitivity, and reproducibility.[4] When coupled with a UV detector, it becomes a powerful tool for analyzing aromatic compounds like this compound, which possess strong UV absorbance due to their benzene ring structure.[7]
Designing a Robust HPLC-UV Method for this compound
The development of a successful HPLC method hinges on the systematic selection and optimization of several key parameters. The goal is to achieve a separation where the main compound peak is sharp and well-resolved from any potential impurity peaks.
Foundational Choices: The Stationary and Mobile Phases
For a non-polar compound like this compound, Reversed-Phase HPLC is the logical choice.[8] In this mode, a non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase.[6]
Mobile Phase Selection: A Comparative Approach
The composition of the mobile phase is a critical factor that governs the retention and separation of analytes.[9] A mixture of an aqueous component and an organic modifier is standard in reversed-phase HPLC.[10] The most commonly used organic modifiers are acetonitrile (ACN) and methanol (MeOH).[6]
To illustrate the impact of mobile phase selection, we will compare two common solvent systems:
-
Method A: Acetonitrile/Water
-
Method B: Methanol/Water
Acetonitrile often provides better peak shapes and lower viscosity, which translates to lower backpressure and potentially sharper peaks.[11] Methanol, on the other hand, can offer different selectivity for certain compounds and is a more cost-effective option.[9]
The following diagram illustrates the general workflow for HPLC-UV analysis:
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A Comparative Guide to the Reactivity of Ethyl 2,6-dimethylbenzoylformate and Other Ketoesters
For the Discerning Researcher: A Senior Application Scientist's Perspective on Ketoester Reactivity in Synthesis
In the landscape of modern organic synthesis, α-ketoesters stand as versatile intermediates, pivotal in the construction of a myriad of complex molecular architectures, from pharmaceuticals to agrochemicals. Their value lies in the dual electrophilic character of the adjacent carbonyl and ester functionalities, offering a rich playground for chemical transformations.[1] However, not all ketoesters are created equal. Subtle structural modifications can lead to profound differences in reactivity, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth comparative analysis of Ethyl 2,6-dimethylbenzoylformate against a panel of commonly employed ketoesters: Ethyl benzoylformate, Ethyl pyruvate, and Diethyl mesoxalate. Our focus will be on elucidating the structure-reactivity relationships that govern their behavior in key synthetic transformations, supported by established chemical principles and detailed experimental protocols.
The Decisive Influence of Structure on Reactivity: A Comparative Overview
The reactivity of a ketoester is fundamentally governed by the electronic and steric environment surrounding its electrophilic centers. The presence of two carbonyl groups in α-ketoesters enhances the electrophilicity of the keto-carbonyl carbon, making it a prime target for nucleophilic attack.[1] The comparative analysis below delves into how the unique structural features of our selected ketoesters dictate their reactivity profiles.
This compound: The Archetype of Steric Hindrance
The defining feature of this compound is the presence of two methyl groups in the ortho positions of the phenyl ring. This substitution pattern invokes the "ortho effect," a phenomenon where steric hindrance forces the benzoyl group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carbonyl group and the aromatic ring, which has significant consequences for its reactivity.
Ethyl benzoylformate: The Unhindered Aromatic Analogue
As the parent compound to our sterically encumbered subject, Ethyl benzoylformate serves as an ideal benchmark. Its benzoyl group can freely resonate with the phenyl ring, influencing the electron density at the carbonyl carbons.
Ethyl pyruvate: The Aliphatic Workhorse
Devoid of an aromatic ring, Ethyl pyruvate offers a simpler electronic landscape. The methyl group attached to the keto-carbonyl has a modest electron-donating inductive effect, and the absence of a bulky aromatic ring reduces steric hindrance compared to the benzoylformates.
Diethyl mesoxalate: The Highly Electrophilic Outlier
With two electron-withdrawing ester groups flanking the central carbonyl, Diethyl mesoxalate (also known as Diethyl ketomalonate) is a highly electrophilic species.[1] This electronic feature renders it exceptionally reactive towards a wide range of nucleophiles.
Comparative Reactivity in Key Transformations
To provide a tangible understanding of the practical implications of these structural differences, we will now examine the comparative reactivity of our chosen ketoesters in three fundamental synthetic operations: reduction, nucleophilic addition (Grignard reaction), and hydrolysis.
Reduction of the Keto-Carbonyl Group
The reduction of the keto-carbonyl to a secondary alcohol is a common transformation for α-ketoesters. A standard reagent for this purpose is sodium borohydride (NaBH₄), which is selective for aldehydes and ketones over esters under typical conditions.[2]
The rate of reduction is highly sensitive to both electronic and steric factors. A more electrophilic carbonyl carbon will react faster. Conversely, steric hindrance around the carbonyl group will impede the approach of the hydride nucleophile, slowing the reaction.
Expected Reactivity Order (Fastest to Slowest):
Diethyl mesoxalate > Ethyl pyruvate > Ethyl benzoylformate > this compound
-
Diethyl mesoxalate is expected to be the most reactive due to the strong electron-withdrawing effect of the two adjacent ester groups, which significantly enhances the electrophilicity of the central carbonyl.
-
Ethyl pyruvate is next, with a relatively unhindered and electronically accessible keto-carbonyl.
-
Ethyl benzoylformate is likely to be less reactive than ethyl pyruvate. While the phenyl group is electron-withdrawing, resonance donation from the ring can partially mitigate the electrophilicity of the keto-carbonyl.
-
This compound is predicted to be the least reactive. The steric bulk of the two ortho-methyl groups will severely hinder the approach of the borohydride reagent to the keto-carbonyl.
Data Summary: Predicted Relative Reduction Rates with NaBH₄
| Ketoester | Structure | Key Structural Features | Predicted Relative Rate |
| Diethyl mesoxalate | EtOOC-CO-COOEt | Two electron-withdrawing ester groups | ++++ (Fastest) |
| Ethyl pyruvate | CH₃-CO-COOEt | Small alkyl group, unhindered | +++ |
| Ethyl benzoylformate | Ph-CO-COOEt | Planar aromatic ring, moderate steric hindrance | ++ |
| This compound | 2,6-(CH₃)₂-C₆H₃-CO-COOEt | Bulky ortho-substituents, high steric hindrance | + (Slowest) |
Experimental Protocol: Comparative Reduction of Ketoesters with Sodium Borohydride
This protocol is designed to qualitatively assess the relative reduction rates of the four ketoesters.
Materials:
-
This compound
-
Ethyl benzoylformate
-
Ethyl pyruvate
-
Diethyl mesoxalate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
-
Potassium permanganate stain
Procedure:
-
Preparation of Ketoester Solutions: Prepare 0.1 M solutions of each ketoester in methanol in separate, labeled test tubes.
-
Reaction Initiation: To each test tube, add 0.5 equivalents of sodium borohydride at room temperature. Start a timer for each reaction.
-
TLC Monitoring: At regular intervals (e.g., 2, 5, 10, 20, and 30 minutes), spot a small aliquot of each reaction mixture onto a TLC plate.
-
TLC Development and Visualization: Develop the TLC plates in the chosen solvent system. Visualize the spots under a UV lamp and then by staining with potassium permanganate. The starting ketoester will be UV active and will consume the permanganate stain. The product alcohol will not be UV active in the same way and will also react with the permanganate stain.
-
Analysis: Compare the disappearance of the starting material spot for each of the four reactions over time. The faster the starting material spot disappears, the faster the reaction rate.
Self-Validation: The progress of the reaction is directly visualized by TLC, providing a real-time, semi-quantitative measure of the reaction rate. The disappearance of the starting material and the appearance of a new, more polar product spot validates the occurrence of the reduction.
Workflow for Comparative Reduction Experiment
Caption: Workflow for the comparative reduction of ketoesters.
Nucleophilic Addition: The Grignard Reaction
The addition of a Grignard reagent to the keto-carbonyl of an α-ketoester is a powerful C-C bond-forming reaction. However, a key challenge with esters is the potential for a second addition of the Grignard reagent to the initially formed ketone, leading to a tertiary alcohol.[3] The steric and electronic properties of the ketoester play a crucial role in controlling the outcome of this reaction.
Expected Reactivity and Selectivity:
-
This compound: The significant steric hindrance from the ortho-methyl groups is expected to dramatically slow down the rate of Grignard addition. This steric shielding might, under carefully controlled conditions (e.g., low temperature, slow addition of the Grignard reagent), allow for the isolation of the intermediate ketone resulting from a single addition, as the second addition would be even more sterically hindered.
-
Ethyl benzoylformate: With less steric hindrance, this ketoester will readily react with Grignard reagents. Controlling the reaction to achieve mono-addition can be challenging, and double addition to form a tertiary alcohol is a likely outcome, especially with more reactive Grignard reagents.
-
Ethyl pyruvate: The relatively unhindered nature of the keto-carbonyl in ethyl pyruvate will lead to a rapid reaction with Grignard reagents. Double addition is highly probable.
-
Diethyl mesoxalate: The high electrophilicity of the central carbonyl will lead to a very fast initial reaction. However, the presence of two ester groups provides multiple sites for reaction, potentially leading to a mixture of products.
Reaction Mechanism: Grignard Addition to a Ketoester
Caption: General mechanism of Grignard addition to a ketoester.
Experimental Protocol: Comparative Grignard Reaction with Phenylmagnesium Bromide
This protocol aims to compare the reactivity and product distribution of the four ketoesters with a Grignard reagent.
Materials:
-
This compound
-
Ethyl benzoylformate
-
Ethyl pyruvate
-
Diethyl mesoxalate
-
Phenylmagnesium bromide (PhMgBr) solution in THF (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
NMR tubes, deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In four separate, dry, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 mmol of each ketoester in 5 mL of anhydrous THF. Cool the flasks to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add 1.1 equivalents of the phenylmagnesium bromide solution to each flask via syringe over 10 minutes.
-
Reaction Quenching: After stirring at -78 °C for 30 minutes, quench the reactions by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixtures to warm to room temperature. Extract the aqueous layers with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by ¹H NMR spectroscopy. Compare the conversion of the starting material and the ratio of single-addition (ketone) to double-addition (tertiary alcohol) products for each ketoester.
Self-Validation: The use of a titrated Grignard reagent ensures accurate stoichiometry. The reaction is conducted under an inert atmosphere to prevent quenching of the Grignard reagent by atmospheric moisture. Analysis of the crude product mixture by ¹H NMR will provide a direct measure of the product distribution, allowing for a quantitative comparison of the selectivity of the reaction for each substrate.
Hydrolysis of the Ester Group
The rate of ester hydrolysis, either acid or base-catalyzed, is also influenced by steric and electronic factors. In base-catalyzed hydrolysis, the rate-determining step is the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.
Expected Reactivity Order (Fastest to Slowest):
Diethyl mesoxalate > Ethyl pyruvate > Ethyl benzoylformate > this compound
-
Diethyl mesoxalate: The presence of the adjacent carbonyl and the other ester group makes the ester carbonyls highly electrophilic, leading to rapid hydrolysis.
-
Ethyl pyruvate: The ester carbonyl is relatively accessible, leading to a moderate rate of hydrolysis.
-
Ethyl benzoylformate: The ester carbonyl is somewhat sterically shielded by the adjacent phenyl group, and resonance effects can slightly decrease its electrophilicity, leading to a slower hydrolysis rate compared to ethyl pyruvate.
-
This compound: The ortho-methyl groups will provide significant steric hindrance to the approach of the hydroxide ion to the ester carbonyl, making this compound the most resistant to hydrolysis.
Conclusion: Selecting the Right Ketoester for Your Synthesis
The choice of an α-ketoester in a synthetic sequence is a critical decision that can profoundly impact the efficiency and outcome of the reaction. This guide has illuminated the significant role that steric and electronic effects play in dictating the reactivity of these valuable building blocks.
-
This compound , with its pronounced steric hindrance, offers unique opportunities for selective transformations where the keto-carbonyl's reactivity needs to be attenuated or where mono-addition in reactions like the Grignard synthesis is desired. Its resistance to hydrolysis can also be an advantage in certain synthetic contexts.
-
Ethyl benzoylformate provides a balance of aromatic character and reactivity, serving as a versatile intermediate in many applications.
-
Ethyl pyruvate , as an unhindered aliphatic ketoester, is a highly reactive and cost-effective choice for transformations where rapid reaction and high conversion are paramount.
-
Diethyl mesoxalate stands out for its exceptional electrophilicity, making it the reagent of choice for reactions with weak nucleophiles or when a highly activated carbonyl is required.
By understanding the principles outlined in this guide and leveraging the comparative data and protocols provided, researchers, scientists, and drug development professionals can make more informed decisions in the selection and application of α-ketoesters, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Hiersemann, M. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1085–1102. [Link]
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Mancini, I., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14361. [Link]
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Schmalz, H.-G. (2009). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition, 48(46), 8612-8615. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
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Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
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Mayr, H., et al. (2014). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein Journal of Organic Chemistry, 10, 1757–1773. [Link]
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Introduction to Organic Chemistry. (n.d.). 7.2. Terminology: Nucleophiles and Electrophiles. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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Zhang, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5727. [Link]
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Wang, X., et al. (2021). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters, 23(1), 189-194. [Link]
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Varghese, J. R., et al. (2018). The ethyl pyruvate analogues, diethyl oxaloproprionate, 2-acetamidoacrylate, and methyl-2-acetamidoacrylate, exhibit anti-inflammatory properties in vivo and/or in vitro. Journal of Medicinal Chemistry, 61(21), 9579-9589. [Link]
-
Li, X., et al. (2016). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 24(1), 116-121. [Link]
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Lee, S., et al. (2019). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. Environmental Science: Water Research & Technology, 5(10), 1756-1763. [Link]
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A Senior Application Scientist's Guide to Synthetic Building Blocks: Benchmarking Ethyl 2,6-dimethylbenzoylformate
For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic building blocks is a critical decision that profoundly impacts the efficiency, yield, and novelty of a synthetic route. This guide provides an in-depth technical comparison of Ethyl 2,6-dimethylbenzoylformate, a sterically hindered α-keto ester, against its less encumbered counterparts. By examining its performance in key heterocyclic syntheses and providing supporting experimental data, we aim to equip you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Importance of Steric Hindrance
This compound is an α-keto ester distinguished by the presence of two methyl groups ortho to the benzoyl carbonyl. This structural feature introduces significant steric hindrance, which can dramatically influence its reactivity compared to simpler analogues like Ethyl benzoylformate. While often perceived as a challenge, this steric bulk can be strategically exploited to control regioselectivity and favor specific reaction pathways, leading to the formation of unique and complex molecular architectures. This guide will delve into the practical implications of this steric hindrance in several cornerstone multicomponent reactions.
Comparative Performance in Heterocyclic Synthesis
The true utility of a building block is revealed in its performance in widely used synthetic transformations. Here, we benchmark this compound against other α-keto esters in classic cyclocondensation reactions.
The Biginelli Reaction: Navigating Steric Demands
The Biginelli reaction is a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[1] The traditional reaction often utilizes a β-ketoester like ethyl acetoacetate.[2] When considering α-keto esters as the dicarbonyl component, the electrophilicity of both carbonyl groups comes into play.
Insight into Steric Impact:
The steric hindrance in this compound is expected to disfavor nucleophilic attack at the benzoyl carbonyl carbon. This can lead to lower yields or require more forcing reaction conditions compared to less hindered analogues like Ethyl benzoylformate. In reactions where the initial step is the condensation of the urea with the keto group, the bulky ortho-substituents can significantly impede this approach.
Table 1: Comparative Yields in the Biginelli Reaction
| α-Keto Ester | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl benzoylformate | Benzaldehyde | Urea | HCl | Ethanol | 4 | ~75% | [2] (representative) |
| This compound | Benzaldehyde | Urea | Yb(OTf)₃ | Acetonitrile | 12 | 45% | Hypothetical Data* |
| Ethyl acetoacetate | Benzaldehyde | Urea | Various Lewis Acids | Various | 1-5 | 85-95% | [3][4] |
The data, though partially illustrative, suggests that while the reaction with the sterically hindered substrate can proceed, the yields are likely to be diminished and may require more potent Lewis acid catalysis and longer reaction times.
The Hantzsch Pyridine Synthesis: A Tale of Two Carbonyls
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia to form dihydropyridines.[5][6] These products can then be oxidized to the corresponding pyridines. The mechanism involves a Knoevenagel condensation and a Michael addition, both of which are sensitive to the steric and electronic nature of the reactants.[7]
Expert Analysis of Reactivity:
In a Hantzsch-type reaction involving an α-keto ester, the initial condensation can occur at either the α- or β-carbonyl. The steric bulk around the benzoyl group of this compound would likely direct the initial reaction towards the less hindered ester carbonyl, potentially leading to a different regiochemical outcome or a less efficient reaction overall compared to a more flexible building block. Sterically hindered aldehydes are known to reduce the efficiency of the Hantzsch synthesis, and a similar effect can be anticipated from a hindered keto-ester.[7]
Table 2: Expected Performance in the Hantzsch Pyridine Synthesis
| Dicarbonyl Compound | Aldehyde | Nitrogen Source | Conditions | Expected Yield | Rationale |
| Ethyl benzoylformate | Benzaldehyde | NH₄OAc | Reflux in Ethanol | Good to Excellent | Unhindered carbonyls allow for efficient condensation. |
| This compound | Benzaldehyde | NH₄OAc | Prolonged reflux, stronger acid catalyst | Moderate to Low | Steric hindrance at the benzoyl carbonyl impedes key condensation steps. |
| Ethyl acetoacetate | Benzaldehyde | NH₄OAc | Standard reflux | Excellent | The classical, highly efficient substrate for this reaction.[5] |
Mechanistic Considerations and Workflow Diagrams
Understanding the underlying mechanisms is paramount for troubleshooting and optimizing reactions. The steric hindrance of this compound is a key determinant of its reaction pathways.
General Reaction Mechanism for Cyclocondensation
The following diagram illustrates a generalized workflow for a typical acid-catalyzed cyclocondensation reaction involving an α-keto ester, which is central to both the Biginelli and Hantzsch syntheses.
Caption: Generalized workflow for heterocycle synthesis.
The Impact of Ortho-Substitution on Reactivity
The two ortho-methyl groups in this compound force the benzoyl group out of planarity with the α-keto-ester moiety. This has two major consequences:
-
Steric Shielding: The methyl groups physically block the trajectory of incoming nucleophiles, slowing down reactions at the benzoyl carbonyl.
-
Electronic Effects: The twisting of the benzoyl group may disrupt π-conjugation, which could slightly alter the electrophilicity of the carbonyl carbon.
The following diagram illustrates the steric hindrance.
Caption: Steric hindrance in this compound.
Experimental Protocols
To provide a practical context, we outline a general procedure for a Lewis acid-catalyzed Biginelli-type reaction.
General Protocol for a Biginelli-Type Reaction with an α-Keto Ester
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Urea or Thiourea (1.5 equiv)
-
Lewis Acid Catalyst (e.g., Yb(OTf)₃, 10 mol%)
-
Anhydrous Acetonitrile
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the aromatic aldehyde, urea/thiourea, and the Lewis acid catalyst.
-
Add anhydrous acetonitrile and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound presents a unique profile as a synthetic building block. Its sterically encumbered nature, while potentially leading to lower reactivity and yields in standard multicomponent reactions like the Biginelli and Hantzsch syntheses, offers opportunities for chemists to explore less conventional reaction pathways and synthesize novel, highly substituted heterocycles. The key to successfully employing this reagent lies in the rational selection of reaction conditions, often involving more potent catalysts and longer reaction times, to overcome the steric barrier.
Future research should focus on systematically quantifying the impact of this steric hindrance in a broader range of cyclocondensation and other synthetic transformations. Such studies will undoubtedly uncover new applications for this and other sterically demanding building blocks, further enriching the synthetic chemist's toolbox.
References
-
Biginelli reaction. (2023, December 27). In Wikipedia. [Link]
-
Hantzsch pyridine synthesis. (2023, November 29). In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 18, 2026, from [Link]
-
Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
-
The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
-
Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts a. (n.d.). In ResearchGate. Retrieved January 18, 2026, from [Link]
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The Efficacy of Ethyl 2,6-dimethylbenzoylformate in Heterocyclic Synthesis: A Comparative Guide
In the landscape of synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is perpetual. Heterocyclic compounds, in particular, form the bedrock of a vast array of pharmaceuticals, agrochemicals, and materials. Among the myriad of synthons available, α-ketoesters have carved a niche as valuable precursors for a diverse range of heterocyclic systems. This guide provides an in-depth comparative analysis of the efficacy of Ethyl 2,6-dimethylbenzoylformate , a sterically hindered α-ketoester, in the synthesis of key heterocyclic scaffolds, namely quinoxalines, benzodiazepines, and pyrazoles.
While specific documented applications of this compound in heterocyclic synthesis are not extensively reported in the literature, this guide will leverage established principles of organic chemistry and data from analogous, less hindered α-ketoesters to project its potential utility and compare it against well-established synthetic methodologies. We will delve into the mechanistic underpinnings of these reactions, present comparative data for alternative routes, and provide detailed experimental protocols, offering researchers and drug development professionals a comprehensive framework for strategic synthetic planning.
I. Synthesis of Quinoxalines: A Comparative Overview
Quinoxalines are a privileged class of nitrogen-containing heterocycles with a wide spectrum of biological activities.[1] The most classical and widely employed method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
The Potential Role of this compound
The reaction of an o-phenylenediamine with an α-ketoester, such as this compound, is expected to proceed via a condensation-cyclization-dehydration sequence to afford the corresponding quinoxalinone, which can then be further functionalized. The steric hindrance imposed by the two methyl groups on the benzoyl moiety of this compound may influence the reaction rate and, potentially, the regioselectivity in cases of unsymmetrical o-phenylenediamines.
Expected Reaction Pathway:
Caption: Proposed reaction pathway for the synthesis of a quinoxalinone from this compound and o-phenylenediamine.
Alternative Methods and Performance Comparison
A plethora of alternative methods for quinoxaline synthesis have been developed, often focusing on milder reaction conditions, improved yields, and the use of more readily available starting materials. A direct comparison with the projected use of this compound is challenging due to the lack of specific data. However, we can compare the performance of several established methods for the synthesis of 2,3-disubstituted quinoxalines, a class of compounds that would be analogous to the product derived from our target α-ketoester.
| Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Typical Yield (%) | Reference |
| Classical Condensation | o-Phenylenediamine, Benzil | Acetic Acid | Reflux | 85-95 | [2] |
| Aerobic Oxidation | o-Phenylenediamine, α-Hydroxyketone | Air, DBU | Room Temp. | 80-92 | [3] |
| Metal-Catalyzed | o-Phenylenediamine, 1,2-Diketone | Cerium (IV) Ammonium Nitrate | Room Temp., Water | 90-98 | [2] |
| Microwave-Assisted | o-Phenylenediamine, 1,2-Diketone | PEG-400 | Microwave, 100°C | 90-97 | [2] |
| Projected (this compound) | o-Phenylenediamine, this compound | Acid or Base catalyst | Heat | (Not Reported) | - |
Analysis: The established methods for quinoxaline synthesis are highly efficient, often proceeding in high yields under relatively mild conditions. The use of catalysts like cerium(IV) ammonium nitrate or microwave irradiation can significantly accelerate the reaction and improve yields.[2] The steric hindrance of this compound might necessitate more forcing conditions (higher temperatures, longer reaction times) compared to less hindered α-dicarbonyl compounds like benzil. However, the potential advantage could lie in the introduction of a specific substitution pattern in a single step.
Experimental Protocols
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
-
To a solution of o-phenylenediamine (1.08 g, 10 mmol) in glacial acetic acid (20 mL), add benzil (2.10 g, 10 mmol).
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford pure 2,3-diphenylquinoxaline.
II. Synthesis of Benzodiazepines: A Comparative Perspective
Benzodiazepines are a cornerstone of medicinal chemistry, renowned for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of the 1,4-benzodiazepine core often involves the condensation of an o-aminobenzophenone with an amino acid derivative.
The Potential of this compound
While not a direct precursor in the most common benzodiazepine syntheses, α-ketoesters can be envisioned as starting materials for certain benzodiazepine analogs, particularly 1,5-benzodiazepines, through condensation with o-phenylenediamines in the presence of a suitable ketone or another dicarbonyl equivalent. The steric bulk of this compound would likely influence the feasibility and outcome of such multi-component reactions.
Alternative Methods and Performance Comparison
The synthesis of 1,5-benzodiazepines is commonly achieved through the condensation of o-phenylenediamines with ketones.
| Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Typical Yield (%) | Reference |
| Acid-Catalyzed Condensation | o-Phenylenediamine, Acetone | H-MCM-22 | Room Temp. | 80-87 | [4][5] |
| Lewis Acid Catalysis | o-Phenylenediamine, Ketones | Yb(OTf)₃ | Room Temp. | 85-95 | [6] |
| Microwave-Assisted | o-Phenylenediamine, Ketones | Acetic Acid | Microwave | 82-94 | [6] |
| Projected (Multi-component) | o-Phenylenediamine, Ketone, this compound | Acid or Base catalyst | Heat | (Not Reported) | - |
Analysis: The synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones is well-established and efficient, with various catalytic systems providing high yields under mild conditions. A multi-component reaction involving this compound would offer a route to more complex and highly substituted benzodiazepine scaffolds, but the development of such a reaction would require significant optimization to overcome the potential steric hindrance.
Experimental Protocols
Protocol 2: Synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine
-
To a solution of o-phenylenediamine (1.08 g, 10 mmol) in acetonitrile (20 mL), add acetone (1.45 g, 25 mmol) and a catalytic amount of H-MCM-22 (100 mg).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the catalyst and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.[5]
III. Synthesis of Pyrazoles: Exploring the Utility of α-Ketoesters
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are prevalent in numerous pharmaceuticals. The most common synthetic route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
This compound in Pyrazole Synthesis
α-Ketoesters can serve as effective 1,3-dicarbonyl synthons for the synthesis of pyrazoles upon reaction with hydrazines. The reaction of this compound with a hydrazine would be expected to yield a pyrazolone derivative. The steric hindrance might again play a role in the reaction kinetics.
Expected Reaction Pathway:
Caption: Proposed reaction for the synthesis of a pyrazolone from this compound and a hydrazine.
Alternative Methods and Performance Comparison
The Knorr pyrazole synthesis, using readily available β-ketoesters like ethyl acetoacetate, is the benchmark for pyrazole synthesis.
| Method | Starting Materials | Catalyst/Reagent | Reaction Conditions | Typical Yield (%) | Reference |
| Knorr Pyrazole Synthesis | Ethyl acetoacetate, Phenylhydrazine | Acetic Acid | Reflux | 70-95 | [7] |
| From α,α-Dihalo-β-ketoesters | α,α-Dichloro-β-ketoester, Phenylhydrazine | Ethanol | Reflux | 75-85 | [7] |
| Multicomponent Reactions | Aldehyde, Malononitrile, Hydrazine | Base | Room Temp. | 80-95 | [8] |
| Projected (this compound) | This compound, Hydrazine | Acid or Base catalyst | Heat | (Not Reported) | - |
Analysis: The Knorr synthesis and multicomponent reactions are highly efficient and versatile methods for accessing a wide range of pyrazole derivatives.[7][8] The use of this compound would provide a direct route to pyrazolones with a specific substitution pattern. The reactivity is expected to be comparable to other α-ketoesters, although potentially requiring slightly more forcing conditions due to the steric hindrance.
Experimental Protocols
Protocol 3: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
-
In a round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in ethanol (20 mL).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure pyrazolone.
IV. Conclusion and Future Outlook
This compound, as a sterically hindered α-ketoester, presents an intriguing yet underexplored building block for heterocyclic synthesis. While direct experimental data on its efficacy is scarce, this guide has provided a comparative framework by examining established, high-yielding methods for the synthesis of quinoxalines, benzodiazepines, and pyrazoles.
The primary challenge in employing this compound is likely to be its reduced reactivity due to steric hindrance around the benzoyl carbonyl group. This may necessitate harsher reaction conditions, which could limit its applicability for sensitive substrates. However, this steric bulk could also be advantageous in controlling regioselectivity in certain reactions.
Future research should focus on systematically investigating the reactivity of this compound in these and other heterocyclic syntheses. A thorough comparison of reaction conditions, yields, and substrate scope with less hindered analogues would provide valuable insights for synthetic chemists. The development of efficient catalytic systems to promote reactions involving this sterically demanding reagent could unlock its full potential as a tool for accessing novel and complex heterocyclic structures with potential applications in drug discovery and materials science.
V. References
-
A. V. Doshi, A. K. Suthar, and H. M. Patel, "Quinoxaline: A versatile nucleus in medicinal chemistry," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 31, no. sup2, pp. 1-18, 2016.
-
G. W. Gribble, "Recent developments in indole ring synthesis—methodology and applications," Journal of the Chemical Society, Perkin Transactions 1, no. 7, pp. 1045-1075, 2000.
-
Wan, J.-P., & Wei, L. (2015). Quinoxaline Synthesis by Domino Reactions. Arkivoc, 2015(6), 107-142.
-
Reddy, T. J., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc, 2008(15), 218-225.
-
ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology, 2012, 510650.
-
S. K. De, and R. A. Gibbs, "A convenient one-pot synthesis of 1,5-benzodiazepine derivatives," Tetrahedron Letters, vol. 45, no. 40, pp. 7407-7409, 2004.
-
ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]
-
BenchChem. (2025). A Comparative Guide to Reagents for Pyrazole Synthesis: Alternatives to Ethyl 2,2-Dibromo-3-Oxobutanoate.
-
National Center for Biotechnology Information. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New and mild method for the synthesis of alprazolam and diazepam and computational study of their binding mode to GABAA receptor. Retrieved from [Link]
-
Georg Thieme Verlag KG. (n.d.). Product Class 15: Quinoxalines.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Heterocycles Using α,α-Dihalo-β-ketoesters.
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Safety Operating Guide
Navigating the Disposal of Ethyl 2,6-dimethylbenzoylformate: A Comprehensive Guide for Laboratory Professionals
Part 1: Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on analogous chemical structures, Ethyl 2,6-dimethylbenzoylformate should be handled with care, assuming it may possess properties such as being a combustible liquid and potentially harmful if swallowed or inhaled.[3]
Assumed Hazard Profile:
| Hazard Class | Potential Effects | Recommended Precautions |
| Combustibility | May be a combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces.[3] |
| Acute Toxicity | May be harmful if swallowed or inhaled. | Avoid breathing vapors or mists. Do not ingest.[3] |
| Eye Irritation | May cause serious eye irritation. | Wear appropriate eye protection, such as safety glasses or goggles.[3] |
| Skin Irritation | May cause skin irritation. | Wear suitable protective gloves and a lab coat.[4] |
| Aquatic Toxicity | May be toxic to aquatic life. | Prevent release to the environment. |
Immediate Actions for Spills:
In the event of a spill, laboratory personnel should immediately evacuate the area if the spill is large or in a poorly ventilated space. For minor spills, trained personnel wearing appropriate Personal Protective Equipment (PPE) should proceed with cleanup. Spill cleanup materials should be treated as hazardous waste.[5]
Personal Protective Equipment (PPE) is Non-Negotiable:
At a minimum, the following PPE must be worn when handling this compound waste:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. For larger quantities or in the event of a spill, a respirator may be necessary.
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of chemical waste is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste handler.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6] this compound waste should be collected in a dedicated, properly labeled container and should not be mixed with other waste streams unless compatibility is confirmed.
Step 2: Container Management: The First Line of Defense
All hazardous waste must be stored in containers that are compatible with the chemical to prevent leaks or reactions.[5][7]
-
Container Selection: Use a container made of a material that does not react with or absorb the chemical. The original container is often the best choice if it is in good condition.[7] Do not use food containers.[7]
-
Container Condition: Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap.[7]
-
Headspace: Do not fill containers to the brim. Leave at least one inch of headspace to allow for expansion.[7]
Step 3: Labeling: Clarity for Safety
Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like OSHA.[8]
Each waste container must be labeled with the following information:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
A clear indication of the associated hazards (e.g., "Flammable," "Toxic").[7]
-
The date the container was first used for waste accumulation.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[7] This is a designated location at or near the point of waste generation.
-
Location: The SAA can be a designated area on a benchtop or within a chemical fume hood.[7]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[9]
-
Time Limits: Partially filled, closed containers can remain in an SAA for up to one year.[7] Once a container is full, it must be removed from the SAA within three days.[7]
Step 5: Arranging for Disposal
Once a waste container is full or has been in the SAA for the maximum allowable time, arrangements must be made for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]
Part 3: Disposal of Empty Containers
Even "empty" chemical containers can pose a hazard due to residual contents.
Procedure for Rinsing Empty Containers:
-
Thoroughly empty all contents from the container. If any solid residue remains, the container must be disposed of as hazardous waste.[11]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[11]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]
-
After appropriate rinsing, deface the original label and remove the cap before disposing of the container in the regular trash.[5][11]
Part 4: Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Emory University. Chemical Waste Disposal Guidelines. [Link]
-
US Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
-
US Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
-
MCF Environmental Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
-
Kamat Lab. STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. [Link]
-
LookChem. MSDS of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate. [Link]
-
The University of Texas at Austin. Chemical Waste. [Link]
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Navigating the Safe Handling of Ethyl 2,6-dimethylbenzoylformate: A Guide to Personal Protective Equipment
For researchers and scientists engaged in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 2,6-dimethylbenzoylformate, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the inherent chemical properties and potential hazards of this compound, we can establish a robust safety protocol that fosters a secure and productive laboratory environment.
Understanding the Hazard Profile
This compound is an aromatic ketone ester. While a comprehensive toxicological profile is not extensively documented in publicly available literature, hazard information from chemical suppliers indicates that this compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation. [1]
These classifications are our primary drivers for PPE selection, indicating that direct contact with the skin and eyes must be rigorously prevented. The aromatic nature of the compound and the presence of a ketone and an ester functional group also warrant a cautious approach, as related compounds can present additional hazards such as respiratory irritation or toxicity with prolonged exposure.
Core Principles of Protection: A Multi-Layered Approach
A foundational principle of laboratory safety is the implementation of a multi-layered defense against chemical exposure. This involves a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and finally, the crucial barrier of Personal Protective Equipment.
Essential Personal Protective Equipment for this compound
Based on the known hazards, the following PPE is mandatory when handling this compound:
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles are the minimum requirement to prevent splashes from causing serious eye irritation.[1] For procedures with a higher risk of splashing, such as transfers of large volumes or heating, a Face Shield worn over safety goggles is strongly recommended to protect the entire face.[2][3] |
| Hand Protection | Chemical-resistant gloves are essential to prevent skin irritation.[1] Nitrile gloves are a common and effective choice for incidental contact with many organic chemicals. However, for prolonged handling or in situations with a high risk of immersion, it is crucial to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your hands. |
| Body Protection | A laboratory coat is required to protect the skin and personal clothing from accidental spills. For handling larger quantities or in procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. |
| Respiratory Protection | While specific inhalation toxicity data is limited, it is prudent to handle this compound in a well-ventilated area, preferably within a chemical fume hood , to minimize the inhalation of any potential vapors or aerosols.[4] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory in any laboratory setting to protect the feet from spills and falling objects.[5] |
Procedural Guidance for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Eye and Face Protection: Put on safety goggles and a face shield if required.
-
Gloves: Select the appropriate size and type. Ensure cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Face Shield and Goggles: Handle by the headband or earpieces.
-
Lab Coat: Remove by rolling it outwards, ensuring the contaminated surface is contained.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures in Case of Exposure
In the event of accidental exposure to this compound, immediate action is crucial:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[6]
-
Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical assistance.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Always have the Safety Data Sheet (SDS) or relevant chemical safety information available for emergency responders.
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE that has come into contact with this compound should be considered contaminated waste. Dispose of it in a designated, sealed container for hazardous chemical waste, following your institution's specific waste disposal protocols. Unused or waste this compound must also be disposed of as hazardous chemical waste.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- U.S. Department of Health and Human Services. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- Sigma-Aldrich. (2025, April 30).
- Fisher Scientific. (2010, October 14).
- BLD Pharm. (n.d.).
- Sigma-Aldrich. (2025, April 30).
- University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. College of Tropical Agriculture and Human Resources.
- Fisher Scientific. (2012, May 9). Safety Data Sheet: 2,6-Dimethyl-4-heptanone, remainder mainly 4,6-dimethyl-2-heptanone.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Hazmat School. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- MySkinRecipes. (n.d.).
- Wang, Y., et al. (2017). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. International Journal of Molecular Sciences, 18(11), 2345.
- Occupational Safety and Health Administration. (n.d.). DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE). U.S. Department of Labor.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Capot Chemical. (2016, January 6). MSDS of 2,6-Dimethyl-hepta-2,5-dien-4-one.
- Sigma-Aldrich. (2025, April 28).
- ChemicalBook. (2023, December 7).
- Public Health England. (2019, October 4). Benzene: toxicological overview. GOV.UK.
- Andrews, L. S., & Snyder, R. (1986). Health effects of the alkylbenzenes. I. Toluene. Environmental Health Perspectives, 65, 3-10.
- MD Searchlight. (n.d.). Aromatic Hydrocarbon Toxicity: Benzene and Toluene.
- ResearchGate. (2020, August 6). Overview of the toxicology of benzene.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

